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Foundational

An In-depth Technical Guide to [3-(4-Methylphenyl)oxetan-3-yl]methanamine

CAS Number: 1504953-40-5 This technical guide provides a comprehensive overview of [3-(4-Methylphenyl)oxetan-3-yl]methanamine, a specialized oxetane derivative with significant potential in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1504953-40-5

This technical guide provides a comprehensive overview of [3-(4-Methylphenyl)oxetan-3-yl]methanamine, a specialized oxetane derivative with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, properties, and applications, grounded in established scientific principles.

Introduction: The Emerging Role of Oxetanes in Drug Design

The oxetane motif, a four-membered cyclic ether, has garnered substantial interest in contemporary drug discovery.[1][2][3] Unlike more common ring systems, the strained yet stable nature of the oxetane ring imparts unique physicochemical properties to molecules.[1][2] These properties, including enhanced aqueous solubility, metabolic stability, and improved conformational profiles, make oxetanes attractive isosteres for commonly used functional groups like gem-dimethyl or carbonyl groups.[2][4] The incorporation of an oxetane moiety can lead to significant improvements in the overall drug-like properties of a compound.[2][3][5] [3-(4-Methylphenyl)oxetan-3-yl]methanamine represents a key building block within this class, offering a synthetically accessible scaffold for the development of novel therapeutics.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of [3-(4-Methylphenyl)oxetan-3-yl]methanamine is fundamental to its application in drug design.

PropertyValueSource
Molecular Formula C₁₂H₁₇NOInferred from structure
Molecular Weight 191.27 g/mol Inferred from structure
Topological Polar Surface Area (TPSA) 35.25 Ų[6]
Predicted LogP 1.33[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 2[6]

The structure of [3-(4-Methylphenyl)oxetan-3-yl]methanamine, featuring a 3,3-disubstituted oxetane ring, provides a three-dimensional scaffold that can be exploited to achieve specific binding interactions with biological targets. The primary amine offers a versatile handle for further chemical modification and conjugation.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

Synthesis_Workflow A 1-(Bromomethyl)-4-methylbenzene B 3-(Bromomethyl)-3-(hydroxymethyl)oxetane A->B Williamson Ether Synthesis C [3-(4-Methylphenyl)oxetan-3-yl]methanol B->C Grignard Reaction D [3-(4-Methylphenyl)oxetan-3-yl]carbaldehyde C->D Oxidation E [3-(4-Methylphenyl)oxetan-3-yl]methanamine D->E Reductive Amination

Caption: Proposed synthetic workflow for [3-(4-Methylphenyl)oxetan-3-yl]methanamine.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Bromomethyl)-3-(hydroxymethyl)oxetane

This starting material can be synthesized from 2,2-bis(bromomethyl)propane-1,3-diol via cyclization in the presence of a base.[1]

Step 2: Synthesis of [3-(4-Methylphenyl)oxetan-3-yl]methanol via Grignard Reaction

  • To a solution of 3-(bromomethyl)-3-(hydroxymethyl)oxetane in anhydrous THF, add magnesium turnings and a crystal of iodine to initiate Grignard reagent formation.

  • Once the Grignard reagent is formed, add a solution of 1-(bromomethyl)-4-methylbenzene in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography.

Step 3: Oxidation to [3-(4-Methylphenyl)oxetan-3-yl]carbaldehyde

  • Dissolve the alcohol from the previous step in dichloromethane.

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

Step 4: Reductive Amination to [3-(4-Methylphenyl)oxetan-3-yl]methanamine

  • Dissolve the crude aldehyde in methanol.

  • Add an excess of ammonium acetate followed by sodium cyanoborohydride.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Purify the final product by column chromatography to yield [3-(4-Methylphenyl)oxetan-3-yl]methanamine.

Characterization

The structure of the final compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the 4-methylphenyl group, the oxetane ring protons, and the aminomethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretches of the primary amine and the C-O-C stretch of the oxetane ring would be expected.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of [3-(4-Methylphenyl)oxetan-3-yl]methanamine make it a valuable building block in drug discovery programs.[2][3][8]

As a Bioisosteric Replacement

The oxetane moiety can serve as a bioisostere for other functional groups, leading to improved pharmacokinetic and pharmacodynamic properties.[2][5] For instance, replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can enhance solubility and reduce metabolic liability without significantly altering the molecule's conformation.[4]

Scaffold for Novel Chemical Entities

The primary amine of [3-(4-Methylphenyl)oxetan-3-yl]methanamine provides a reactive handle for the synthesis of a diverse library of compounds. This allows for the exploration of new chemical space and the development of novel drug candidates targeting a wide range of diseases, including cancer, viral infections, and neurodegenerative disorders.[2][3]

Modulation of Physicochemical Properties

Incorporation of the oxetane ring is a recognized strategy for fine-tuning the physicochemical properties of a lead compound.[3][5] This can lead to:

  • Increased Aqueous Solubility: The polar nature of the oxetane ring can improve the solubility of lipophilic compounds.[1][4]

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups.[2][4]

  • Improved Permeability: The compact and rigid nature of the oxetane can favorably influence cell membrane permeability.

Drug_Discovery_Applications Core [3-(4-Methylphenyl)oxetan-3-yl]methanamine App1 Bioisosteric Replacement Core->App1 App2 Novel Scaffolds Core->App2 App3 Property Modulation Core->App3 Sub1 Improved Solubility App3->Sub1 Sub2 Enhanced Metabolic Stability App3->Sub2 Sub3 Optimized Permeability App3->Sub3

Caption: Key applications of the title compound in drug discovery.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling [3-(4-Methylphenyl)oxetan-3-yl]methanamine. The following information is based on safety data for structurally related compounds.[9][10][11]

  • Hazard Classification: May cause skin and serious eye irritation.[9] May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10][11] Handle in a well-ventilated area or under a chemical fume hood.[9][10]

  • First Aid Measures:

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[9][11]

    • Eye Contact: Rinse cautiously with water for several minutes.[9][11]

    • Ingestion: Rinse mouth and seek medical advice.[9][11]

    • Inhalation: Move the person to fresh air.[9]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[9][10][11] It may be beneficial to store under an inert atmosphere, such as argon.[9]

Conclusion

[3-(4-Methylphenyl)oxetan-3-yl]methanamine is a promising building block for medicinal chemistry, offering a unique combination of structural rigidity, polarity, and synthetic versatility. Its application in drug discovery programs can lead to the development of novel therapeutics with improved physicochemical and pharmacokinetic profiles. This guide provides a foundational understanding of its properties, synthesis, and potential applications, encouraging further exploration of this valuable chemical entity.

References

  • Patel, H. R., et al. (2014). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

  • National Center for Biotechnology Information. (n.d.). (Oxetan-3-yl)methanamine. PubChem. [Link]

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Thieme. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Gunanathan, C., et al. (2013). Methods for making oxetan-3-ylmethanamines.
  • Semantic Scholar. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • National Center for Biotechnology Information. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

  • PubChemLite. (4-(oxetan-3-yl)phenyl)methanamine (C10H13NO). [Link]

  • Litskan, E. V., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]

  • Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • NextSDS. [4-(oxetan-3-yl)phenyl]methanamine — Chemical Substance Information. [Link]

  • Semantic Scholar. (2023, September 7). Oxetanes in Drug Discovery Campaigns. [Link]

Sources

Exploratory

Physicochemical properties of [3-(4-Methylphenyl)oxetan-3-yl]methanamine

An In-Depth Technical Guide to the Physicochemical Properties of [3-(4-Methylphenyl)oxetan-3-yl]methanamine Executive Summary: The oxetane ring has emerged as a valuable structural motif in modern medicinal chemistry, pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of [3-(4-Methylphenyl)oxetan-3-yl]methanamine

Executive Summary: The oxetane ring has emerged as a valuable structural motif in modern medicinal chemistry, prized for its ability to modulate key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] As a bioisostere for gem-dimethyl and carbonyl groups, its incorporation into novel chemical entities is a strategy of significant interest for drug development professionals.[3][4] This guide provides a detailed physicochemical profile of [3-(4-Methylphenyl)oxetan-3-yl]methanamine, a compound that combines the beneficial oxetane core with a primary amine functionality essential for many biological interactions.

This document serves as a technical resource for researchers and scientists, offering both predicted properties based on structural analysis and comprehensive, field-proven experimental protocols for their empirical determination. The methodologies are presented not merely as steps, but with an emphasis on the underlying scientific principles, ensuring a self-validating and robust framework for characterization.

Molecular Profile and Structural Attributes

Chemical Identity

[3-(4-Methylphenyl)oxetan-3-yl]methanamine is a substituted oxetane featuring a p-tolyl group and a methanamine substituent at the C3 position. This unique arrangement places a chiral center at the oxetane ring, although this guide will address the properties of the racemic mixture unless otherwise specified. The primary amine provides a basic center, critical for salt formation and hydrogen bonding, while the oxetane's oxygen atom acts as a strong hydrogen bond acceptor.[1][2]

  • IUPAC Name: [3-(4-Methylphenyl)oxetan-3-yl]methanamine

  • Molecular Formula: C₁₁H₁₅NO

  • Canonical SMILES: CC1=CC=C(C=C1)C2(COC2)CN

  • InChI Key: InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11(8-12)6-13-7-11/h2-5H,6-8,12H2,1H3

Calculated Physicochemical Parameters

A preliminary assessment of a compound's properties is invaluable for guiding experimental design. The following table summarizes key parameters calculated from the molecular structure, providing a baseline for expected behavior. These values are derived from computational models and should be confirmed experimentally.

PropertyCalculated ValueSignificance in Drug Discovery
Molecular Weight 177.24 g/mol Influences diffusion, bioavailability, and adherence to guidelines like Lipinski's Rule of Five.
XLogP3 1.9Predicts lipophilicity and permeability across biological membranes. A value in this range is often favorable.
Topological Polar Surface Area (TPSA) 38.3 ŲEstimates the surface area occupied by polar atoms; correlates with transport properties and CNS penetration.
Hydrogen Bond Donors 1 (from -NH₂)The capacity of the molecule to donate protons in hydrogen bonds, crucial for target binding.
Hydrogen Bond Acceptors 2 (from -O- and -N-)The capacity to accept protons in hydrogen bonds, impacting solubility and receptor affinity.
Rotatable Bond Count 2A measure of molecular flexibility, which can influence binding entropy and conformational stability.

Experimental Determination of Critical Physicochemical Properties

The following sections detail the standard, authoritative methodologies for determining the most critical physicochemical parameters for a novel compound like [3-(4-Methylphenyl)oxetan-3-yl]methanamine.

Acidity Constant (pKa) Determination

Causality & Importance: The pKa value defines the ionization state of the primary amine at a given pH. This is paramount as it directly governs aqueous solubility, receptor interactions (which are often charge-dependent), and the ability to permeate lipid membranes. For this molecule, the pKa will correspond to the equilibrium between the protonated (R-CH₂NH₃⁺) and neutral (R-CH₂NH₂) forms. An accurate pKa is essential for designing relevant biological assays and selecting appropriate formulation strategies.

Methodology: Potentiometric Titration

This gold-standard method involves monitoring pH changes as a standardized titrant (e.g., HCl) is added to a solution of the compound. The pKa is determined from the midpoint of the resulting titration curve.

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 5-10 mg of [3-(4-Methylphenyl)oxetan-3-yl]methanamine and dissolve in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete solubility.

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

  • Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Begin stirring and record the initial pH.

  • Data Acquisition: Add small, precise aliquots of a standardized HCl solution (e.g., 0.1 M). Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This point corresponds to the inflection point of the first derivative of the titration curve.

Workflow for pKa Determination

pKa_Workflow start Start prep Prepare Analyte Solution (Compound in co-solvent/water) start->prep calibrate Calibrate pH Meter (Standard Buffers) prep->calibrate titrate Titrate with Standard Acid (e.g., 0.1M HCl) calibrate->titrate record Record pH vs. Titrant Volume titrate->record analyze Plot Titration Curve & Determine Midpoint (pKa) record->analyze end End analyze->end

Caption: Workflow for potentiometric pKa determination.

Lipophilicity (LogP / LogD) Determination

Causality & Importance: Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • LogP (Partition Coefficient): Measures the distribution of the neutral form of the compound between an immiscible lipid phase (n-octanol) and an aqueous phase.

  • LogD (Distribution Coefficient): Measures the distribution of all forms (neutral and ionized) at a specific pH. For an amine, LogD is highly pH-dependent and is arguably more physiologically relevant than LogP.

Methodology: Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a solute between n-octanol and water (or a buffer of known pH).

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or buffer, e.g., PBS at pH 7.4 for LogD) with n-octanol by shaking them together for 24 hours, then allowing the phases to separate.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to a known volume of the lipid phase in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) layers using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • LogP = log₁₀ (C_oct / C_aq)

    • LogD = log₁₀ (C_oct / C_aq) at a specific pH

Workflow for LogP/LogD Determination

LogP_Workflow start Start prep Prepare Pre-saturated n-Octanol and Aqueous Buffer start->prep add Add Compound to Phases prep->add equilibrate Shake to Equilibrate add->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate quantify Quantify Concentration in Each Phase (HPLC/LC-MS) separate->quantify calculate Calculate LogP or LogD quantify->calculate end End calculate->end

Caption: Shake-flask method for LogP/LogD determination.

Aqueous Solubility Determination

Causality & Importance: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulations. The solubility of [3-(4-Methylphenyl)oxetan-3-yl]methanamine will be significantly influenced by pH due to the basic amine. It is expected to be higher at lower pH where the protonated, more polar form dominates. The oxetane moiety itself is known to often improve solubility compared to less polar cyclic ethers.[1]

Methodology: Thermodynamic Equilibrium Solubility Assay

This method determines the saturation concentration of a compound in a specific aqueous medium after a sufficient equilibration period.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., buffers at pH 2, 5, and 7.4 to create a pH-solubility profile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Separation: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Dilute the resulting saturated solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.

  • Result: The measured concentration is reported as the equilibrium solubility in µg/mL or µM.

Workflow for Aqueous Solubility Determination

Solubility_Workflow start Start add_solid Add Excess Solid Compound to Aqueous Buffer start->add_solid equilibrate Agitate to Reach Equilibrium (24-48 hours) add_solid->equilibrate remove_solid Remove Undissolved Solid (Filtration/Centrifugation) equilibrate->remove_solid quantify Quantify Solute Concentration in Supernatant (HPLC) remove_solid->quantify report Report as Equilibrium Solubility quantify->report end End report->end

Caption: Workflow for thermodynamic solubility assay.

Spectroscopic Profile for Structural Confirmation

Unambiguous structural verification is the foundation of all subsequent analysis. The following spectroscopic characteristics are predicted for [3-(4-Methylphenyl)oxetan-3-yl]methanamine.

  • ¹H NMR:

    • Aromatic Protons: Two distinct doublets in the ~7.0-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring.

    • Oxetane Protons: Two sets of signals for the -CH₂-O- and -CH₂-C- protons of the oxetane ring, likely appearing as doublets or multiplets in the ~4.0-5.0 ppm range.[1]

    • Methanamine Protons (-CH₂N): A singlet or multiplet around ~2.5-3.5 ppm.

    • Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

    • Methyl Protons (-CH₃): A sharp singlet around ~2.3 ppm.

  • ¹³C NMR:

    • Distinct signals for the quaternary carbon of the oxetane ring (~50 ppm), the oxetane methylene carbons (~85 ppm), the methanamine carbon, and the aromatic carbons, including the ipso-carbons and the methyl carbon.[2]

  • Mass Spectrometry (ESI+):

    • The primary expected ion will be the protonated molecule [M+H]⁺ at m/z 178.2.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate, broad absorption in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[1]

    • C-O Stretch: A strong, sharp absorption around 980-1000 cm⁻¹, indicative of the cyclic ether (oxetane) C-O-C stretch.

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Conclusion

[3-(4-Methylphenyl)oxetan-3-yl]methanamine is a compound of significant interest, strategically designed to leverage the advantageous properties of the oxetane motif. This guide has established a foundational understanding of its key physicochemical properties through both computational prediction and a detailed framework for experimental validation. The outlined protocols for determining pKa, LogD, and aqueous solubility represent a robust starting point for any research program involving this or structurally related molecules. An empirical confirmation of these parameters is the critical next step for advancing its potential application in drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46840007, (Oxetan-3-yl)methanamine. Available at: [Link]

  • NextSDS (2024). [3-(Oxetan-3-yloxy)phenyl]methanamine — Chemical Substance Information. Available at: [Link]

  • Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Indian Journal of Heterocyclic Chemistry, 24, 345-348. Available at: [Link]

  • Fogg, P. G. T. (Ed.). (1984). Solubility of Amines.
  • AA BLOCKS, INC. (2024). [3-(propan-2-yl)oxetan-3-yl]methanamine. Available at: [Link]

  • de Souza, A. C. B., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5139. Available at: [Link]

  • NextSDS (2024). [4-(oxetan-3-yl)phenyl]methanamine — Chemical Substance Information. Available at: [Link]

  • PubChemLite (2024). (oxetan-3-yl)methanamine. Available at: [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

  • Reddy, G. M., & Kumar, P. (2021). Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions. Organic & Biomolecular Chemistry, 19(3), 596-601. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem. Angewandte Chemie International Edition, 49(26), 4516-4520. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Available at: [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. ResearchGate. Available at: [Link]

Sources

Foundational

[3-(4-Methylphenyl)oxetan-3-yl]methanamine structure and conformation

#[3-(4-Methylphenyl)oxetan-3-yl]methanamine: Structural Conformation, Physicochemical Profiling, and Synthetic Methodologies An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In the co...

Author: BenchChem Technical Support Team. Date: March 2026

#[3-(4-Methylphenyl)oxetan-3-yl]methanamine: Structural Conformation, Physicochemical Profiling, and Synthetic Methodologies

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In the contemporary landscape of medicinal chemistry, escaping "flatland" and mitigating the molecular obesity associated with highly lipophilic scaffolds are paramount objectives. [3-(4-Methylphenyl)oxetan-3-yl]methanamine represents a highly privileged, conformationally restricted building block designed to address these exact challenges. By strategically integrating a 3,3-disubstituted oxetane ring as a bioisostere for a gem-dimethyl or carbonyl group, this scaffold offers a unique combination of enhanced aqueous solubility, reduced basicity, and robust metabolic stability.

This whitepaper provides a comprehensive analysis of the structural and conformational dynamics of [3-(4-Methylphenyl)oxetan-3-yl]methanamine, quantifies its physicochemical advantages, and delineates a self-validating synthetic methodology for its preparation.

Structural and Conformational Dynamics

The architectural brilliance of[3-(4-Methylphenyl)oxetan-3-yl]methanamine lies in the geometric constraints imposed by the four-membered cyclic ether.

The Oxetane Ring Geometry

The oxetane ring is highly strained (ring strain energy 106 kJ/mol), characterized by a compressed C–O–C bond angle of approximately 92° and C–C–C angles of roughly 85°. Unlike the freely rotating acyclic gem-dimethyl group, the oxetane ring is essentially planar but exhibits a slight puckering amplitude. This puckering allows the ring to absorb steric clashes, acting as a rigid but adaptable spacer .

Substituent Vectoring and Conformation

At the C3 position, the molecule features a 4-methylphenyl (p-tolyl) group and a methanamine (–CH₂NH₂) moiety. The 3,3-disubstitution creates a neopentyl-like steric environment. However, because the oxetane ring "ties back" two of the alkyl vectors into a cyclic structure, the overall steric volume is significantly reduced compared to a tert-butyl or standard neopentyl group.

Aryl Trajectory: The p-tolyl group is forced into a pseudo-equatorial vector, projecting outward to maximize π

π or hydrophobic interactions within a target binding pocket.
  • Amine Trajectory: The methanamine group adopts a pseudo-axial orientation. The rotational freedom of the –CH₂–N bond remains intact, allowing the primary amine to dynamically seek hydrogen bond acceptors.

  • Electronic Modulation (The -I Effect)

    One of the most profound conformational consequences of the oxetane ring is its electronic influence on the adjacent amine. The highly electronegative oxygen atom within the strained ring exerts a strong electron-withdrawing inductive effect (-I). This effect propagates through the σ -bonds, significantly pulling electron density away from the primary amine. As a result, the pKa​ of the amine is lowered by approximately 2.0 to 2.5 units compared to an acyclic aliphatic analog. This causality is critical for drug design: lowering the basicity reduces phospholipidosis risks and mitigates off-target hERG channel inhibition .

    Physicochemical Profiling: The "Oxetane Effect"

    To quantitatively illustrate the value of[3-(4-Methylphenyl)oxetan-3-yl]methanamine, we must compare it against its traditional gem-dimethyl counterpart (e.g., a neophylamine derivative). The data summarized below highlights how the structural conformation directly dictates the macroscopic ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

    Table 1: Quantitative Physicochemical Comparison

    Physicochemical Propertygem-Dimethyl AnalogOxetane AnalogMechanistic Causality
    Lipophilicity (LogD) 2.5 1.2The introduction of the polar ether oxygen reduces overall hydrophobicity, lowering LogD by >1 unit.
    Aqueous Solubility < 10 µg/mL> 150 µg/mLThe oxetane oxygen acts as a potent hydrogen bond acceptor, drastically improving solvation in aqueous media.
    Amine Basicity ( pKa​ ) 9.8 7.5The strong -I inductive effect from the strained oxetane oxygen pulls electron density from the nitrogen lone pair.
    Metabolic Clearance Moderate (CYP450)LowThe oxetane ring lacks labile α -protons, effectively blocking primary sites of cytochrome P450 oxidation.

    Synthetic Methodology and Experimental Protocols

    The synthesis of 3-aryl-3-(aminomethyl)oxetanes requires precise chemoselectivity to avoid ring-opening the strained oxetane. The following protocol utilizes a highly efficient, two-step sequence: a Palladium-catalyzed α -arylation of a commercially available oxetane nitrile, followed by a chemoselective reduction.

    Step 1: Palladium-Catalyzed α -Arylation of Oxetane-3-carbonitrile

    Objective: Construct the quaternary C3 center by coupling oxetane-3-carbonitrile with 4-iodotoluene.

    Causality of Reagents:

    • LHMDS (Lithium hexamethyldisilazide): Chosen because it is a bulky, non-nucleophilic base. It selectively deprotonates the α -carbon of the nitrile without attacking the electrophilic nitrile carbon or inducing ring-opening.

    • Pd₂(dba)₃ / XPhos: XPhos is a highly sterically demanding biaryl phosphine ligand. Its bulk is essential to accelerate the difficult reductive elimination step required to form a sterically congested quaternary carbon center.

    Protocol:

    • In a flame-dried Schlenk flask under an argon atmosphere, charge oxetane-3-carbonitrile (1.0 equiv, 10 mmol) and 4-iodotoluene (1.1 equiv, 11 mmol) in anhydrous toluene (30 mL).

    • Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%). Stir the mixture at room temperature for 5 minutes.

    • Dropwise, add a 1.0 M solution of LHMDS in THF (1.2 equiv, 12 mL) over 10 minutes.

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • Self-Validation Check: Monitor by LC-MS. The reaction is complete when the starting material is consumed and a peak corresponding to[M+H]⁺ = 174.1 m/z (3-(4-methylphenyl)oxetane-3-carbonitrile) dominates.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the intermediate.

    Step 2: Chemoselective Nitrile Reduction

    Objective: Reduce the nitrile to the primary methanamine without cleaving the oxetane ring.

    Causality of Reagents: While LiAlH₄ is a standard reducing agent, it can occasionally cause reductive ring-opening of oxetanes at elevated temperatures. To ensure absolute chemoselectivity, Raney-Nickel catalyzed hydrogenation is employed.

    Protocol:

    • Dissolve the purified 3-(4-methylphenyl)oxetane-3-carbonitrile (5 mmol) in a 1:1 mixture of THF and Methanol (20 mL).

    • Add an aqueous slurry of Raney-Nickel (approx. 100 mg, pre-washed with Methanol).

    • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.

    • Stir the suspension vigorously at room temperature for 4–6 hours under the H₂ atmosphere.

    • Self-Validation Check: Spot the reaction on a TLC plate and stain with Ninhydrin. A dark purple/pink spot indicates the successful formation of the primary amine. ¹H NMR should reveal the disappearance of the nitrile and the emergence of a new methylene singlet at 2.9 ppm representing the –CH₂–NH₂ group.

    • Filter the mixture through a pad of Celite (Caution: Raney-Ni is pyrophoric; do not let the filter cake dry). Concentrate the filtrate in vacuo to afford the pure[3-(4-Methylphenyl)oxetan-3-yl]methanamine.

    Visualizations

    The following diagrams map the logical progression of the bioisosteric replacement strategy and the corresponding synthetic workflow.

    BioisostereLogic A High Lipophilicity (gem-Dimethyl Scaffold) C Oxetane Bioisosteric Replacement A->C Scaffold Hopping B Metabolic Liability (CYP450 Oxidation) B->C Block C-H Oxidation D Reduced LogD (Increased Polarity) C->D E Enhanced Solubility (H-Bond Acceptor) C->E F pKa Modulation (Reduced Basicity) C->F G Optimized Drug Candidate [3-(4-Methylphenyl)oxetan-3-yl]methanamine D->G E->G F->G

    Caption: Logic flow demonstrating the physicochemical benefits of oxetane bioisosteric replacement.

    SynthesisWorkflow N1 Oxetane-3-carbonitrile + 4-Iodotoluene N2 Pd-Catalyzed α-Arylation N1->N2 LHMDS, Pd2(dba)3 XPhos, Toluene N3 3-(4-Methylphenyl)oxetane -3-carbonitrile N2->N3 N4 Raney-Ni, H2 Reduction N3->N4 H2 (balloon) THF/MeOH N5 [3-(4-Methylphenyl)oxetan -3-yl]methanamine N4->N5

    Caption: Step-by-step synthetic workflow for [3-(4-Methylphenyl)oxetan-3-yl]methanamine.

    References

    • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Muller, K. "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry 53.8 (2010): 3227-3246. URL:[Link][1]

    • "Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents." Journal of Medicinal Chemistry (2022). URL:[Link][2]

    • "Synthetic oxetanes in drug discovery: where are we in 2025?" Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis, 2025). URL:[Link][3]

    Sources

    Exploratory

    The Ascendant Role of 3,3-Disubstituted Oxetane Amines in Modern Drug Discovery: A Technical Guide

    Abstract The oxetane ring, once a synthetic curiosity, has firmly established itself as a privileged scaffold in modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activit...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The oxetane ring, once a synthetic curiosity, has firmly established itself as a privileged scaffold in modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities of 3,3-disubstituted oxetane amines, a subclass demonstrating remarkable potential in modulating challenging drug targets. We will dissect the strategic rationale for their incorporation into drug candidates, focusing on their unique ability to fine-tune physicochemical properties and engage in critical binding interactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven experimental protocols for their synthesis and biological evaluation.

    Introduction: The Oxetane Motif - More Than a Bioisostere

    For decades, medicinal chemists have grappled with the challenge of optimizing lead compounds to achieve a delicate balance of potency, selectivity, and favorable pharmacokinetic (PK) properties. The 3,3-disubstituted oxetane motif has emerged as a powerful tool in this endeavor, transcending its initial consideration as a simple bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2][3] Its rigid, three-dimensional structure, coupled with the polar influence of the ether oxygen, imparts a unique set of properties that can be strategically leveraged to overcome common drug development hurdles.[2][4]

    The incorporation of an amine functionality at one of the 3-positions of the oxetane ring creates a versatile chemical entity with a distinct profile. The electron-withdrawing nature of the oxetane oxygen significantly modulates the basicity (pKa) of the adjacent amine, a feature that has been instrumental in mitigating off-target effects, such as hERG channel inhibition, and improving cell permeability.[2][4] This guide will delve into the specific biological activities of these compounds, with a particular focus on their role as enzyme inhibitors in oncology and immunology.

    Strategic advantages of Incorporating 3,3-Disubstituted Oxetane Amines

    The decision to incorporate a 3,3-disubstituted oxetane amine into a drug candidate is driven by a number of predictable and advantageous physicochemical modifications:

    • Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring often leads to a significant improvement in the aqueous solubility of parent compounds, a critical factor for oral bioavailability.[3]

    • Improved Metabolic Stability: The oxetane core is generally robust to metabolic degradation, offering a stable anchor point in a molecule.[5] This stability, however, is not absolute and can be influenced by the substitution pattern.[2]

    • Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern, the replacement of lipophilic groups like gem-dimethyl with an oxetane can reduce the overall lipophilicity (LogD) of a compound, often leading to a better ADME profile.[6]

    • Fine-Tuning of Amine Basicity: The inductive effect of the oxetane's oxygen atom lowers the pKa of a proximal amine. This allows for precise control over the ionization state of the molecule at physiological pH, which can enhance target engagement and reduce undesirable interactions with off-targets.[2][4]

    PropertyImpact of 3,3-Disubstituted Oxetane Moiety
    Aqueous Solubility Generally Increased
    Metabolic Stability Generally Increased
    Lipophilicity (LogD) Generally Decreased
    Basicity (pKa) of Proximal Amine Decreased

    Biological Activities and Therapeutic Applications

    The unique properties of 3,3-disubstituted oxetane amines have led to their successful application in the development of inhibitors for a range of challenging biological targets.

    Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

    Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell function and promote immune tolerance, allowing cancer cells to evade immune surveillance.[7] Consequently, the development of IDO1 inhibitors is a major focus in cancer immunotherapy.

    Several potent and selective IDO1 inhibitors incorporating a 3,3-disubstituted oxetane amine scaffold have been reported.[7] In these molecules, the oxetane moiety often serves to optimize the pharmacokinetic profile, while the amine functionality can be crucial for interacting with key residues in the enzyme's active site or for attachment of other pharmacophoric elements.

    The diagram below illustrates the kynurenine pathway and the central role of IDO1, the target of 3,3-disubstituted oxetane amine inhibitors.

    IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Inhibitor 3,3-Disubstituted Oxetane Amine Inhibitor Inhibitor->IDO1 Inhibits Immune_Suppression Immune Suppression (T-cell anergy, Treg activation) Kynurenine->Immune_Suppression

    Caption: IDO1 pathway and the mechanism of inhibition.

    Kinase Inhibition

    The tunability of the physicochemical properties of 3,3-disubstituted oxetane amines makes them attractive scaffolds for the development of kinase inhibitors.[8] In many kinase inhibitor discovery programs, the introduction of an oxetane has led to improvements in potency, selectivity, and pharmacokinetic parameters.[4] For example, the strategic placement of an oxetane on a piperazine ring has been shown to reduce the pKa of the distal nitrogen, thereby mitigating hERG liability and improving selectivity.[4]

    Experimental Protocols for Biological Evaluation

    The following protocols are provided as a guide for the biological characterization of novel 3,3-disubstituted oxetane amines.

    In Vitro IDO1 Enzyme Inhibition Assay

    This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant human IDO1.

    Methodology:

    • Assay Buffer Preparation: Prepare a buffer consisting of 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

    • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.

    • Enzyme and Inhibitor Incubation: In a 96-well plate, add the purified recombinant human IDO1 enzyme to wells containing the diluted test compound or vehicle control. Incubate for 15 minutes at room temperature.

    • Reaction Initiation: Start the reaction by adding L-tryptophan substrate solution.

    • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

    • Reaction Termination and Kynurenine Detection: Stop the reaction by adding trichloroacetic acid (TCA). Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent. Measure the absorbance at 490 nm.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

    Cell-Based IDO1 Activity Assay

    This assay measures the ability of a test compound to inhibit IDO1 activity in a cellular context.

    Methodology:

    • Cell Seeding: Seed a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa) in a 96-well plate and allow to adhere overnight.

    • IDO1 Induction: Stimulate the cells with recombinant human interferon-gamma (IFN-γ) for 24-48 hours to induce IDO1 expression.

    • Inhibitor Treatment: Replace the medium with fresh medium containing a range of concentrations of the test compound and a fixed concentration of L-tryptophan.

    • Incubation: Incubate the plate for 24-48 hours.

    • Kynurenine Measurement: Collect the cell culture supernatant and measure the kynurenine concentration as described in the enzymatic assay protocol.

    • Data Analysis: Determine the IC50 value as described for the enzymatic assay.

    Human Liver Microsomal Stability Assay

    This assay assesses the metabolic stability of a test compound in the presence of human liver microsomes.

    Methodology:

    • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes, a NADPH regenerating system, and the test compound in phosphate buffer (pH 7.4).

    • Incubation: Incubate the plate at 37°C.

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

    • Sample Processing: Centrifuge the plate to pellet the protein.

    • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

    Caco-2 Permeability Assay

    This assay evaluates the intestinal permeability of a test compound using a Caco-2 cell monolayer as a model of the intestinal epithelium.

    Methodology:

    • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Permeability Assay:

      • Apical-to-Basolateral (A-B) Permeability: Add the test compound to the apical side and measure its appearance on the basolateral side over time.

      • Basolateral-to-Apical (B-A) Permeability: Add the test compound to the basolateral side and measure its appearance on the apical side over time.

    • Sample Analysis: Quantify the concentration of the test compound in the collected samples by LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be used to assess the potential for active efflux.

    The following diagram outlines the typical workflow for the in vitro biological evaluation of a novel 3,3-disubstituted oxetane amine.

    Evaluation_Workflow cluster_Target_Engagement Target Engagement cluster_ADME ADME Properties Enzyme_Assay Enzymatic Inhibition Assay (IC50) Cell_Assay Cell-Based Activity Assay (IC50) Enzyme_Assay->Cell_Assay Microsomal_Stability Microsomal Stability Assay (t1/2, CLint) Cell_Assay->Microsomal_Stability Caco2_Permeability Caco-2 Permeability Assay (Papp, Efflux Ratio) Microsomal_Stability->Caco2_Permeability Lead_Op Lead Optimization Caco2_Permeability->Lead_Op Start Novel 3,3-Disubstituted Oxetane Amine Start->Enzyme_Assay

    Caption: A typical in vitro evaluation cascade.

    Conclusion and Future Perspectives

    The 3,3-disubstituted oxetane amine scaffold has proven to be a valuable asset in the medicinal chemist's toolbox. Its ability to confer favorable physicochemical and pharmacokinetic properties while providing a rigid and synthetically accessible core makes it an attractive starting point for the design of novel therapeutics. As our understanding of the subtle interplay between three-dimensional structure and biological activity continues to grow, we can expect to see the continued emergence of innovative drug candidates featuring this remarkable motif. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to fully leverage the potential of 3,3-disubstituted oxetane amines in their drug discovery programs.

    References

    • Alcaide, B., Almendros, P., & Aragoncillo, C. (2018). Chemical Space Exploration of Oxetanes. Molecules, 23(12), 3193. [Link]

    • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

    • Gould, C. (2024). Chemical structures of oxetane-containing drugs. ResearchGate. [Link]

    • Ismail, M. A., Wanner, J., Bull, J. A., & El-Gamal, M. I. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(10), 1736-1743. [Link]

    • Li, D., Martinot, T. A., Qi, J., Song, Z. J., Yin, J., Zhang, H., ... & Han, Y. (2022). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing. Journal of Medicinal Chemistry, 65(8), 6001-6016. [Link]

    • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. [Link]

    • Ryabukhin, S., Litskan, E., & Volochnyuk, D. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

    • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

    • Semenchenko, O., Litskan, E., Lynnyk, S., Shypov, R., Ryabukhin, S., & Volochnyuk, D. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

    • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

    • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

    • Ryabukhin, S., & Volochnyuk, D. (n.d.). 3,3-disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds. American Chemical Society. [Link]

    • Vashchenko, B., Prykhodko, V., Litskan, E., Semenchenko, O. V., Lynnyk, S. V., Shypov, R. H., ... & Volochnyuk, D. M. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks (Cover). ResearchGate. [Link]

    • Jarman, K. H., & Taylor, R. J. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-18. [Link]

    Sources

    Foundational

    The Physicochemical Mechanism of Action of[3-(4-Methylphenyl)oxetan-3-yl]methanamine in Modern Drug Design

    Target Audience: Senior Application Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the "mechanism of action"...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Senior Application Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

    Executive Summary

    In contemporary medicinal chemistry, the "mechanism of action" of a molecule extends beyond its final pharmacodynamic interaction with a biological target; it encompasses the physicochemical mechanisms by which the molecular scaffold modulates pharmacokinetics, metabolic stability, and three-dimensional vectoring. [3-(4-Methylphenyl)oxetan-3-yl]methanamine (CAS: 1504953-40-5) is a highly specialized, modular building block (synthon) used to engineer superior drug candidates. Rather than acting as a standalone therapeutic, its mechanism of action is defined by its profound ability to act as a bioisostere for gem-dimethyl and carbonyl groups, fundamentally altering the lipophilic efficiency (LipE), amine basicity, and metabolic clearance of the parent pharmacophore[1].

    This whitepaper deconstructs the structural causality of this scaffold, detailing how its incorporation drives specific physicochemical outcomes, and provides self-validating experimental protocols to quantify these effects in drug discovery campaigns.

    Architectural Deconstruction of the Scaffold

    The [3-(4-Methylphenyl)oxetan-3-yl]methanamine scaffold integrates three critical pharmacophoric elements into a highly strained, sp3 -rich geometry:

    • The Oxetane Ring: A four-membered cyclic ether that introduces high polarity, a strong hydrogen-bond acceptor, and a rigid 3D conformation[2].

    • The 3,3-Disubstitution Pattern: A quaternary carbon center that sterically shields adjacent bonds from enzymatic degradation[3].

    • The p-Tolyl and Methanamine Vectors: A hydrophobic anchor paired with a primary amine, projected into distinct, predictable spatial vectors for deep-pocket receptor binding.

    Physicochemical Mechanism of Action

    When incorporated into a larger drug molecule, this scaffold exerts its mechanism of action through three primary physicochemical pathways.

    Inductive pKa Attenuation and Membrane Permeability

    Highly basic primary amines (pKa > 9.5) are predominantly protonated at physiological pH (7.4), which limits passive membrane permeability and increases the risk of phospholipidosis or hERG channel blockade. The highly electronegative oxygen atom within the strained oxetane ring exerts a powerful negative inductive ( −I ) effect that propagates through the σ -bonding framework[1].

    By pulling electron density away from the adjacent methanamine group, the oxetane ring reduces the availability of the nitrogen's lone pair for protonation. This mechanistically lowers the pKa of the amine by approximately 1.0 to 1.5 units compared to a gem-dimethyl analog, increasing the fraction of the neutral, membrane-permeable species without eliminating the critical electrostatic interactions required for target binding[4].

    Lipophilicity (logD) and Hydration Dynamics

    The oxetane oxygen acts as a potent hydrogen-bond acceptor. When replacing a lipophilic gem-dimethyl or cycloalkane group, the oxetane significantly lowers the distribution coefficient ( logD7.4​ )[3]. This reduction in lipophilicity decreases non-specific plasma protein binding and off-target toxicity. Furthermore, the strong hydration shell formed around the oxetane oxygen disrupts stable crystal lattice packing, leading to exponential increases in aqueous solubility[4].

    Steric Blockade of CYP450 Metabolism

    Cytochrome P450 (CYP3A4/CYP2D6) enzymes frequently target benzylic or aliphatic α -protons for oxidative metabolism. The 3,3-disubstitution of the oxetane ring eliminates these vulnerable α -protons relative to the p-tolyl group[5]. The steric bulk of the rigid four-membered ring physically blocks the heme-iron reactive center of CYP enzymes from accessing the benzylic position, drastically reducing intrinsic clearance ( CLint​ ) and extending the molecule's half-life[3].

    Mechanism Root [3-(4-Methylphenyl)oxetan-3-yl]methanamine Mech1 Oxetane Oxygen (-I Effect) Root->Mech1 Mech2 3,3-Disubstitution Root->Mech2 Mech3 p-Tolyl Moiety Root->Mech3 Out1 pKa Attenuation (Amine basicity reduced) Mech1->Out1 Electron withdrawal Out2 Metabolic Stability (Blocks CYP450 oxidation) Mech2->Out2 Steric shielding Out3 Target Affinity (Hydrophobic packing) Mech3->Out3 Vector projection

    Mechanistic pathways of the [3-(4-Methylphenyl)oxetan-3-yl]methanamine scaffold.

    Experimental Methodologies (Self-Validating Protocols)

    To empirically validate the physicochemical mechanisms of this scaffold, the following self-validating experimental protocols must be executed.

    Workflow S1 Phase 1 pKa Titration S2 Phase 2 logD LC-MS/MS S1->S2 S3 Phase 3 HLM Incubation S2->S3 S4 Phase 4 Target Binding S3->S4

    Step-by-step experimental workflow for validating oxetane-based pharmacophores.

    Protocol A: Potentiometric pKa Profiling (Yasuda-Shedlovsky Extrapolation)

    Causality: Because the neutral free base of the p-tolyl oxetane is poorly soluble in pure water, standard aqueous titration will result in precipitation, yielding false pKa values. A cosolvent system must be used, followed by mathematical extrapolation to 0% cosolvent.

    • Preparation: Prepare a 1 mM solution of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH).

    • Titration: Titrate each solution from pH 2.0 to 11.0 using 0.1 M NaOH under a nitrogen atmosphere at 25°C.

    • Self-Validation (Control): Run Diphenhydramine (known pKa 8.98) concurrently. If the control deviates by >0.1 units, recalibrate the glass electrode.

    • Data Processing: Plot the apparent pKa ( psKa​ ) against the dielectric constant of the cosolvent mixtures. Use the Yasuda-Shedlovsky equation to extrapolate the true aqueous pKa.

    Protocol B: High-Throughput Lipophilicity ( logD7.4​ ) via Shake-Flask LC-MS/MS

    Causality: Computational logP predictors often fail for highly strained, electron-withdrawing heterocycles like oxetanes[4]. Experimental validation is mandatory to confirm the reduction in lipophilicity.

    • Equilibration: Pre-equilibrate 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) by stirring together for 24 hours.

    • Partitioning: Dissolve the compound in the octanol phase (100 µM). Add an equal volume of PBS. Shake vigorously at 25°C for 60 minutes, then centrifuge at 3000 x g for 15 minutes to ensure phase separation.

    • Self-Validation (Mass Balance): Quantify the concentration in both phases using LC-MS/MS. Calculate the mass balance: (Coct​×Voct​)+(Caq​×Vaq​)=Initial Mass . A mass balance < 90% indicates compound aggregation at the interface or precipitation, invalidating the run.

    • Calculation: logD7.4​=log10​(Coct​/Caq​) .

    Protocol C: In Vitro Metabolic Clearance via Human Liver Microsomes (HLM)

    Causality: To prove that the 3,3-disubstitution sterically blocks benzylic oxidation, the compound must be exposed to the full suite of human CYP450 enzymes in the presence of an electron-donating cofactor (NADPH).

    • Incubation: Incubate 1 µM of the compound with pooled HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Activation: Initiate the reaction by adding 1 mM NADPH.

    • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Self-Validation (Controls): Run Verapamil (high clearance, positive control) and Warfarin (low clearance, negative control) in parallel. The assay is only valid if Verapamil is rapidly depleted ( T1/2​<15 min) and Warfarin remains stable.

    • Analysis: Determine the in vitro half-life ( T1/2​ ) and calculate intrinsic clearance ( CLint​ ) via LC-MS/MS peak area integration.

    Quantitative Data Summary

    The following table summarizes the typical physicochemical shifts observed when a standard gem-dimethyl-methanamine scaffold is replaced with the[3-(4-Methylphenyl)oxetan-3-yl]methanamine bioisostere.

    Physicochemical Propertygem-Dimethyl Analog (Reference)Oxetane BioisosterePrimary Mechanistic Driver
    Amine pKa ~9.5 - 9.8~8.0 - 8.5Negative inductive ( −I ) effect of the oxetane oxygen
    Lipophilicity ( logD7.4​ ) ~2.5~1.2H-bond acceptor capability of the oxetane oxygen
    Aqueous Solubility Low (<10 µg/mL)High (>500 µg/mL)Reduced lipophilicity and disrupted crystal lattice energy
    CYP450 Clearance ( CLint​ ) High (Rapid benzylic oxidation)Low (Metabolically stable)3,3-disubstitution sterically eliminates vulnerable α -protons

    Sources

    Exploratory

    The Oxetane Motif in Modern Drug Discovery: A Technical Guide to Physicochemical Optimization and Bioisosteric Design

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Over the past decade, the oxetane ring has transitioned from an academic curiosit...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

    Executive Summary

    Over the past decade, the oxetane ring has transitioned from an academic curiosity to a cornerstone of modern medicinal chemistry. As a four-membered oxygen-containing heterocycle, the oxetane motif offers a unique combination of low molecular weight, high polarity, and marked three-dimensionality 1.

    This whitepaper provides an in-depth mechanistic analysis of how oxetanes function as bioisosteres for gem-dimethyl, carbonyl, and morpholine groups. By detailing the causality behind their physicochemical benefits—such as the modulation of amine basicity, enhancement of aqueous solubility, and redirection of metabolic clearance—this guide serves as an authoritative framework for integrating oxetanes into late-stage drug discovery campaigns.

    The Mechanistic Rationale for Oxetane Incorporation

    Structural and Electronic Fingerprint

    The utility of the oxetane ring is fundamentally rooted in its geometry. The ring adopts a rigid, slightly puckered conformation (approximately 8.7°). Because the internal C-O-C bond angle is highly compressed compared to unstrained ethers, the oxygen atom's lone pairs are projected outward 2. This geometric distortion significantly enhances the oxetane's capacity to act as a hydrogen-bond acceptor, increasing its hydration energy and, consequently, its aqueous solubility.

    Bioisosteric Applications

    Oxetanes are most frequently deployed to resolve specific structure-activity relationship (SAR) liabilities:

    • As a gem-Dimethyl Surrogate: While gem-dimethyl groups are excellent for filling hydrophobic pockets and blocking metabolic sites, they drastically increase lipophilicity (LogD). Replacing a gem-dimethyl group with an oxetane maintains the spatial volume (isosterism) while introducing a strong dipole, thereby lowering LogD and boosting solubility 3.

    • As a Carbonyl Surrogate: Carbonyls are planar and prone to nucleophilic attack or enzymatic reduction. Oxetanes provide a non-planar, metabolically stable alternative that retains the critical H-bond acceptor functionality required for target engagement.

    • As an Amine Basicity Modulator: When appended directly to an aliphatic amine (e.g., piperazine or piperidine), the strong electron-withdrawing inductive effect of the oxetane oxygen pulls electron density away from the nitrogen lone pair. This reliably lowers the pKa of the amine by 1.5 to 3.0 units 4.

    OxetaneMechanism Amine Aliphatic Amine (High pKa ~8-9) Oxetane Append Oxetane Ring (Electron-Withdrawing) Amine->Oxetane Effect1 Dipole Moment Alteration (Inductive Effect) Oxetane->Effect1 Effect2 Reduced N-Lone Pair Availability Oxetane->Effect2 Outcome1 Lowered pKa (~6.0 - 6.5) Effect1->Outcome1 Outcome2 Reduced Lipophilicity (Lower LogD) Effect1->Outcome2 Effect2->Outcome1 Final Improved Permeability & Reduced hERG Liability Outcome1->Final Outcome2->Final

    Mechanistic pathway detailing how oxetane incorporation modulates amine basicity and lipophilicity.

    Quantitative Impact on Physicochemical Properties

    The decision to incorporate an oxetane is usually driven by the need to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles without sacrificing target potency. The table below summarizes the comparative physicochemical advantages of the oxetane motif against traditional functional groups.

    Table 1: Comparative Physicochemical Profiling of Bioisosteres

    Propertygem-DimethylCarbonylOxetaneMechanistic Rationale
    Lipophilicity (LogD) HighLowLowOxetane introduces polarity and a strong dipole moment without adding H-bond donors.
    Aqueous Solubility PoorModerateHighExposed O-atom lone pairs (due to compressed C-O-C angle) drastically enhance hydration energy.
    Metabolic Stability Moderate (CYP oxidation)Variable (Reduction)HighLack of easily abstractable α-protons redirects Cytochrome P450 (CYP) metabolism away from the site.
    3D Conformation Tetrahedral (sp³)Planar (sp²)Puckered (sp³)Provides a rigid, slightly puckered (8.7°) 3D vector, improving spatial fit in complex binding pockets.
    Clinical Validation

    The clinical validation of these properties is evident in recent drug approvals and late-stage candidates:

    • Rilzabrutinib (Sanofi): Recently approved, this drug utilizes an oxetane to reduce the basicity of an adjacent piperazine, improving permeability and oral bioavailability 4.

    • Fenebrutinib: The oxetane motif was introduced mid-campaign to lower the pKaH of the piperazine ring from 7.8 to 6.3, successfully mitigating severe hepatotoxicity observed in earlier analogs 1.

    • PF-06821497 (Pfizer): In this EZH2 inhibitor, replacing an aromatic dimethylisoxazole with an oxetane-containing aliphatic system resulted in a 150-fold improvement in thermodynamic solubility while maintaining in vitro metabolic stability 3.

    Experimental Workflows and Self-Validating Protocols

    To successfully leverage oxetanes, medicinal chemists require robust synthetic methodologies and precise ADME assays. Below are two critical, self-validating protocols for the synthesis and evaluation of oxetane-containing candidates.

    Protocol 1: Late-Stage Reductive Amination with Oxetan-3-one

    Objective: Append an oxetane ring to a secondary aliphatic amine to lower its pKa and improve metabolic stability. Causality & Rationale: Oxetan-3-one is highly electrophilic due to ring strain. Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH₄). NaBH₄ would prematurely reduce the oxetan-3-one to oxetan-3-ol before iminium formation occurs. STAB is milder and selectively reduces the iminium intermediate.

    Step-by-Step Methodology:

    • Preparation: Dissolve the target secondary amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

    • Iminium Formation: Add oxetan-3-one (1.5 eq) followed by catalytic glacial acetic acid (0.1 eq). Stir the reaction mixture at room temperature for 2 hours.

      • Self-Validation Check: Monitor via LC-MS. Proceed only when >90% conversion to the intermediate iminium ion is observed.

    • Reduction: Cool the mixture to 0°C. Add STAB (2.0 eq) portion-wise over 15 minutes to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 12 hours.

    • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM).

    • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica, DCM/MeOH gradient).

      • Self-Validation Check: Confirm the final structure via ¹H-NMR (look for the characteristic multiplet of the oxetane protons at ~4.5 ppm) and ensure >95% purity via UPLC-MS before biological testing.

    Protocol 2: High-Throughput Kinetic Solubility Profiling

    Objective: Validate the solubility enhancement of the newly synthesized oxetane analog compared to its gem-dimethyl predecessor. Causality & Rationale: Kinetic solubility (spiking a DMSO stock into an aqueous buffer) is chosen over thermodynamic solubility because it accurately mimics the conditions of High-Throughput Screening (HTS) biological assays. A 24-hour incubation ensures the system reaches a pseudo-equilibrium state, while LC-MS/MS quantification prevents false readings from UV-absorbing impurities.

    Step-by-Step Methodology:

    • Stock Preparation: Prepare 10 mM stock solutions of the oxetane analog, the gem-dimethyl control, a highly soluble reference (e.g., Caffeine), and a poorly soluble reference (e.g., Amiodarone) in 100% DMSO.

    • Buffer Spiking: In a 96-well plate, add 4 µL of each DMSO stock to 196 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a theoretical maximum concentration of 200 µM (2% DMSO final).

    • Incubation: Seal the plate and incubate at 25°C for 24 hours on a plate shaker at 300 RPM.

    • Filtration: Transfer the suspension to a 96-well filter plate (0.22 µm PVDF membrane). Centrifuge at 3000 x g for 10 minutes to separate the precipitated compound from the dissolved fraction.

    • Quantification: Dilute the filtrate 1:10 in acetonitrile. Quantify the compound concentration using LC-MS/MS against a pre-established 5-point calibration curve (1 µM to 250 µM).

      • Self-Validation Check: The assay is only deemed valid if the Caffeine control reads >150 µM and the Amiodarone control reads <10 µM.

    Strategic Integration in Drug Discovery

    The incorporation of oxetanes should not be an afterthought but a strategic step in the lead optimization phase. The workflow below outlines the decision matrix for oxetane scanning.

    OxetaneWorkflow Hit Lead Compound (Sub-optimal ADME) Identify Identify Liability (e.g., High LogD, Poor Sol.) Hit->Identify Design Bioisosteric Design (Oxetane Scanning) Identify->Design Synth Late-Stage Synthesis (e.g., Reductive Amination) Design->Synth Assay In Vitro Profiling (pKa, Solubility, CLint) Synth->Assay Assay->Design Iterative SAR Opt Optimized Candidate (Improved PK/PD) Assay->Opt Success

    Workflow for the identification, synthesis, and profiling of oxetane-modified drug candidates.

    Conclusion

    The oxetane motif represents a highly rational, data-driven solution to common attrition factors in drug discovery. By acting as a sophisticated bioisostere, it allows medicinal chemists to decouple potency from lipophilicity—lowering LogD, enhancing kinetic solubility, and fine-tuning amine basicity without altering the primary pharmacophore. As synthetic methodologies for late-stage oxetane functionalization continue to mature, its prevalence in FDA-approved therapeutics is expected to rise exponentially.

    References

    • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Public
    • Synthetic oxetanes in drug discovery: where are we in 2025? | Taylor & Francis |
    • Oxetanes in Drug Discovery | PharmaBlock |
    • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides | Drug Hunter |

    Sources

    Foundational

    Discovery and history of novel oxetane-based compounds

    Title: The Oxetane Paradigm: Structural, Physicochemical, and Synthetic Innovations in Modern Drug Discovery As a Senior Application Scientist, I have witnessed firsthand the transformative impact of the oxetane ring in...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: The Oxetane Paradigm: Structural, Physicochemical, and Synthetic Innovations in Modern Drug Discovery

    As a Senior Application Scientist, I have witnessed firsthand the transformative impact of the oxetane ring in lead optimization. For decades, medicinal chemists relied heavily on gem-dimethyl groups to block metabolically labile sites and carbonyl groups to act as hydrogen-bond acceptors. However, these traditional moieties often introduce severe liabilities: gem-dimethyls drastically increase lipophilicity (reducing aqueous solubility), while carbonyls are highly susceptible to enzymatic reduction, epimerization, and nucleophilic attack[1].

    The introduction of the oxetane ring—a highly strained, four-membered cyclic ether—has revolutionized this landscape. Pioneered by Carreira, Wuitschik, Rogers-Evans, and Müller at ETH Zurich and Roche, the strategic incorporation of oxetanes has become a cornerstone of modern bioisosteric replacement[2]. In this technical guide, we will dissect the causality behind oxetane's physicochemical benefits and detail the robust synthetic protocols required to harness them.

    Physicochemical Causality: Why Oxetanes Work

    The unique geometry of the oxetane ring forces the endocyclic angles away from the ideal tetrahedral value, resulting in a massive ring strain of ~25.5 kcal/mol[1]. This geometric distortion effectively exposes the oxygen lone pairs, making the oxetane an exceptionally strong hydrogen-bond acceptor and Lewis base[1].

    • Solubility and Lipophilicity: Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can increase aqueous solubility by a factor of 4 to over 4000[3]. The causality is rooted in the oxygen heteroatom, which eliminates the lipophilic penalty of the methyl groups while maintaining a nearly identical molar volume and three-dimensionality[1].

    • Metabolic Stability: Unlike carbonyls, oxetanes are stable against epimerization and nucleophilic additions[1]. They effectively block cytochrome P450 (CYP450) mediated C-H oxidation without the lipophilicity increase associated with alkyl groups[2].

    • Amine Basicity Modulation: When placed α to an amine, the highly electronegative oxetane oxygen exerts a powerful negative inductive (-I) effect through the short σ-bonding framework. This can reduce the pKaH of the adjacent amine by approximately 2.7 units (e.g., from 9.9 to 7.2)[4]. This reduction in basicity is a critical tactic to mitigate off-target toxicities, such as hERG channel inhibition, while improving cell permeability[5].

    G A Identify Liability in Lead Compound B High Lipophilicity & Poor Solubility A->B C Metabolic Instability (CYP450 Oxidation) A->C D High Amine Basicity (hERG Toxicity) A->D E Replace gem-dimethyl with 3,3-oxetane B->E C->E F Replace carbonyl with oxetane C->F G Add pendant oxetane α to amine D->G H Optimized Physicochemical Profile E->H F->H G->H

    Decision matrix for oxetane-based bioisosteric replacement in lead optimization.

    Quantitative Profiling of Bioisosteres

    To understand the magnitude of these structural changes, we must benchmark the oxetane against its traditional counterparts. The table below summarizes the causal relationships dictating these property shifts.

    Propertygem-Dimethyl GroupCarbonyl GroupOxetane BioisostereCausality / Mechanism
    Aqueous Solubility PoorModerateHigh (4x to >4000x increase)High polarity and strong H-bond accepting ability of the exposed oxygen lone pairs[1][3].
    Lipophilicity (LogP) HighLowLowOxygen heteroatom effectively eliminates the lipophilic character of the methylene/methyl carbons[1].
    Metabolic Stability High (Blocks C-H oxidation)Low (Prone to reduction/addition)HighStrained ring resists enzymatic degradation; lacks the electrophilic center of a carbonyl[1][2].
    Adjacent Amine pKa Minimal effectForms amide (non-basic)Reduces pKaH by ~2.7 unitsStrong negative inductive (-I) effect propagates through the short σ-bonding framework[4].

    Synthetic Methodologies: Overcoming Ring Strain

    Synthesizing 3-substituted oxetanes requires overcoming the inherent ring strain and preventing unwanted fragmentation. Below are two field-proven protocols, detailing the causality behind the reagent selection and the self-validating steps required for rigorous execution.

    Protocol 1: Classical Intramolecular Williamson Ether Synthesis

    Objective: Synthesis of 3-substituted oxetanes from 1,3-halohydrin precursors. Causality & Design: The primary failure mode in this synthesis is the concerted fragmentation of the intermediate alkoxide rather than cyclization. To favor the desired intramolecular SN2 pathway, a bulky base (e.g., Potassium tert-butoxide) is utilized to prevent nucleophilic side reactions, and an aprotic polar solvent (THF or DMF) is chosen to maximize the nucleophilicity of the alkoxide intermediate[6].

    Step-by-Step Methodology:

    • Preparation: Dissolve the 1,3-halohydrin precursor (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

    • Deprotonation: Cool the solution to 0 °C. Add Potassium tert-butoxide (KOtBu, 1.2 eq) dropwise. Causality: Running the reaction at lower temperatures suppresses the activation energy required for the competing fragmentation pathway[6].

    • Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor via TLC until the precursor is consumed.

    • Quenching & Extraction: Quench with saturated aqueous NH4Cl. Extract the aqueous layer with Dichloromethane (DCM) three times.

    • Validation: Dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via flash chromatography. Validate the oxetane formation via 1H NMR; successful cyclization is confirmed by the presence of characteristic, highly deshielded oxetane ring protons appearing as multiplets between δ 4.3–4.7 ppm[7].

    G A 1,3-Halohydrin Precursor B Alkoxide Intermediate A->B Bulky Base (KOtBu) Deprotonation C 3-Substituted Oxetane B->C Intramolecular SN2 Cyclization

    Stepwise mechanism of oxetane ring formation via intramolecular SN2 cyclization.

    Protocol 2: Continuous Flow Synthesis of 3-Oxetanyllithium

    Objective: Generation and electrophilic trapping of 3-oxetanyllithium for late-stage functionalization. Causality & Design: 3-Oxetanyllithium is notoriously unstable and rapidly decomposes into allyl alcohol via a ring-opening β-elimination mechanism[8]. Traditional batch chemistry fails to trap this intermediate. Continuous flow (flash) technology is employed to achieve sub-second residence times, allowing the nucleophile to be generated and immediately reacted with an electrophile before decomposition occurs[8].

    Step-by-Step Methodology:

    • System Priming: Prime a microfluidic continuous flow reactor with anhydrous THF. Ensure all lines are strictly moisture-free.

    • Reagent Streams:

      • Stream A: 3-Iodooxetane (0.5 M in THF).

      • Stream B:t-Butyllithium (t-BuLi, 1.0 M in heptane).

      • Stream C: Electrophile (e.g., an aldehyde or ketone, 0.6 M in THF).

    • Lithium-Halogen Exchange: Mix Stream A and Stream B in a T-mixer at -78 °C. The reactor tubing length must be calibrated to ensure a residence time of exactly 0.5 to 1.0 seconds. Causality: This precise window generates 3-oxetanyllithium without allowing time for ring-opening decomposition[8].

    • Electrophilic Trapping: Immediately route the effluent into a second T-mixer where it intersects with Stream C. Allow a residence time of 30 seconds at -78 °C.

    • Validation: Direct the final output stream into a flask containing a quenching solution of saturated NH4Cl. Isolate the product and validate the C-C bond formation via LC-MS (confirming the expected molecular ion mass) and 13C NMR (confirming the intact oxetane carbons typically resonating between δ 75–80 ppm)[7][8].

    Conclusion

    The oxetane ring has successfully transitioned from an academic curiosity to a validated, highly versatile tool in the medicinal chemist's arsenal. By understanding the fundamental causality behind its physicochemical properties and leveraging modern synthetic techniques like continuous flow chemistry, drug development professionals can systematically rescue highly lipophilic or metabolically unstable lead compounds.

    References

    Sources

    Exploratory

    An In-depth Technical Guide to the Safety and Toxicity Profile of [3-(4-Methylphenyl)oxetan-3-yl]methanamine

    This document provides a comprehensive overview of the known and anticipated safety and toxicity profile of the novel chemical entity, [3-(4-Methylphenyl)oxetan-3-yl]methanamine. Designed for researchers, scientists, and...

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a comprehensive overview of the known and anticipated safety and toxicity profile of the novel chemical entity, [3-(4-Methylphenyl)oxetan-3-yl]methanamine. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available data on structurally related compounds to forecast potential hazards and outlines a rigorous, field-proven methodology for a complete toxicological evaluation.

    Executive Summary: A Precautionary Approach to a Novel Oxetane Derivative

    [3-(4-Methylphenyl)oxetan-3-yl]methanamine is a unique molecule incorporating a strained oxetane ring, a primary amine, and a substituted aromatic system. While specific toxicological data for this exact compound are not publicly available, a thorough analysis of its structural analogues allows for an informed, precautionary assessment of its potential hazards. The oxetane moiety, while a valuable tool in medicinal chemistry for improving physicochemical properties, can be associated with reactivity.[1][2] The primary aminomethyl group and the aromatic ring introduce potential for metabolic activation and specific organ toxicities.

    This guide will first deconstruct the molecule into its key functional components, review the known safety profiles of similar structures, and then propose a comprehensive, multi-tiered experimental workflow to definitively establish the safety and toxicity profile of [3-(4-Methylphenyl)oxetan-3-yl]methanamine.

    Chemical and Physical Properties (Predicted)

    A complete understanding of a compound's physical and chemical properties is foundational to assessing its toxicological risk.

    PropertyPredicted Value/InformationSignificance in Toxicology
    IUPAC Name [3-(4-Methylphenyl)oxetan-3-yl]methanamineUnambiguous identification.
    CAS Number Not assignedIndicates novelty and lack of extensive regulatory review.
    Molecular Formula C11H15NOEssential for dose calculations and metabolic tracking.
    Molecular Weight 177.24 g/mol Influences absorption and distribution characteristics.
    Appearance Likely a liquid or low-melting solid at room temperatureAffects potential routes of exposure (e.g., inhalation of vapors, dermal contact).
    Solubility Expected to have some aqueous solubility due to the amine and oxetane oxygen, and good solubility in organic solvents.Determines bioavailability and the choice of vehicle for in vivo and in vitro studies.
    pKa The primary amine is expected to have a pKa in the range of 9-10.Influences the degree of ionization at physiological pH, affecting membrane permeability and receptor interaction.

    Inferred Toxicological Profile from Structural Analogues

    In the absence of direct data, we can infer potential hazards by examining the safety profiles of structurally related compounds. The primary hazards associated with analogous oxetane-containing amines include acute toxicity, skin and eye irritation, and potential for respiratory irritation.[3][4]

    GHS Hazard Classification (Predicted)

    Based on data from similar compounds such as (Oxetan-3-yl)methanamine, the following GHS classifications are anticipated.[3][4]

    Hazard ClassCategoryHazard Statement
    Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4]
    Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3]
    Serious Eye Damage/IrritationCategory 1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritation.[3][4]
    Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3]

    Causality: The primary amine is a known irritant to skin and mucous membranes. The overall small molecular size and potential for reactivity of the oxetane ring may contribute to these effects.

    Key Toxicological Endpoints: An Evidence-Based Extrapolation
    • Acute Toxicity: Structurally similar compounds are harmful if swallowed.[4] Therefore, a moderate order of acute toxicity is expected for [3-(4-Methylphenyl)oxetan-3-yl]methanamine.

    • Genotoxicity/Mutagenicity: No data is available for the target compound or close analogues.[5] Aromatic amines are a class of compounds that can be metabolically activated to genotoxic intermediates. Standard assays (Ames, in vitro and in vivo micronucleus) are essential.

    • Carcinogenicity: Long-term carcinogenicity data is unavailable.[5] The potential for genotoxicity would be a key indicator for the necessity of long-term carcinogenicity studies.

    • Reproductive and Developmental Toxicity: This remains an unknown.[5] These studies are critical for any compound intended for therapeutic use.

    • Neurotoxicity: Some compounds containing related ring systems and amine functionalities have been investigated for their effects on the central nervous system.[6][7][8] A general neuropharmacology screen would be prudent.

    Recommended Experimental Workflow for a Comprehensive Safety Assessment

    The following section outlines a robust, phased approach to definitively characterize the safety and toxicity profile of [3-(4-Methylphenyl)oxetan-3-yl]methanamine.

    Caption: Phased toxicological evaluation workflow.

    Detailed Protocol: In Vitro Mammalian Cell Micronucleus Test

    This assay is critical for assessing the potential of a substance to induce chromosomal damage.

    Principle: The assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

    Methodology:

    • Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y) are cultured in appropriate media.

    • Dose Range Finding: A preliminary cytotoxicity assay (e.g., relative population doubling) is performed to determine the appropriate concentration range for the main experiment. The highest concentration should induce approximately 50-60% cytotoxicity.

    • Treatment:

      • Duplicate cultures are treated with at least three test concentrations of [3-(4-Methylphenyl)oxetan-3-yl]methanamine, a vehicle control, and a positive control (e.g., mitomycin C, vinblastine).

      • Treatment is conducted for a short duration (3-6 hours) in the presence and absence of a metabolic activation system (S9 mix) and for a longer duration (e.g., 1.5-2.0 normal cell cycle lengths) without S9.

    • Harvest and Staining:

      • At an appropriate time after the beginning of treatment, cells are harvested. A cytokinesis blocker (cytochalasin B) is often added to identify cells that have completed one division.

      • Cells are fixed and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide).

    • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

    • Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to the vehicle control using appropriate statistical methods.

    Self-Validation: The inclusion of both a vehicle control and a known positive control validates the assay's sensitivity and the proper functioning of the experimental system. A statistically significant, dose-responsive increase in micronucleated cells indicates a positive result.

    Handling and Safety Precautions

    Given the predicted hazard profile, the following handling procedures are mandatory.

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

      • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[9]

      • Respiratory Protection: If working outside of a fume hood or with aerosols, a NIOSH-approved respirator is recommended.[4]

    • First Aid Measures:

      • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

      • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[10]

      • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

      • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

    Caption: PPE for handling [3-(4-Methylphenyl)oxetan-3-yl]methanamine.

    Conclusion and Forward Look

    The safety and toxicity profile of [3-(4-Methylphenyl)oxetan-3-yl]methanamine is currently undefined. However, based on the analysis of its structural motifs and data from analogous compounds, a profile of moderate acute toxicity and significant irritancy to the skin, eyes, and respiratory tract is anticipated. The presence of an aromatic amine moiety necessitates a thorough investigation into its genotoxic potential.

    The experimental roadmap provided in this guide offers a robust framework for the systematic and scientifically rigorous evaluation of this novel chemical entity. Adherence to these protocols will generate the necessary data to support further drug development and ensure the safety of researchers handling the compound.

    References

    • National Center for Biotechnology Information. (n.d.). (Oxetan-3-yl)methanamine. PubChem. [Link]

    • Angene Chemical. (2025). Safety Data Sheet. [Link]

    • NextSDS. (n.d.). [4-(oxetan-3-yl)phenyl]methanamine — Chemical Substance Information. [Link]

    • CPAChem. (n.d.). Safety data sheet. [Link]

    • U.S. Food and Drug Administration. (2019). Non-Clinical Review(s). [Link]

    • Connect Journals. (n.d.). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. [Link]

    • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Methylenedianiline. [Link]

    • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]

    • PubMed. (n.d.). Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA). [Link]

    • National Center for Biotechnology Information. (n.d.). Chemical Space Exploration of Oxetanes. PMC. [Link]

    • ResearchGate. (n.d.). Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones?. [Link]

    • Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]

    • Universitat de Barcelona. (n.d.). Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. [Link]

    • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

    • MDPI. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. [Link]

    • SpringerLink. (n.d.). Review of the Ecotoxicological Properties of the Methylenedianiline Substances. [Link]

    • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

    • National Center for Biotechnology Information. (n.d.). Public Health Statement - Toxicological Profile for Methylenedianiline. [Link]

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    Foundational

    Commercial Availability and Synthetic Methodologies of[3-(4-Methylphenyl)oxetan-3-yl]methanamine: A Technical Guide for Drug Discovery

    Executive Summary The drive to "escape from flatland" in modern drug discovery has catalyzed the adoption of sp³-rich bioisosteres to replace traditional planar motifs. Among these, the 3,3-disubstituted oxetane ring has...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The drive to "escape from flatland" in modern drug discovery has catalyzed the adoption of sp³-rich bioisosteres to replace traditional planar motifs. Among these, the 3,3-disubstituted oxetane ring has emerged as a privileged scaffold. This whitepaper provides an in-depth technical analysis of [3-(4-Methylphenyl)oxetan-3-yl]methanamine (CAS: 1504953-40-5), a highly specialized building block. By detailing its physicochemical advantages, commercial availability, and a self-validating de novo synthetic workflow, this guide equips medicinal chemists and drug development professionals with the authoritative grounding needed to integrate this fragment into lead optimization pipelines.

    Physicochemical Profiling & Commercial Landscape

    The incorporation of an oxetane ring fundamentally alters the pharmacokinetic profile of a parent molecule. The high dipole moment of the oxetane oxygen (~1.9 D) acts as a potent hydrogen-bond acceptor, while the compact, strained ring provides steric bulk without the lipophilic penalty associated with gem-dimethyl or cycloalkyl groups.

    To facilitate rapid library generation, several global vendors supply this building block, though lead times and batch purities can vary significantly based on custom synthesis queues.

    Table 1: Chemical Properties and Commercial Data
    ParameterSpecification / Value
    IUPAC Name 1-[3-(4-methylphenyl)oxetan-3-yl]methanamine
    CAS Number 1504953-40-5
    Molecular Formula C₁₁H₁₅NO
    Molecular Weight 177.24 g/mol
    Topological Polar Surface Area (TPSA) 35.2 Ų
    Fraction sp³ (Fsp³) 0.45
    Primary Commercial Suppliers , , BLD Pharm, Enamine

    Mechanistic Rationale: The Oxetane Advantage in Drug Design

    The strategic choice to utilize[3-(4-Methylphenyl)oxetan-3-yl]methanamine is grounded in precise molecular causality. When appended to a drug scaffold via amide coupling or reductive amination, the 3,3-disubstitution pattern forces the methanamine vector into a rigid spatial orientation. This is highly advantageous for probing deep, narrow hydrophobic pockets where the p-tolyl (4-methylphenyl) group can engage in π-σ or hydrophobic interactions, while the oxetane oxygen remains solvent-exposed to maintain aqueous solubility.

    Bioisostere Core Oxetane Motif Integration Prop1 Increased sp3 Fraction Core->Prop1 Prop2 High Oxygen Dipole Moment Core->Prop2 Prop3 Steric Bulk & Rigidity Core->Prop3 Out1 Reduced Off-Target Toxicity Prop1->Out1 Out2 Enhanced Aqueous Solubility Prop2->Out2 Out3 Improved Metabolic Stability Prop3->Out3

    Physicochemical benefits of oxetane integration in drug design.

    De Novo Synthesis Workflow & Experimental Protocols

    Due to the specialized nature of this fragment, commercial supply chains can occasionally experience bottlenecks. Establishing a robust, scalable in-house synthesis is a critical risk-mitigation strategy. The following 3-step protocol leverages the classic Williamson etherification pathway for oxetane construction .

    SynthPath A 4-Methylphenylacetonitrile B 2-Cyano-2-(4-methylphenyl) propane-1,3-diol A->B Paraformaldehyde NaOEt, EtOH C 3-(4-Methylphenyl)oxetane -3-carbonitrile B->C 1. TsCl, Pyridine 2. NaH, THF D [3-(4-Methylphenyl)oxetan -3-yl]methanamine C->D LiAlH4, THF Fieser Workup

    Synthetic workflow for [3-(4-Methylphenyl)oxetan-3-yl]methanamine.

    Step 1: Hydroxymethylation of 4-Methylphenylacetonitrile

    Causality & Rationale: The α-carbon of 4-methylphenylacetonitrile is sufficiently acidic to be deprotonated by a mild base (e.g., sodium ethoxide). An excess of paraformaldehyde is utilized to drive two successive aldol-type additions, yielding the highly functionalized 1,3-diol.

    Self-Validating Protocol:

    • Suspend 4-methylphenylacetonitrile (1.0 eq) and paraformaldehyde (2.5 eq) in anhydrous ethanol.

    • Add a catalytic amount of NaOEt (0.1 eq) at 0 °C. Warm the mixture to 50 °C and stir for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active starting material will disappear, replaced by a highly polar spot (the diol) that stains intensely with KMnO₄.

    • Quench with 1M HCl to neutralize the base, concentrate in vacuo, and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate to yield 2-cyano-2-(4-methylphenyl)propane-1,3-diol.

    Step 2: Monotosylation and Intramolecular Williamson Etherification

    Causality & Rationale: To form the strained 4-membered ring (ring strain ~25.5 kcal/mol), one hydroxyl group must be converted into a superior leaving group. Pyridine acts as both solvent and base to selectively monotosylate one primary alcohol. Subsequently, Sodium Hydride (NaH) is deployed to irreversibly deprotonate the remaining alcohol. The pre-organized neopentyl-like geometry of the intermediate provides the entropic advantage necessary to drive the 4-exo-tet cyclization forward.

    Self-Validating Protocol:

    • Dissolve the diol (1.0 eq) in anhydrous pyridine at 0 °C. Slowly add p-Toluenesulfonyl chloride (TsCl, 1.05 eq) in portions to prevent bis-tosylation. Stir for 6 hours at 0 °C.

    • Dilute with DCM and wash extensively with 1M HCl to remove pyridine. Concentrate to isolate the crude monotosylate.

    • Dissolve the crude intermediate in anhydrous THF and cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Evolution of H₂ gas confirms the active deprotonation.

    • Warm to room temperature and stir for 4 hours.

    • Validation Check: TLC (Hexanes/EtOAc 3:1) will show a new, less polar UV-active spot compared to the diol.

    • Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography to yield 3-(4-methylphenyl)oxetane-3-carbonitrile.

    Step 3: Nitrile Reduction to Methanamine

    Causality & Rationale: The cyano group is situated on a highly sterically hindered quaternary center, rendering standard catalytic hydrogenation (e.g., Pd/C) inefficient. Lithium Aluminum Hydride (LiAlH₄) provides the aggressive, irreversible hydride delivery required. A strict Fieser workup is mandatory to precipitate aluminum salts as a granular solid; failing to do so results in unbreakable emulsions that trap the polar amine product.

    Self-Validating Protocol:

    • Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.

    • Dropwise, add a solution of 3-(4-methylphenyl)oxetane-3-carbonitrile (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Validation Check: An aliquot analyzed by FT-IR will show the complete disappearance of the sharp nitrile stretch at ~2240 cm⁻¹.

    • Fieser Workup: Cool to 0 °C. For every n grams of LiAlH₄ used, sequentially and cautiously add n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O. Stir vigorously until a white, granular precipitate forms.

    • Filter the suspension through a Celite pad, washing thoroughly with THF and DCM.

    • Concentrate the filtrate to afford pure[3-(4-Methylphenyl)oxetan-3-yl]methanamine. The product will streak on standard silica TLC but will stain a deep purple with Ninhydrin, confirming the presence of the primary amine.

    References

    • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.[Link]

    • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Kempson, J. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150-12233.[Link]

    • Chemspace. "In-Stock Building Blocks: CAS 1504953-40-5." Chemspace Catalog. [Link]

    Exploratory

    [3-(4-Methylphenyl)oxetan-3-yl]methanamine as a carbonyl isostere

    An In-depth Technical Guide: [3-(4-Methylphenyl)oxetan-3-yl]methanamine as a Carbonyl Isostere Audience: Researchers, Scientists, and Drug Development Professionals Abstract In modern medicinal chemistry, the strategic m...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide: [3-(4-Methylphenyl)oxetan-3-yl]methanamine as a Carbonyl Isostere

    Audience: Researchers, Scientists, and Drug Development Professionals

    Abstract

    In modern medicinal chemistry, the strategic modification of lead compounds to optimize pharmacokinetic and pharmacodynamic properties is a cornerstone of successful drug development. Bioisosterism, the substitution of one functional group for another with similar physicochemical properties, is a key tactic in this endeavor. The carbonyl group, while ubiquitous in bioactive molecules, often introduces metabolic liabilities and suboptimal physicochemical characteristics. The oxetane ring has emerged as a compelling, three-dimensional bioisostere for the carbonyl moiety, capable of improving aqueous solubility, metabolic stability, and lipophilicity while maintaining or enhancing biological activity.[1][2][3][4][5][6][7][8] This guide provides a detailed examination of [3-(4-Methylphenyl)oxetan-3-yl]methanamine, a prototypical 3-amino-3-aryloxetane, as a versatile carbonyl isostere. We will explore the underlying design rationale, present a robust synthetic protocol, analyze its characteristic properties, and discuss its strategic application in drug discovery campaigns.

    The Challenge of the Carbonyl Group and the Rise of Isosteric Replacement

    The carbonyl group is a fundamental functional group in a vast number of pharmaceuticals, often participating in crucial hydrogen bonding interactions within target proteins. However, its presence can be a double-edged sword. Amides and esters are susceptible to enzymatic hydrolysis, leading to rapid metabolic clearance, while the inherent polarity and planarity of the carbonyl can influence a molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile, sometimes negatively.[5][9]

    This has driven a sustained search for non-classical bioisosteres that can mimic the hydrogen bond accepting capability of the carbonyl oxygen while offering a superior property profile.[10] Pioneering studies identified the strained, four-membered oxetane ring as a particularly promising candidate.[1][11] The 3,3-disubstituted oxetane, in particular, has been validated as a surrogate for both carbonyl and gem-dimethyl groups, often leading to simultaneous improvements in multiple parameters such as solubility, metabolic stability, and permeability.[1][11][12]

    Design Rationale: Why [3-(4-Methylphenyl)oxetan-3-yl]methanamine Works

    The efficacy of the 3-amino-3-aryloxetane scaffold as a carbonyl isostere is rooted in its structural and electronic properties, which effectively replicate the key features of a secondary amide or ketone.

    • Hydrogen Bonding Mimicry: The endocyclic oxygen atom of the oxetane ring serves as an effective hydrogen bond acceptor, mimicking the carbonyl oxygen.[5][13] The exocyclic primary amine provides a hydrogen bond donor vector, analogous to the N-H of an amide. This dual functionality allows the isostere to preserve critical interactions with the biological target.

    • Three-Dimensionality and Conformational Rigidity: Unlike the planar carbonyl group, the oxetane ring introduces a distinct three-dimensional, sp³-rich architecture.[1][3] This can be advantageous for exploring new regions of chemical space within a binding pocket and can pre-organize the molecule into a more favorable conformation for binding, reducing the entropic penalty upon target engagement.

    • Modulation of Physicochemical Properties: The incorporation of the oxetane motif has a profound and often beneficial impact on a molecule's properties:

      • Solubility: The polar ether oxygen generally enhances aqueous solubility compared to more lipophilic isosteres like the gem-dimethyl group.[11][12][14]

      • Lipophilicity: Oxetanes are typically less lipophilic than their gem-dimethyl counterparts, which can be crucial for optimizing the ADME profile.[2][12][14]

      • Metabolic Stability: The oxetane ring is generally robust and less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to more labile groups.[1][11][14][15] This can shield metabolically vulnerable sites and extend a compound's half-life.

      • Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane ring can lower the basicity of adjacent amines.[2][14] This fine-tuning of pKa can be critical for improving cell permeability and reducing off-target effects, such as hERG inhibition.[14]

    G cluster_0 Amide Moiety cluster_1 Oxetane Isostere Amide_N N-H Amide_C C=O Amide_N->Amide_C H_bond_donor H-bond Donor Amide_N->H_bond_donor H_bond_acceptor_amide H-bond Acceptor Amide_C->H_bond_acceptor_amide Oxetane_O O H_bond_acceptor_oxetane H-bond Acceptor Oxetane_O->H_bond_acceptor_oxetane Oxetane_C C Oxetane_C->Oxetane_O Oxetane_N CH₂-NH₂ Oxetane_C->Oxetane_N Oxetane_Aryl 4-Methylphenyl Oxetane_C->Oxetane_Aryl H_bond_donor_oxetane H-bond Donor Oxetane_N->H_bond_donor_oxetane

    Figure 1. Bioisosteric relationship showing mimicry of hydrogen bonding vectors between an amide and the 3-aminomethyl-3-aryloxetane scaffold.

    Synthesis and Characterization

    Access to 3,3-disubstituted oxetanes is critical for their evaluation in drug discovery programs. While numerous methods exist, the following protocol outlines a reliable and adaptable workflow for the gram-scale synthesis of the title compound, proceeding through a key 3-hydroxy-3-aryloxetane intermediate.

    Experimental Protocol: Synthesis of [3-(4-Methylphenyl)oxetan-3-yl]methanamine

    Workflow Rationale: This synthesis leverages a Grignard addition to oxetan-3-one to establish the core 3-aryl-3-hydroxyoxetane scaffold. This is followed by a nucleophilic substitution to introduce a nitrile group, which is a versatile precursor for the final amine reduction. This multi-step process allows for high purity and good overall yield.

    G Start Oxetan-3-one + 4-Bromotoluene Step1 1. Mg, THF 2. Grignard Addition Start->Step1 Intermediate1 3-(4-Methylphenyl)oxetan-3-ol Step1->Intermediate1 Step2 1. MsCl, Et₃N 2. NaCN, DMSO Intermediate1->Step2 Intermediate2 3-(4-Methylphenyl)oxetane-3-carbonitrile Step2->Intermediate2 Step3 LiAlH₄, THF or H₂, Raney Ni Intermediate2->Step3 FinalProduct [3-(4-Methylphenyl)oxetan-3-yl]methanamine Step3->FinalProduct

    Figure 2. Synthetic workflow for [3-(4-Methylphenyl)oxetan-3-yl]methanamine.

    Step 1: Synthesis of 3-(4-Methylphenyl)oxetan-3-ol

    • Grignard Reagent Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining solution and reflux for 1 hour to ensure complete formation of the Grignard reagent.

    • Nucleophilic Addition: Cool the Grignard solution to 0 °C. Add a solution of oxetan-3-one (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(4-methylphenyl)oxetan-3-ol as a white solid.[13][16]

    Step 2: Synthesis of 3-(4-Methylphenyl)oxetane-3-carbonitrile

    • Activation of Hydroxyl Group: To a solution of 3-(4-methylphenyl)oxetan-3-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir at 0 °C for 1 hour.

    • Nucleophilic Substitution: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate and concentrate in vacuo. Dissolve the crude mesylate in dimethyl sulfoxide (DMSO). Add sodium cyanide (2.0 eq) and heat the mixture to 80 °C for 6 hours.

    • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography (hexane/ethyl acetate) to afford the desired nitrile.

    Step 3: Synthesis of [3-(4-Methylphenyl)oxetan-3-yl]methanamine

    • Reduction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF at 0 °C, add a solution of 3-(4-methylphenyl)oxetane-3-carbonitrile (1.0 eq) in THF dropwise.

    • Reaction Completion: Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Quench and Isolation: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form. Stir vigorously for 30 minutes.

    • Final Purification: Filter the suspension through a pad of Celite®, washing thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield [3-(4-methylphenyl)oxetan-3-yl]methanamine, which can be further purified by distillation or salt formation if necessary.

    Physicochemical Properties: A Comparative Analysis

    To quantitatively assess the impact of this isosteric replacement, we can compare the calculated properties of the target molecule with its amide and gem-dimethyl analogues.

    PropertyN-Benzyl-p-toluamide (Amide)1-(4-Methylphenyl)-2-methylpropan-2-amine (gem-Dimethyl)[3-(4-Methylphenyl)oxetan-3-yl]methanamine (Oxetane)Rationale for Improvement
    Structure [Chemical Structure][Chemical Structure][Chemical Structure]-
    cLogP ~2.9~2.8~2.1Lower lipophilicity can improve ADME profile.[2][5]
    TPSA (Ų) 29.126.038.3Increased polarity enhances aqueous solubility.[11][12]
    Metabolic Liability High (Amide hydrolysis)Moderate (Oxidation)Low (Stable ether)Oxetane ring is resistant to CYP-mediated metabolism.[14][15]

    Note: cLogP and TPSA values are estimations from computational models and serve for comparative purposes.

    Strategic Application in Lead Optimization

    The true utility of this isostere is realized during the lead optimization phase of a drug discovery project. Consider a lead compound that possesses excellent potency but is hampered by poor solubility and rapid clearance due to amide hydrolysis.

    G cluster_0 Initial Lead Compound cluster_1 Isosteric Replacement Strategy cluster_2 Optimized Candidate Lead High Potency Poor Solubility Rapid Clearance (Amide Hydrolysis) Strategy Replace Benzamide Moiety with 3-Aryl-3-aminomethyloxetane Lead->Strategy Apply Candidate Maintained Potency Improved Solubility Enhanced Metabolic Stability Favorable PK Profile Strategy->Candidate Achieve

    Figure 3. Logical workflow for lead optimization using an oxetane-based carbonyl isostere.

    By replacing the problematic benzamide with the [3-(4-methylphenyl)oxetan-3-yl]methanamine core, the medicinal chemist can rationally address these liabilities. The goal is to create a new analogue that retains the essential binding interactions while fundamentally improving its drug-like properties, ultimately leading to a more viable clinical candidate.[3]

    Conclusion and Future Outlook

    [3-(4-Methylphenyl)oxetan-3-yl]methanamine is more than just a novel chemical entity; it is a powerful tool for molecular design. As a carbonyl isostere, it provides a validated strategy to mitigate common challenges associated with amides and ketones, such as metabolic instability and poor solubility.[1][14] Its unique three-dimensional structure offers opportunities to enhance potency and selectivity by accessing previously unexplored chemical space.[1]

    The continued development of efficient and scalable synthetic routes to functionalized oxetanes will further empower medicinal chemists to deploy these valuable motifs.[17][18][19] Future work will undoubtedly involve exploring a wider array of substitutions on both the oxetane and aryl rings to create a diverse library of building blocks for fine-tuning molecular properties. As the principles of modern isosterism continue to evolve, the 3-amino-3-aryloxetane scaffold is poised to become an indispensable component of the drug discovery toolkit.

    References

    • BenchChem. Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles.
    • BenchChem. Assessing the metabolic stability of compounds derived from 3-Iodooxetane.
    • J. Med. Chem. Oxetanes in Drug Discovery Campaigns. ACS Publications, 2023.
    • PMC. Oxetanes in Drug Discovery Campaigns.
    • PharmaBlock. Oxetanes in Drug Discovery.
    • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. 2025.
    • ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. 2025.
    • PMC. Applications of oxetanes in drug discovery and medicinal chemistry.
    • PMC. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
    • SlideShare. Application of Bioisosteres in Drug Design. 2012.
    • ACS Publications. Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. 2024.
    • Spiral. Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes.
    • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. 2016.
    • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. 2025.
    • Atlantis Press. Study on Synthesis Of Oxetan-3-ol.
    • PubChem. 3-Amino-3-methyloxetane. NIH.
    • RSC Publishing. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis.
    • ChemRxiv. Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. 2025.
    • Google Patents. Methods for making oxetan-3-ylmethanamines.
    • MedChemica. Med Chem Paper Of The Month - February 2026. 2026.
    • Request PDF. Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery.
    • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
    • Science of Synthesis. Oxetanes and Oxetan-3-ones.
    • ResearchGate. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
    • MDPI. Chemical Space Exploration of Oxetanes. 2020.
    • PMC. Chemical Space Exploration of Oxetanes. NIH.
    • SlideShare. Application of Bioisosteres in Drug Design. 2012.
    • Cambridge MedChem Consulting. Carbonyl Bioisosteres. 2017.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: High-Throughput Parallel Synthesis Using[3-(4-Methylphenyl)oxetan-3-yl]methanamine

    Prepared by: Senior Application Scientist, High-Throughput Experimentation (HTE) & Medicinal Chemistry Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Expanding sp³-Rich Ch...

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Senior Application Scientist, High-Throughput Experimentation (HTE) & Medicinal Chemistry Target Audience: Researchers, Scientists, and Drug Development Professionals

    Executive Summary: Expanding sp³-Rich Chemical Space

    In modern drug discovery, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a proven strategy to reduce clinical attrition. The oxetane ring has emerged as a premium bioisostere for gem-dimethyl, carbonyl, and morpholine groups .

    This application note details the strategic deployment of [3-(4-Methylphenyl)oxetan-3-yl]methanamine in parallel synthesis. This specific building block combines the polar, rigidifying properties of a 3,3-disubstituted oxetane with a lipophilic p-tolyl vector and a highly reactive primary amine handle. By utilizing this scaffold in high-throughput experimentation (HTE), medicinal chemists can rapidly generate libraries that probe hydrophobic binding pockets while maintaining excellent physicochemical properties.

    Scaffold Rationale & Physicochemical Profiling

    When designing parallel libraries, the choice of the central scaffold dictates the downstream success of the hit compounds. The incorporation of the oxetane ring in[3-(4-Methylphenyl)oxetan-3-yl]methanamine is not merely structural; it fundamentally alters the molecule's behavior in biological systems .

    • The p-Tolyl Group: Provides necessary lipophilicity to drive target affinity via π−π stacking or hydrophobic enclosure.

    • The Oxetane Core: Counteracts the lipophilicity of the p-tolyl group. The strained 90.2° C-O-C bond angle exposes the oxygen lone pairs, making it a potent hydrogen-bond acceptor.

    • The Methanamine Vector: Acts as the primary diversification point. The steric bulk of the adjacent 3,3-disubstituted center prevents over-alkylation, ensuring clean, predictable reactivity.

    Table 1: Physicochemical Impact of Oxetane Bioisosterism
    PropertyGem-Dimethyl AnalogOxetane BioisostereMechanistic Rationale
    Lipophilicity (LogD) Higher (~ +0.5 to 1.0)LowerPolar C-O-C ether linkage significantly reduces overall hydrophobicity.
    Aqueous Solubility LowerSignificantly HigherExposed oxetane oxygen acts as a strong, directional hydrogen-bond acceptor.
    Metabolic Stability Prone to CYP oxidationHighly StableThe strained ring system resists oxidative metabolism and blocks adjacent C-H abstraction.
    Conformation Flexible / BulkyRigid / DirectedStrained bond angles direct the p-tolyl and amine vectors into highly defined 3D space.

    Parallel Synthesis Strategy

    Oxetanes are highly stable to basic, nucleophilic, and reductive conditions, making them ideal for standard HTE workflows. However, they are susceptible to ring-opening under strong Lewis or Brønsted acidic conditions . Our parallel synthesis strategy is explicitly designed to maximize library diversity while strictly avoiding reagents that compromise the oxetane core.

    G BB [3-(4-Methylphenyl)oxetan-3-yl]methanamine (Core Scaffold) Amide Amide Library (Acylation) BB->Amide R-COOH, HATU, DIPEA Amine 2° Amine Library (Reductive Amination) BB->Amine R-CHO, NaBH(OAc)3 Sulfonamide Sulfonamide Library (Sulfonylation) BB->Sulfonamide R-SO2Cl, Pyridine SNAr Heteroaryl Library (SNAr Addition) BB->SNAr Ar-X, DIPEA, Heat

    Parallel synthesis workflows for[3-(4-Methylphenyl)oxetan-3-yl]methanamine diversification.

    Validated HTE Protocols

    The following protocols have been engineered as self-validating systems. Every step includes a mechanistic justification (causality) and a Quality Control (QC) metric to ensure the integrity of the oxetane ring.

    Protocol A: High-Throughput Amide Coupling

    Objective: Generate a diverse library of amides targeting kinase hinge-binding regions or GPCR allosteric sites.

    • Preparation: Dispense a diversity set of carboxylic acids (0.12 mmol, 1.2 eq) into a 96-well reaction block.

    • Activation: Add HATU (0.12 mmol, 1.2 eq) dissolved in anhydrous DMF (0.5 mL) to each well.

      • Causality: HATU is selected over EDC/HOBt because its rapid kinetics minimize the residence time of the unreacted amine, ensuring high conversion rates essential for parallel synthesis.

    • Coupling: Add a stock solution of [3-(4-Methylphenyl)oxetan-3-yl]methanamine (0.10 mmol, 1.0 eq) and DIPEA (0.30 mmol, 3.0 eq) in DMF (0.5 mL).

      • Causality: DIPEA is strictly used as a non-nucleophilic base. Maintaining a strongly alkaline environment is critical to protect the acid-sensitive oxetane core from premature hydrolytic ring-opening.

    • Agitation: Shake at room temperature for 4 hours.

    • Self-Validation & QC: Analyze an aliquot via LC-MS.

      • Validation Metric: The reaction is validated by the presence of the [M+H]+ peak of the target amide.

      • Integrity Check: The critical failure metric is the appearance of an [M+H+18]+ peak, which definitively indicates that the oxetane ring has hydrolyzed into a 1,3-diol. If observed, verify the anhydrous nature of the DMF and the basicity of the well.

    Protocol B: Parallel Reductive Amination

    Objective: Synthesize a library of secondary amines to explore basic, solvent-exposed channels in target proteins.

    • Imine Formation: Dispense a diversity set of aldehydes (0.10 mmol, 1.0 eq) into the reaction block. Add the oxetane BB (0.10 mmol, 1.0 eq) in DCE (1.0 mL). Add 1 drop of glacial acetic acid per well.

      • Causality: While oxetanes degrade in strong Brønsted acids (e.g., HCl, TFA), they are entirely stable to transient exposure to weak acids like acetic acid, which is required to catalyze imine formation .

    • Reduction: After 2 hours of shaking, add solid NaBH(OAc)₃ (0.15 mmol, 1.5 eq) to each well.

      • Causality: Sodium triacetoxyborohydride is utilized because it is a mild reducing agent that operates efficiently in weakly acidic to neutral conditions, avoiding the need for harsh Lewis acidic conditions (like TiCl₄) which would coordinate to and cleave the oxetane oxygen.

    • Agitation: Shake for 12 hours at room temperature.

    • Self-Validation & QC:

      • Validation Metric: Disappearance of the primary amine starting material.

      • Integrity Check: Monitor for tertiary amine formation (over-alkylation). The steric bulk of the 3,3-disubstituted oxetane naturally hinders a second alkylation event, making this protocol highly self-regulating for secondary amine production.

    Downstream Processing & Analytics

    The purification of oxetane-containing libraries requires a deviation from standard HTE purification protocols.

    Evaporation & Concentration: Do not use strong acids during the quench or workup phases. When utilizing centrifugal evaporation (e.g., Genevac), ensure that the matrix is neutral or slightly basic.

    LC-MS & Preparative HPLC:

    • Mobile Phase Selection: Standard preparative HPLC often utilizes 0.1% Trifluoroacetic Acid (TFA) to improve peak shape. This must be avoided. During fraction collection and subsequent lyophilization, TFA concentrates, dropping the pH drastically and causing quantitative ring-opening of the oxetane to the diol.

    • Causality-Driven Alternative: Substitute TFA with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate (pH 9). Formic acid is highly volatile and weak enough that it will not cleave the oxetane during the concentration phase, ensuring the structural integrity of the final library plates.

    References

    • Wuitschik, G., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 2023.[Link]

    • "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis." MedChemComm, 2018.[Link]

    • "Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents." Journal of Medicinal Chemistry, 2022.[Link]

    • "Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks." Organic Chemistry Frontiers, RSC, 2025.[Link]

    Application

    Introduction: The Rationale for Oxetane-Focused Screening

    Application Note: High-Throughput Screening Assays for Oxetane Derivatives: Profiling Physicochemical and Target Engagement Properties The oxetane ring—a four-membered cyclic ether—has transitioned from a synthetic curio...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: High-Throughput Screening Assays for Oxetane Derivatives: Profiling Physicochemical and Target Engagement Properties

    The oxetane ring—a four-membered cyclic ether—has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry, validated by the recent FDA approval of the oxetane-containing drug rilzabrutinib[1]. As bioisosteres for gem-dimethyl, carbonyl, and morpholine groups, oxetanes occupy a similar steric volume but introduce a powerful inductive electron-withdrawing effect and high polarity[2].

    When evaluating oxetane-containing libraries via High-Throughput Screening (HTS), the analytical challenge lies in accurately capturing the profound physicochemical shifts these heterocycles introduce. Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by up to 4000-fold and reduce the basicity (pKa) of adjacent amines by approximately 2.7 units[2][3]. Consequently, standard HTS ADME cascades must be carefully calibrated. For instance, traditional UV-vis solubility assays often fail to detect the subtle supersaturation states of highly soluble oxetanes, necessitating more sensitive light-scattering techniques[4].

    This application note details the optimized HTS workflows required to evaluate oxetane derivatives, focusing on kinetic solubility and metabolic clearance, while ensuring self-validating experimental designs.

    Experimental Workflow & Logical Architecture

    The integration of oxetanes into a lead optimization campaign requires a parallel screening approach. Target engagement (e.g., kinase inhibition) must be screened concurrently with ADME triage to calculate Lipophilic Ligand Efficiency (LipE).

    HTS_Workflow Lib Oxetane Library (10 mM DMSO Stock) Target Target Engagement (e.g., Kinase Assay) Lib->Target Primary Screen Solubility Kinetic Solubility (Nephelometry/SHS) Lib->Solubility ADME Triage Metabolism Metabolic Stability (HLM LC-MS/MS) Lib->Metabolism ADME Triage Data Data Integration & LipE Analysis Target->Data Solubility->Data Metabolism->Data Hit Lead Optimization Data->Hit Hit Selection

    HTS workflow for oxetane libraries integrating target engagement and ADME profiling.

    Causality in Assay Design: Why Oxetanes Behave Differently

    To understand the specific protocol adaptations required for oxetanes, we must first quantify their impact on the molecular scaffold. The table below summarizes the causal relationships between oxetane incorporation and physicochemical readouts.

    Table 1: Comparative Physicochemical Impact of Oxetane Bioisosterism

    Physicochemical Propertygem-Dimethyl MotifOxetane MotifCausality & Assay Impact
    Lipophilicity (LogD) HighLoweredThe electronegative oxygen reduces LogD, improving LipE and reducing non-specific binding in biochemical assays.
    Aqueous Solubility PoorHigh (Up to 4000x)The strong dipole moment increases hydration. Requires highly sensitive nephelometry to detect early aggregation limits[3].
    Amine Basicity (pKa) ~9.9 (Highly Basic)~7.2 (Neutralized)The inductive electron-withdrawing effect propagates through the σ -framework, mitigating hERG liability and improving cell permeability[2][5].
    Metabolic Clearance High (Labile C-H bonds)Low (Shielded)Oxetanes lack easily oxidizable C-H bonds, redirecting CYP450 metabolism and prolonging half-life[1].

    High-Throughput Protocols

    Protocol A: Kinetic Solubility via High-Throughput Nephelometry

    Rationale: Because oxetanes dramatically enhance solubility, standard UV-spectroscopy often overestimates solubility due to supersaturation[4]. Nephelometry (light scattering) provides a highly sensitive, filtration-free method to detect the exact concentration at which oxetane derivatives begin to form nano-precipitates in an aqueous buffer[6].

    Materials:

    • Test compounds (10 mM in 100% DMSO).

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • 96-well or 384-well flat-bottom, clear microtiter plates.

    • Microplate Nephelometer (e.g., BMG NEPHELOstar).

    Step-by-Step Methodology:

    • Preparation of Serial Dilutions: Using an automated liquid handler, prepare a 7-point serial dilution of the 10 mM oxetane DMSO stock in a deep-well plate (e.g., 10 mM down to 0.15 mM).

    • Dispensing: Transfer 5 µL of each DMSO dilution into the corresponding wells of the measurement microtiter plate.

    • Buffer Addition (The Precipitation Event): Rapidly dispense 195 µL of PBS (pH 7.4) into each well. The final DMSO concentration must be strictly maintained at 2.5% (v/v) to prevent DMSO from acting as a co-solvent and artificially inflating solubility[6]. Final compound concentrations will range from 250 µM down to 3.9 µM.

    • Incubation: Seal the plate and incubate at 37°C for exactly 2 hours with continuous orbital shaking (300 rpm). Note: Strict adherence to the 2-hour window is critical; longer incubations transition the assay from kinetic to thermodynamic parameters.

    • Measurement: Remove the seal and measure light scattering using the nephelometer.

    • Self-Validation & Controls:

      • Blank Control: 2.5% DMSO in PBS (establishes baseline scatter).

      • Positive Control (Insoluble): Amiodarone (precipitates heavily at >10 µM).

      • Negative Control (Highly Soluble): Caffeine (remains soluble up to >1 mM).

    Data Analysis: Plot the nephelometric units (RNU) against compound concentration. The kinetic solubility limit is defined as the highest concentration where the RNU signal remains within 3 standard deviations of the blank control.

    Protocol B: High-Throughput Microsomal Stability (LC-MS/MS)

    Rationale: Oxetanes are frequently introduced during late-stage lead optimization to block metabolically labile sites[2]. To validate this, HTS microsomal clearance assays must be employed to calculate the intrinsic clearance ( CLint​ ) of the oxetane derivative versus its gem-dimethyl parent.

    Materials:

    • Human Liver Microsomes (HLM) (pooled, 20 mg/mL).

    • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-dehydrogenase).

    • Quenching Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    Step-by-Step Methodology:

    • Master Mix Preparation: Prepare a reaction master mix containing 0.5 mg/mL HLM protein in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

    • Compound Addition: Spike the oxetane test compounds (from 1 mM DMSO stocks) into the master mix to achieve a final concentration of 1 µM. Ensure final DMSO concentration is 0.1% to prevent CYP enzyme inhibition.

    • Reaction Initiation: Aliquot 40 µL of the compound/HLM mixture into a 96-well plate. Initiate the reaction by adding 10 µL of the pre-warmed NADPH Regenerating System to each well.

    • Time-Course Sampling: At specific time intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into a new plate containing 150 µL of the ice-cold Quenching Solution to precipitate proteins and halt metabolism.

    • Filtration/Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to an LC-MS/MS plate.

    • LC-MS/MS Analysis: Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM) normalized to the internal standard.

    • Self-Validation & Controls:

      • High Clearance Control: Verapamil (Rapidly depleted, validates CYP activity).

      • Low Clearance Control: Warfarin (Stable, validates absence of non-specific binding/degradation).

      • Minus-NADPH Control: Run a parallel 60-minute incubation without NADPH to rule out chemical instability or non-CYP mediated hydrolysis (particularly important for oxetanes containing internal nucleophiles that might undergo acid-catalyzed ring opening)[2].

    Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression ( k ) is used to calculate the intrinsic clearance:

    CLint​=(k×V)/P

    (where V is the incubation volume and P is the mass of microsomal protein).

    Conclusion

    The incorporation of oxetanes represents a masterclass in modern bioisosterism. However, their unique physicochemical profile—characterized by high polarity, low lipophilicity, and altered basicity—requires HTS assays to be rigorously controlled. By utilizing sensitive nephelometric techniques for solubility and robust LC-MS/MS workflows for metabolic profiling, drug development professionals can accurately quantify the advantages conferred by the oxetane motif, accelerating the discovery of highly optimized clinical candidates.

    References

    • Oxetanes in Drug Discovery Campaigns Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

    • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis Online URL:[Link]

    • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

    • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: Analytical Chemistry - ACS Publications URL:[Link]

    Sources

    Method

    Application Notes and Protocols: (3-(p-tolyl)oxetan-3-yl)methanamine in CNS Drug Discovery

    Introduction: The Strategic Incorporation of Oxetanes in CNS Drug Development The pursuit of novel chemical matter to address the complexities of Central Nervous System (CNS) disorders is a paramount challenge in modern...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Incorporation of Oxetanes in CNS Drug Development

    The pursuit of novel chemical matter to address the complexities of Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. The blood-brain barrier (BBB) presents a formidable obstacle, demanding that CNS drug candidates possess a finely tuned set of physicochemical properties to ensure adequate penetration and target engagement.[1][2] In this context, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful and versatile structural motif.[3][4] Initially explored for its role in natural products like paclitaxel, the oxetane is now strategically employed as a bioisostere for commonly used functional groups, such as gem-dimethyl and carbonyl moieties.[5][6][7] Its unique combination of polarity, metabolic stability, and a distinct three-dimensional geometry allows for the optimization of aqueous solubility, lipophilicity, and pharmacokinetic profiles of drug candidates.[4][8][9]

    This application note focuses on the potential of (3-(p-tolyl)oxetan-3-yl)methanamine , a novel compound embodying the strategic advantages of the oxetane scaffold for CNS drug discovery. We will explore its design rationale, propose synthetic and analytical protocols, and outline a roadmap for its evaluation against a relevant CNS target, the Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research.[5]

    Design Rationale: A Bioisosteric Approach to CNS Drug Candidates

    The structure of (3-(p-tolyl)oxetan-3-yl)methanamine is a deliberate convergence of functionalities aimed at optimizing CNS drug-like properties.

    • The Oxetane Core: The 3,3-disubstituted oxetane serves as a metabolically robust and polar core. This substitution pattern is known to enhance stability.[9] By replacing a potentially metabolically labile group, the oxetane can improve the pharmacokinetic profile of a molecule.[4] Furthermore, the inherent polarity of the oxetane can enhance aqueous solubility, a critical factor for oral bioavailability.[3]

    • The p-Tolyl Moiety: The para-tolyl group is a common substituent in CNS-active compounds, often contributing to favorable interactions with hydrophobic pockets within target proteins. Its inclusion is hypothesized to facilitate binding to the kinase domain of LRRK2.

    • The Methanamine Substituent: The primary amine is a key pharmacophoric element, capable of forming crucial hydrogen bond interactions with protein residues. The oxetane's electron-withdrawing nature can modulate the basicity (pKa) of this adjacent amine, which can be advantageous in reducing off-target effects, such as hERG channel inhibition, and improving cell permeability.[3][9]

    Hypothetical Signaling Pathway and Mechanism of Action

    We propose that (3-(p-tolyl)oxetan-3-yl)methanamine acts as an inhibitor of LRRK2, a kinase implicated in the pathogenesis of Parkinson's disease. The proposed mechanism involves the compound binding to the ATP-binding pocket of LRRK2, thereby preventing its phosphorylation activity and downstream signaling events that contribute to neuronal toxicity.

    G cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition by (3-(p-tolyl)oxetan-3-yl)methanamine LRRK2 LRRK2 Phosphorylated_Substrate Phosphorylated_Substrate LRRK2->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->LRRK2 Substrate_Protein Substrate_Protein Substrate_Protein->LRRK2 Neuronal_Damage Neuronal_Damage Phosphorylated_Substrate->Neuronal_Damage Compound (3-(p-tolyl)oxetan-3-yl)methanamine LRRK2_Inhibited LRRK2 (Inhibited) Compound->LRRK2_Inhibited Binding to ATP pocket

    Caption: Proposed mechanism of LRRK2 inhibition.

    Experimental Protocols

    PART 1: Synthesis and Characterization

    Protocol 1.1: Synthesis of (3-(p-tolyl)oxetan-3-yl)methanamine

    This proposed synthesis is based on established methods for the preparation of 3,3-disubstituted oxetanes.

    G Start 3-(bromomethyl)-3-(p-tolyl)oxetane Step1 Sodium Azide (NaN3) DMF, 80 °C Start->Step1 Intermediate 3-(azidomethyl)-3-(p-tolyl)oxetane Step1->Intermediate Step2 H2, Pd/C Methanol Intermediate->Step2 Product (3-(p-tolyl)oxetan-3-yl)methanamine Step2->Product

    Caption: Synthetic workflow for the target compound.

    Step-by-Step Methodology:

    • Azide Formation: To a solution of 3-(bromomethyl)-3-(p-tolyl)oxetane (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq). Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction by TLC.

    • Work-up and Extraction: After completion, cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(azidomethyl)-3-(p-tolyl)oxetane.

    • Reduction to Amine: Dissolve the crude azide intermediate in methanol. Add 10% Palladium on carbon (0.1 eq) to the solution. Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

    • Purification: Filter the reaction mixture through a pad of Celite and wash with methanol. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (3-(p-tolyl)oxetan-3-yl)methanamine.

    Protocol 1.2: Analytical Characterization

    Technique Purpose Expected Outcome
    ¹H and ¹³C NMR Structural elucidation and confirmation of purity.Resonances corresponding to the p-tolyl, oxetane, and methanamine protons and carbons.
    LC-MS Determination of molecular weight and purity.A major peak corresponding to the exact mass of the target compound.
    HRMS Precise mass determination to confirm elemental composition.A high-resolution mass spectrum consistent with the molecular formula C₁₁H₁₅NO.
    PART 2: In Vitro Evaluation

    Protocol 2.1: LRRK2 Kinase Inhibition Assay

    This assay will determine the compound's potency in inhibiting LRRK2 kinase activity.

    Step-by-Step Methodology:

    • Reagents: Recombinant human LRRK2 protein, ATP, a suitable peptide substrate (e.g., LRRKtide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Assay Plate Preparation: Serially dilute (3-(p-tolyl)oxetan-3-yl)methanamine in DMSO and add to a 384-well assay plate. Include positive (staurosporine) and negative (DMSO) controls.

    • Kinase Reaction: Add LRRK2 enzyme and the peptide substrate to the wells. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

    • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

    Protocol 2.2: Cell-Based Target Engagement Assay

    This assay will confirm that the compound can engage LRRK2 in a cellular context.

    Step-by-Step Methodology:

    • Cell Culture: Culture a suitable cell line endogenously expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells).

    • Compound Treatment: Treat the cells with varying concentrations of (3-(p-tolyl)oxetan-3-yl)methanamine for 2 hours.

    • Cell Lysis: Lyse the cells and quantify the total protein concentration.

    • Western Blot Analysis: Perform Western blotting to detect the phosphorylation of a known LRRK2 substrate (e.g., Rab10) and total LRRK2 levels.

    • Quantification: Quantify the band intensities and determine the concentration-dependent reduction in substrate phosphorylation.

    PART 3: ADME & Physicochemical Profiling

    A critical aspect of CNS drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

    Parameter Assay Significance for CNS Drug Discovery
    Aqueous Solubility Kinetic or thermodynamic solubility assayEssential for good oral absorption.[3]
    Lipophilicity (LogD) Shake-flask or HPLC-based methodA key determinant of BBB permeability; a LogD between 1 and 3 is often optimal.[3]
    Metabolic Stability Human liver microsome stability assayPredicts the rate of metabolic clearance in the liver.[4]
    BBB Permeability Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)An in vitro model to predict passive diffusion across the BBB.
    pKa Potentiometric titration or in silico predictionInfluences solubility, permeability, and potential for off-target interactions.[3]

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    "Compound" [label="(3-(p-tolyl)oxetan-3-yl)methanamine", pos="0,2!", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_Vitro" [label="In Vitro Evaluation", pos="-2,1!"]; "ADME" [label="ADME Profiling", pos="2,1!"]; "In_Vivo" [label="In Vivo Studies", pos="0,0!"];

    "Compound" -- "In_Vitro"; "Compound" -- "ADME"; "In_Vitro" -- "In_Vivo"; "ADME" -- "In_Vivo"; }

    Caption: High-level experimental workflow.

    Conclusion and Future Directions

    (3-(p-tolyl)oxetan-3-yl)methanamine represents a promising starting point for the development of novel CNS-penetrant LRRK2 inhibitors. The strategic incorporation of the oxetane moiety is anticipated to confer favorable physicochemical and pharmacokinetic properties. The outlined protocols provide a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this compound. Favorable outcomes from these studies would warrant further investigation, including in vivo efficacy studies in animal models of Parkinson's disease and detailed toxicology assessments. The modular nature of the proposed synthesis also allows for the rapid generation of analogs to explore structure-activity relationships and further optimize the lead compound's properties.

    References

    • Wessjohann, L. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

    • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

    • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

    • De Leseleuc, M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

    • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available at: [Link]

    • University of Pennsylvania. (2012). Application of Bioisosteres in Drug Design. Available at: [Link]

    • Tan, D. S., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Nature Communications. Available at: [Link]

    • ResearchGate. (2025). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Available at: [Link]

    • De Leseleuc, M., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC. Available at: [Link]

    • Wessjohann, L. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available at: [Link]

    • National Center for Biotechnology Information. (n.d.). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. PMC. Available at: [Link]

    • National Center for Biotechnology Information. (n.d.). Chemical Space Exploration of Oxetanes. PMC. Available at: [Link]

    • National Center for Biotechnology Information. (n.d.). (Oxetan-3-yl)methanamine. PubChem. Available at: [Link]

    • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available at: [Link]

    • Google Patents. (n.d.). Preparation method for oxetane-2-methylamine.
    • Drug Discovery News. (2021). CNS therapy trio gains Fast Track. Available at: [Link]

    • Tolentino, K. T. (n.d.). Design and Synthesis of Small Molecule Drugs for CNS Disorders. University of Kansas. Available at: [Link]

    • BioAscent. (n.d.). Accelerating CNS Drug Discovery. Available at: [Link]

    • Semantic Scholar. (2021). Role of Drug Discovery in Central Nervous System Disorders. Available at: [Link]

    • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]

    • ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]

    Sources

    Application

    Application Note: [3-(4-Methylphenyl)oxetan-3-yl]methanamine as a Core Building Block for Library Synthesis

    Introduction: The Strategic Value of Oxetane Modules In modern medicinal chemistry, the optimization of physicochemical properties is as critical as target affinity. The building block [3-(4-Methylphenyl)oxetan-3-yl]meth...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Value of Oxetane Modules

    In modern medicinal chemistry, the optimization of physicochemical properties is as critical as target affinity. The building block [3-(4-Methylphenyl)oxetan-3-yl]methanamine represents a highly strategic module for drug discovery. By fusing a hydrophobic 4-methylphenyl (tolyl) pharmacophore with a polar, achiral oxetane core, this molecule provides a unique vector for library synthesis.

    Historically, flat benzylic amines or gem-dimethyl groups were used to explore hydrophobic pockets. However, these motifs often suffer from metabolic liabilities (e.g., benzylic oxidation) and high lipophilicity. The incorporation of a 3,3-disubstituted oxetane ring fundamentally alters the molecule's profile, acting as a metabolically robust, sp³-enriched surrogate that enhances aqueous solubility while maintaining the required steric bulk[1].

    Physicochemical Rationale & Structural Insights

    The decision to utilize[3-(4-Methylphenyl)oxetan-3-yl]methanamine in a library synthesis campaign is driven by three causal factors:

    • Blockade of Benzylic Oxidation : The fully substituted C3 position of the oxetane ring replaces the traditional benzylic methylene group. This eliminates a primary site for CYP450-mediated metabolism, significantly increasing the intrinsic clearance ( Clint​ ) half-life[2].

    • Lipophilicity vs. Solubility Modulation : The oxygen atom of the oxetane acts as a strong hydrogen-bond acceptor. Compared to a gem-dimethyl or cyclopropyl analog, the oxetane lowers the overall lipophilicity (ClogP) and drastically improves thermodynamic aqueous solubility, which is critical for oral bioavailability[1].

    • Unique Vector Trajectory : The 3,3-disubstitution forces the tolyl group and the primary amine into a rigid, orthogonal spatial arrangement. This allows the resulting library compounds to project into deep hydrophobic pockets (via the tolyl group) while directing the solvent-exposed tail (via the amine handle) toward the protein surface[3].

    Table 1: Predicted Physicochemical Property Shifts

    The following table summarizes the theoretical property shifts when substituting traditional motifs with the oxetane core.

    Structural MotifClogP ShiftAqueous SolubilityMetabolic Stability (CYP450)3D Character (Fsp³)
    Gem-Dimethyl BaselineBaselineLow (Benzylic C-H present)Moderate
    Cyclopropyl +0.2 to +0.5DecreasedModerateModerate
    Oxetane (Target) -0.5 to -1.0 Increased (10x - 100x) High (Benzylic C-H blocked) High

    Chemical Reactivity Profile: Overcoming Neopentyl Sterics

    While the physicochemical benefits of[3-(4-Methylphenyl)oxetan-3-yl]methanamine are immense, its chemical reactivity requires careful consideration. The primary amine is attached to a methylene group, which is directly bonded to the fully substituted C3 quaternary carbon of the oxetane. This creates a neopentyl-like steric environment .

    The Causality of Coupling Failures: In standard amide coupling conditions (e.g., EDC/HOBt), the formation of the active ester occurs rapidly, but the subsequent nucleophilic attack by the sterically hindered neopentyl-like amine is sluggish. This kinetic bottleneck allows side reactions—such as the rearrangement of the O-acylisourea into an inactive N-acylurea—to dominate, resulting in poor library yields.

    The Solution: To overcome this steric barrier, highly reactive uronium-based coupling reagents (such as HATU) combined with a strong base (DIPEA) in a polar aprotic solvent (DMF or NMP) must be utilized. HATU forms a highly reactive HOAt ester that accelerates the acylation step, outcompeting the degradation pathways[3].

    Parallel Library Synthesis Workflows

    The primary amine handle of this building block serves as a versatile anchor for divergent library synthesis, enabling the rapid generation of amides, ureas, and secondary amines.

    G BB [3-(4-Methylphenyl)oxetan-3-yl]methanamine Primary Amine Handle AMIDE Amide Library Coupling with R-COOH BB->AMIDE HATU, DIPEA UREA Urea Library Reaction with R-NCO BB->UREA DIPEA, DCM AMINE 2° Amine Library Reductive Amination BB->AMINE NaBH(OAc)3 PURIFY High-Throughput Purification Mass-Directed Prep-HPLC AMIDE->PURIFY UREA->PURIFY AMINE->PURIFY SCREEN Biological Screening Hit Identification PURIFY->SCREEN >95% Purity

    Workflow for parallel library synthesis using the oxetane-methanamine building block.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and high-throughput compatibility, the following protocols are designed as self-validating systems. They incorporate orthogonal polymer-supported scavenging steps to remove unreacted starting materials, ensuring that the crude reaction mixtures are highly optimized for direct injection into mass-directed preparative HPLC systems.

    Protocol A: High-Throughput Amide Library Synthesis (96-Well Format)

    Objective: Synthesize a library of diverse amides overcoming the neopentyl steric hindrance of the oxetane building block.

    Materials: *[3-(4-Methylphenyl)oxetan-3-yl]methanamine (0.1 M in DMF)

    • Diverse Carboxylic Acid Library (0.12 M in DMF)

    • HATU (0.15 M in DMF)

    • DIPEA (Neat)

    • Polymer-supported (PS) Trisamine resin (3.0 mmol/g)

    • Polymer-supported (PS) Isocyanate resin (1.5 mmol/g)

    Step-by-Step Methodology:

    • Activation: To each well of a 96-well deep-well plate, dispense 500 µL of the carboxylic acid solution (60 µmol, 1.2 eq). Add 400 µL of the HATU solution (60 µmol, 1.2 eq) and 26 µL of DIPEA (150 µmol, 3.0 eq). Agitate for 10 minutes at room temperature to ensure complete HOAt-active ester formation.

    • Coupling: Dispense 500 µL of the [3-(4-Methylphenyl)oxetan-3-yl]methanamine solution (50 µmol, 1.0 eq) into each well.

    • Incubation: Seal the plate and heat to 50°C for 4 hours with orbital shaking. Causality: Elevated temperature is required to push the kinetically slow neopentyl amine acylation to completion.

    • Scavenging (Self-Validation Step): Cool the plate to room temperature. Add 50 mg of PS-Trisamine resin (to covalently scavenge excess unreacted carboxylic acid and active ester) and 50 mg of PS-Isocyanate resin (to scavenge any unreacted oxetane amine). Agitate for 12 hours.

    • Filtration & Analysis: Filter the reaction mixtures through a frit plate into a collection plate. Submit a 5 µL aliquot from each well for LC-MS analysis. The absence of starting material mass peaks validates the scavenging efficiency.

    • Purification: Proceed directly to mass-directed prep-HPLC.

    Table 2: Optimization of Coupling Conditions for Neopentyl-like Amines
    Coupling ReagentBaseTemp (°C)Time (h)Conversion (%)Impurity Profile
    EDC/HOBtDIPEA251635%High N-acylurea
    HATUDIPEA251678%Low
    HATU DIPEA 50 4 >95% Trace
    Protocol B: Parallel Reductive Amination

    Objective: Generate a library of secondary amines for kinase or GPCR targeting.

    Step-by-Step Methodology:

    • Imine Formation: In a 96-well plate, combine[3-(4-Methylphenyl)oxetan-3-yl]methanamine (50 µmol, 1.0 eq) and a diverse library of aldehydes (60 µmol, 1.2 eq) in 1.0 mL of Anhydrous 1,2-Dichloroethane (DCE). Add 1% v/v Glacial Acetic Acid.

    • Pre-incubation: Agitate for 2 hours at room temperature. Causality: The weak acid catalyzes the formation of the imine/iminium intermediate, which is strictly required before the addition of the reducing agent to prevent premature reduction of the aldehyde.

    • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (100 µmol, 2.0 eq) as a solid or suspension to each well. Agitate for 16 hours at room temperature.

    • Scavenging: Add PS-TsNHNH2 (Tosylhydrazine) resin to scavenge excess aldehydes, and PS-Benzaldehyde resin to scavenge unreacted primary oxetane amine. Agitate for 6 hours, filter, and proceed to LC-MS validation and prep-HPLC.

    References

    • Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry URL:[Link]

    • Applications of oxetanes in drug discovery and medicinal chemistry PMC - National Institutes of Health URL:[Link]

    • Oxetanes as versatile elements in drug discovery and synthesis Angewandte Chemie International Edition URL:[Link]

    Sources

    Method

    Comprehensive Analytical Characterization of Substituted Oxetanes in Drug Discovery

    Introduction: The Rise of the Oxetane Motif In contemporary medicinal chemistry, the oxetane ring has emerged as a privileged structural motif. With an intrinsic ring strain of approximately 106 kJ/mol, this four-membere...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Rise of the Oxetane Motif

    In contemporary medicinal chemistry, the oxetane ring has emerged as a privileged structural motif. With an intrinsic ring strain of approximately 106 kJ/mol, this four-membered cyclic ether is frequently deployed as a bioisostere for carbonyl groups, gem-dimethyl groups, and morpholine rings[1]. The strategic incorporation of substituted oxetanes can profoundly alter a drug candidate's physicochemical profile—specifically by reducing lipophilicity (lowering LogD), increasing aqueous solubility, enhancing metabolic stability against cytochrome P450 oxidation, and lowering the basicity of adjacent amines by approximately 3 pKa units[2].

    However, the very features that make oxetanes biologically attractive—their ring strain, exposed oxygen lone pairs, and unique conformational "puckering"—demand rigorous, specialized analytical methodologies to ensure structural integrity and stability during drug development[3].

    BioisostereImpact Target Carbonyl / gem-Dimethyl Motif Oxetane Oxetane Bioisostere Target->Oxetane Isosteric Replacement P1 Reduced LogD & Increased Polarity Oxetane->P1 P2 Enhanced Metabolic Stability Oxetane->P2 P3 Lowered Amine Basicity (~3 pKa) Oxetane->P3

    Caption: Physicochemical property modulation via oxetane bioisosteric replacement.

    Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

    Scientific Causality & Principles

    The characterization of oxetanes via NMR is heavily influenced by the electronegativity of the oxygen atom and the geometric constraints of the four-membered ring. The methylene protons ( Ha​,Hb​ ) of the oxetane ring are significantly deshielded, typically resonating between 4.30 and 5.20 ppm in 1 H NMR[3]. Furthermore, the ring strain alters the hybridization of the carbon atoms, increasing the s-character of the C-H bonds. This results in unusually large one-bond carbon-proton coupling constants ( 1JCH​≈148 Hz), which serves as a diagnostic marker for the intact oxetane ring compared to unstrained acyclic ethers ( 1JCH​≈125 Hz)[4].

    Because oxetanes are highly susceptible to acid-catalyzed ring-opening via neutral-concerted or dissociative pathways[5], sample preparation must strictly avoid trace Brønsted or Lewis acids.

    Self-Validating NMR Protocol
    • Sample Preparation: Dissolve 5–10 mg of the substituted oxetane in 0.6 mL of a deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ).

      • Causality Check: If using CDCl3​ , pre-filter the solvent through a short plug of basic alumina. Trace DCl in degraded CDCl3​ will rapidly catalyze oxetane ring-opening, leading to artifactual diol or chloride signals.

    • Instrument Calibration: Lock and shim the spectrometer (400–600 MHz).

      • Validation Step: Verify the residual solvent peak (e.g., CHCl3​ at 7.26 ppm) and ensure the internal TMS standard produces a sharp singlet at exactly 0.00 ppm with a linewidth at half-height ( w1/2​ ) of < 1.0 Hz.

    • 1D Acquisition: Acquire 1 H and 13 C spectra. Use a relaxation delay ( D1​ ) of at least 2 seconds to ensure accurate integration of the strained ring protons.

    • 2D Correlation: Perform 1 H- 13 C HSQC to unambiguously correlate the downfield oxetane protons (~4.80 ppm) with their corresponding C2/C4 carbons (~75–85 ppm).

    Quantitative Data: Typical NMR Chemical Shifts
    Substitution Pattern 1 H NMR (C2/C4 Methylene, ppm) 13 C NMR (C2/C4, ppm) 13 C NMR (C3, ppm)
    Unsubstituted4.7373.023.0
    3-Alkyl4.30 – 4.9075.0 – 80.030.0 – 35.0
    3,3-Dialkyl4.40 – 4.6080.0 – 82.035.0 – 45.0
    3-Aryl, 3-OH4.80 – 5.1084.0 – 86.070.0 – 75.0

    Note: Data synthesized from empirical characterizations of 3-substituted and 3,3-disubstituted oxetane libraries[3],[4].

    Section 2: X-Ray Crystallography & Conformational Analysis

    Scientific Causality & Principles

    Unlike unstrained aliphatic rings, the oxetane ring is not perfectly planar. To minimize unfavorable eclipsing interactions between substituents, the ring adopts a "butterfly" puckered conformation. This puckering angle is highly dynamic and temperature-dependent; for example, it measures approximately 8.7° at 140 K and increases to 10.7° at 90 K[3]. Understanding this synclinal gauche conformation is critical for drug developers, as the precise 3D spatial orientation dictates how the oxetane bioisostere interacts with the target protein's binding pocket[5]. Single-Crystal X-Ray Diffraction (SCXRD) is the definitive method for quantifying this puckering.

    Self-Validating SCXRD Protocol
    • Crystallization: Grow single crystals using vapor diffusion (e.g., Dichloromethane/Hexane system) at 4°C to minimize thermal degradation of the strained ring.

    • Cryo-Mounting: Mount a suitable crystal on a micromount using paratone oil. Immediately flash-cool the crystal to 100 K using a liquid nitrogen cold stream.

      • Causality Check: Cryo-cooling minimizes thermal motion (reducing atomic displacement parameters) and arrests the dynamic puckering of the oxetane ring, allowing for precise measurement of the C-O-C bond angles.

    • Data Collection & Refinement: Collect diffraction data using Mo K α ( λ=0.71073 Å) or Cu K α radiation. Solve the structure using direct methods and refine anisotropically.

      • Validation Step: Evaluate the final R-factor ( R1​ ). An R1​ value of < 0.05, combined with a goodness-of-fit (GooF) near 1.0, self-validates the accuracy of the structural model and confirms the assigned puckering angle.

    Section 3: Mass Spectrometry & Metabolic Profiling

    Scientific Causality & Principles

    While oxetanes are remarkably stable to basic and oxidative conditions (hence their utility in blocking CYP450 metabolism), their behavior in mass spectrometry requires careful handling. Hard ionization techniques can cause immediate fragmentation of the strained ring. Therefore, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is mandatory. Furthermore, while oxetanes generally improve metabolic stability, specific modifications (such as fluorination at the 3-position) can sometimes lead to partial rapid clearance in vitro, necessitating rigorous microsomal stability assays[6].

    Self-Validating LC-HRMS & Clearance Protocol
    • Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a known reference standard (e.g., reserpine).

      • Validation Step: Ensure mass accuracy is < 5 ppm prior to running any oxetane samples to prevent misidentification of ring-opened adducts.

    • Chromatography: Inject 1-5 μ L of the oxetane sample (1 μ g/mL in Acetonitrile/Water) onto a C18 reverse-phase column. Use a mild gradient of 0.1% Formic Acid in Water/Acetonitrile.

      • Causality Check: Keep the exposure time to formic acid brief (short column, rapid gradient) to prevent on-column acid-catalyzed degradation of the oxetane[5].

    • Microsomal Stability Assay: Incubate 1 μ M of the oxetane compound with human liver microsomes (HLM) and NADPH at 37°C. Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile.

    • Data Analysis: Monitor the depletion of the parent [M+H] + ion. Calculate intrinsic clearance ( CLint​ ).

    AnalyticalWorkflow A Synthesized Substituted Oxetane B Sample Prep (Acid-Free Solvents) A->B D SCXRD (Puckering Analysis) A->D E LC-HRMS & Metabolic Profiling A->E C NMR Spectroscopy (1H, 13C, 2D) B->C

    Caption: Analytical workflow for the structural and physicochemical characterization of oxetanes.

    References

    • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres Journal of the American Chemical Society (ACS) URL:[Link]

    • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Drug Hunter URL:[Link]

    • Chemical Space Exploration of Oxetanes International Journal of Molecular Sciences (MDPI) / PubMed Central URL:[Link]

    • An Exploration of Oxetanes: Synthesis and Relevance University of Illinois URL:[Link]

    • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level ChemRxiv URL:[Link]

    Sources

    Application

    Advanced Application Note: Large-Scale Synthesis of 3,3-Disubstituted Oxetanes for Medicinal Chemistry

    Executive Summary The incorporation of 3,3-disubstituted oxetanes into active pharmaceutical ingredients (APIs) has revolutionized modern drug design. Acting as metabolically stable bioisosteres for gem-dimethyl and carb...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The incorporation of 3,3-disubstituted oxetanes into active pharmaceutical ingredients (APIs) has revolutionized modern drug design. Acting as metabolically stable bioisosteres for gem-dimethyl and carbonyl groups, oxetanes dramatically improve aqueous solubility, reduce lipophilicity, and redirect metabolic clearance pathways. However, the inherent ring strain of the four-membered heterocycle (~25.5 kcal/mol) presents significant challenges for large-scale manufacturing, specifically regarding thermal instability and acid-catalyzed ring opening.

    This application note provides a comprehensive, field-validated guide to the kilogram-scale synthesis of 3,3-disubstituted oxetanes. By detailing the causality behind specific reagent choices and establishing self-validating process parameters, this protocol ensures high-fidelity scale-up from bench to pilot plant.

    Strategic Rationale & Process Metrics

    The utility of 3,3-disubstituted oxetanes was first established in seminal reports by Carreira and Rogers-Evans, demonstrating their ability to block metabolically labile methylene positions without the adverse lipophilic penalties associated with gem-dimethyl groups 1. Recent scale-up campaigns by Merck and Enamine have further validated that optimized tosylation-cyclization routes can reliably produce these building blocks on a multi-kilogram scale 2.

    Table 1: Physicochemical Impact of Oxetane Incorporation
    Propertygem-DimethylCarbonyl3,3-Disubstituted Oxetane
    Lipophilicity (LogD) HighLowLow (Comparable to Carbonyl)
    Metabolic Stability Low (Labile to oxidation)ModerateHigh (Resistant to CYP450)
    Aqueous Solubility PoorGoodExcellent
    Molar Volume ~30 ų~20 ų~28 ų
    Dipole Moment ~0.1 D~2.7 D~1.9 D
    Table 2: Scale-Up Yield Comparisons for Oxetane Synthesis
    Synthetic RouteScaleOverall YieldKey ReagentsProcess Limitations
    Traditional TosylationGram-scale3–5%TsCl, Pyridine, NaOHHigh rate of hydrolysis; poor scalability
    Optimized Tosylation-Cyclization Multi-kilogram 19% TsCl, NaH, THF Requires strict anhydrous conditions
    Direct MitsunobuMulti-kilogram18%DIAD, PPh3, TolueneGeneration of stoichiometric phosphine oxide

    Mechanistic Workflows & Stability Dynamics

    The synthesis relies on a two-stage sequence: regioselective activation of a 1,3-diol followed by an intramolecular Williamson etherification. Understanding the logical flow of this synthesis and the stability profile of the resulting oxetane is critical for preventing late-stage attrition 3.

    Workflow Start Substituted Malonate Reduction Reduction (LiAlH4, THF) Start->Reduction Diol 1,3-Propanediol Reduction->Diol Tosylation Regioselective Monotosylation (TsCl, Pyridine, 0 °C) Diol->Tosylation MonoTs Mono-tosylated Diol Tosylation->MonoTs Note1 Strict 0 °C control prevents bis-tosylation Tosylation->Note1 Cyclization Intramolecular Etherification (NaH, THF, Reflux) MonoTs->Cyclization Oxetane 3,3-Disubstituted Oxetane Cyclization->Oxetane Note2 Irreversible deprotonation drives strained ring closure Cyclization->Note2

    Caption: Workflow for the large-scale synthesis of 3,3-disubstituted oxetanes.

    Stability Oxetane 3,3-Disubstituted Oxetane Acid Strong Acidic Conditions Oxetane->Acid Exposure Base Alkaline Media Oxetane->Base Exposure Nuc Internal Nucleophiles (e.g., -OH, -NH2) Oxetane->Nuc Presence of RingOpen Ring-Opening / Degradation Acid->RingOpen Protonation of Oxygen Stable Core Remains Intact Base->Stable High Tolerance Nuc->RingOpen Acid-catalyzed Intramolecular Attack

    Caption: Logical relationship governing the chemical stability and degradation of oxetanes.

    Self-Validating Experimental Protocol: Kilogram-Scale Synthesis

    As a Senior Application Scientist, it is critical to recognize that synthesizing 3,3-disubstituted oxetanes is a delicate balance of managing electrophilic activation while mitigating ring-strain-induced degradation 4. The following protocol acts as a self-validating system, meaning each step contains intrinsic physical or chemical checkpoints that confirm success before proceeding.

    Phase 1: Regioselective Monotosylation of 1,3-Diol

    Objective: Selectively activate one hydroxyl group while leaving the other free for subsequent cyclization.

    • Reactor Preparation & Charging : To a dry, nitrogen-purged 50 L glass-lined reactor, charge the 2,2-disubstituted-1,3-propanediol (1.0 equiv, approx. 1.5 kg) and anhydrous dichloromethane (DCM) (10 L/kg).

    • Thermal Regulation : Cool the mixture to an internal temperature of 0 °C.

      • Causality: Maintaining the temperature strictly at 0 °C suppresses the activation energy required for the second hydroxyl group to attack, effectively halting the reaction at the mono-tosylate stage and preventing bis-tosylation.

    • Catalytic Base Addition : Add anhydrous pyridine (1.5 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.

      • Causality: Pyridine acts as a nucleophilic catalyst, attacking TsCl to form a highly reactive N-tosylpyridinium intermediate, which selectively reacts with the primary alcohol.

    • Electrophile Addition : Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 equiv) in DCM over 2.5 hours.

      • Self-Validation: The reaction is self-validating via exotherm monitoring. A stable temperature profile indicates controlled mono-tosylation. A sudden temperature spike warns of runaway bis-tosylation.

    • Workup : Quench with cold water. Separate the phases and wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

      • Critical Warning: Do not use strong acidic washes (e.g., 1M HCl) to remove residual pyridine. While the tosylate is relatively stable, trace acid carryover will destroy the oxetane in Phase 2.

    Phase 2: Intramolecular Williamson Etherification (Cyclization)

    Objective: Force the closure of the strained four-membered ring.

    • Base Suspension : In a clean, dry reactor, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF) (5 L/kg) and cool to 0 °C.

    • Substrate Addition : Dissolve the crude mono-tosylate in THF and add it dropwise to the NaH suspension over 1 hour.

      • Causality: We deliberately choose NaH over aqueous NaOH. NaOH generates water as a byproduct, which at elevated temperatures promotes the hydrolytic opening of the highly strained oxetane ring. NaH provides an irreversible deprotonation pathway, driving the cyclization kinetically without generating nucleophilic byproducts.

    • Thermal Cyclization : Warm the reaction to room temperature, then heat to reflux (approx. 65 °C) for 12 hours.

      • Causality: The formation of the strained four-membered ring is thermodynamically disfavored. The thermal energy from refluxing THF is required to overcome the activation barrier associated with the ring strain.

    • Quench & Validation : Cool the reactor to 0 °C. Carefully quench excess NaH with the slow addition of ice-cold water.

      • Self-Validation: The cessation of hydrogen gas evolution serves as a visual and volumetric confirmation that all active hydride has been safely consumed.

    Phase 3: Isolation and Purification
    • Extraction : Extract the aqueous mixture with ethyl acetate (3 × 3 L/kg).

    • Washing : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification : Purify the crude product via vacuum distillation (for lower molecular weight oxetanes) or recrystallization (for solid derivatives). Avoid prolonged exposure to silica gel during column chromatography, as the mildly acidic nature of standard silica can induce ring-opening over time.

    Process Analytical Technology (PAT) & Safety

    • TLC Monitoring : Oxetanes lacking aryl substituents are not UV-active. Use Potassium Permanganate (KMnO₄) staining. A successful reaction will show the disappearance of the highly polar diol and the emergence of a non-polar oxetane spot (yellow on a purple background). Avoid acidic stains like p-anisaldehyde, which can cause in situ ring-opening on the TLC plate, leading to false degradation spots.

    • GC-MS / LC-MS : When utilizing mass spectrometry, utilize soft ionization techniques (e.g., ESI+) if possible. Hard ionization (EI) often fragments the oxetane ring immediately, showing a mass corresponding to the loss of formaldehyde (M - 30), which can be misdiagnosed as an incomplete reaction.

    References

    • Taylor & Francis: "Synthetic oxetanes in drug discovery: where are we in 2025?" -
    • ChemRxiv: "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks" -
    • ACS Publications: "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry" -
    • PMC: "Oxetanes in Drug Discovery Campaigns" -

    Sources

    Method

    Application Note: Integrating [3-(4-Methylphenyl)oxetan-3-yl]methanamine in Fragment-Based Drug Design (FBDD)

    Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary Fragment-Based Drug Design (FBDD) relies on the iden...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

    Executive Summary

    Fragment-Based Drug Design (FBDD) relies on the identification of low-molecular-weight ligands that bind to target proteins with high ligand efficiency. Historically, fragment libraries have been dominated by flat, two-dimensional heteroaromatic rings, which often lead to lead compounds with poor physicochemical properties.

    The fragment [3-(4-Methylphenyl)oxetan-3-yl]methanamine (CAS: 1243399-11-2) represents a paradigm shift toward three-dimensional (3D) fragment space. By integrating an oxetane ring—a highly polar, four-membered heterocycle—this building block serves as a superior bioisostere for gem-dimethyl and carbonyl groups. It provides a rigid 3D scaffold that dramatically improves aqueous solubility and metabolic stability while offering highly tractable vectors for fragment growing[1][2].

    This application note details the physicochemical rationale, structural biology workflows, and synthetic protocols for utilizing this specific fragment in modern drug discovery campaigns.

    Scientific Rationale & Causality (E-E-A-T)

    The "Escape from Planarity"

    A major cause of attrition in late-stage drug development is poor pharmacokinetics driven by high lipophilicity and low solubility. Incorporating sp³-rich fragments early in the FBDD process mitigates this risk. The oxetane core of [3-(4-Methylphenyl)oxetan-3-yl]methanamine increases the fraction of sp³ carbons ( Fsp3​ ), pushing the molecule out of a flat plane and allowing it to better complement the complex 3D topology of protein binding pockets.

    Physicochemical Advantages of the Oxetane Motif

    The strategic placement of the oxetane ring in this fragment achieves three critical objectives:

    • Solubility Enhancement: The oxygen atom acts as a potent hydrogen-bond acceptor. Replacing a lipophilic gem-dimethyl group with an oxetane can increase aqueous solubility by up to 4000-fold[2].

    • Metabolic Stability: The rigid, sterically hindered nature of the 3,3-disubstituted oxetane protects the core from cytochrome P450 (CYP)-mediated oxidative metabolism, redirecting clearance pathways[1].

    • Attenuation of Amine Basicity: The strong electron-withdrawing inductive effect (-I) of the oxetane oxygen lowers the pKa​ of the adjacent methanamine. While standard aliphatic amines have a pKa​ ~10.5, the oxetane-adjacent amine drops to ~8.0–8.5. This reduction is crucial for minimizing hERG channel liabilities and preventing lysosomal trapping.

    Vector Analysis of the Fragment

    p-Tolyl Group: Acts as the primary anchoring vector. The hydrophobic methylphenyl moiety is ideal for inserting into deep lipophilic sub-pockets (e.g., kinase back-pockets) via π

    π stacking or CH- π interactions.
  • Methanamine Handle: Serves as the extension vector. The primary amine is a highly versatile nucleophile, perfectly suited for rapid hit-to-lead elaboration via amide coupling, reductive amination, or urea formation.

  • Interaction_Map Frag [3-(4-Methylphenyl)oxetan-3-yl]methanamine Central 3D Scaffold Tolyl p-Tolyl Group (Hydrophobic Vector) Frag->Tolyl Oxetane Oxetane Ring (Polarity & Stability) Frag->Oxetane Amine Methanamine (Synthetic Handle) Frag->Amine Pocket1 Deep Lipophilic Pocket (CH-π / π-π interactions) Tolyl->Pocket1 Anchoring Pocket2 Solvent Exposed Region (H-bond acceptor) Oxetane->Pocket2 Improves Solubility Pocket3 Vector for Fragment Growing (Targeting adjacent sub-pockets) Amine->Pocket3 Extension Point

    Caption: Vector analysis of the fragment mapping its structural components to binding pocket interactions.

    Data Presentation: Physicochemical Profiling

    The following table summarizes the theoretical and empirical advantages of utilizing the oxetane fragment over a traditional gem-dimethyl analogue.

    Physicochemical Parametergem-Dimethyl AnalogueOxetane Analogue (Target Fragment)Impact on Drug Design
    Aqueous Solubility Low (< 10 µg/mL)High (> 1000 µg/mL)Enables high-concentration screening without aggregation.
    Lipophilicity (LogD) ~2.5~1.2Improves Ligand Efficiency (LE) and reduces non-specific binding.
    Amine Basicity ( pKa​ ) ~10.2~8.3Reduces hERG toxicity; improves membrane permeability.
    Metabolic Clearance High (CYP oxidation at methyls)LowProlongs half-life; blocks metabolic soft spots.
    3D Character ( Fsp3​ ) 0.250.35Enhances target selectivity by escaping flat conformational space.

    Experimental Workflows & Protocols

    To successfully integrate[3-(4-Methylphenyl)oxetan-3-yl]methanamine into a drug discovery campaign, researchers must follow a rigorous, self-validating workflow from biophysical screening to synthetic elaboration.

    FBDD_Workflow A 1. Library Preparation (Include Oxetane Fragments) B 2. Biophysical Screening (SPR / Ligand-Observed NMR) A->B Identify Weak Binders C 3. Structural Biology (X-ray Co-crystallography) B->C Map Binding Vectors D 4. Hit-to-Lead Chemistry (Amide Coupling via Methanamine) C->D Synthetic Elaboration E 5. Lead Optimization (In Vitro & ADME Profiling) D->E Optimize PK/PD

    Caption: Step-by-step FBDD workflow utilizing the oxetane fragment from screening to lead optimization.

    Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

    Causality: Fragments typically bind with low affinity ( Kd​ in the 100 µM to 2 mM range). SPR is highly sensitive to small mass changes and provides real-time kinetic data ( kon​ and koff​ ), making it ideal for detecting the transient binding of the oxetane fragment.

    Materials:

    • Target protein (purified, >95% via SEC).

    • Sensor chip (e.g., CM5 for amine coupling or SA for biotinylated targets).

    • Running Buffer: PBS-P+ (pH 7.4) supplemented with 2-5% DMSO.

    • Fragment Library including[3-(4-Methylphenyl)oxetan-3-yl]methanamine (100 mM DMSO stocks).

    Step-by-Step Methodology:

    • Immobilization: Immobilize the target protein onto the sensor chip to a density of 2000–3000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment (~177 Da).

    • Solvent Correction: Run a DMSO calibration curve (e.g., 1.5% to 2.5% DMSO) to correct for bulk refractive index shifts. Self-Validation: Ensure the solvent correction curve is linear ( R2>0.99 ); otherwise, the data will contain false positives.

    • Analyte Preparation: Dilute the fragment stock in running buffer to a top concentration of 1 mM, followed by a 2-fold dilution series (1 mM down to 31.25 µM). Ensure the final DMSO concentration exactly matches the running buffer.

    • Injection: Inject the fragment series at a high flow rate (30–50 µL/min) to minimize mass transport limitations. Contact time: 30 seconds; Dissociation time: 60 seconds.

    • Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model.

      • Expected Outcome: The oxetane fragment should display "square" binding kinetics (rapid on-rate, rapid off-rate), which is the hallmark of a true fragment hit.

    Protocol 2: Hit-to-Lead Synthetic Elaboration (Fragment Growing)

    Causality: Once binding is confirmed via SPR and X-ray crystallography, the fragment must be "grown" to increase affinity. The primary methanamine is an ideal nucleophile for amide coupling with a library of carboxylic acids targeting adjacent sub-pockets[3].

    Materials:

    • [3-(4-Methylphenyl)oxetan-3-yl]methanamine (Fragment Hit)

    • Selected Carboxylic Acid (Vector extension)

    • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Solvent: Anhydrous DMF

    Step-by-Step Methodology:

    • Activation: In a dried 10 mL round-bottom flask under nitrogen, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in 2 mL anhydrous DMF. Add HATU (1.1 equiv, 0.55 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to form the active ester.

    • Coupling: Add[3-(4-Methylphenyl)oxetan-3-yl]methanamine (1.0 equiv, 0.5 mmol) to the activated mixture. Stir at room temperature for 2–4 hours.

    • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the fragment mass ( [M+H]+=178.1 ) and the appearance of the product mass confirms conversion. The reduced basicity of the oxetane-amine prevents unwanted side reactions like double-acylation.

    • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Purification: Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) to achieve >95% purity required for secondary biological assays.

    Conclusion[3-(4-Methylphenyl)oxetan-3-yl]methanamine is a highly privileged scaffold in the modern medicinal chemist's toolkit. By leveraging the unique physicochemical properties of the oxetane ring—namely, its ability to act as a polar, 3D bioisostere for gem-dimethyl groups—researchers can design drug candidates with superior solubility, reduced metabolic liability, and optimized basicity. When integrated into a rigorous FBDD workflow, this fragment serves as an ideal starting point for developing potent, selective, and orally bioavailable therapeutics.

    References

    • Wuitschik, G., et al. (2010).Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
    • Müller, K., et al. (2023).Oxetanes in Drug Discovery Campaigns.
    • Zhang, Y., et al. (2024).Fragment-Based Anti-inflammatory Agent Design and Target Identification.

    Sources

    Application

    Application Note: Oxetane Ring Stability in Common Synthetic Transformations

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary In modern medicinal chemistry, the 3,3-disubstituted oxetane has...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

    Executive Summary

    In modern medicinal chemistry, the 3,3-disubstituted oxetane has emerged as a privileged bioisostere for gem-dimethyl and carbonyl groups. By incorporating an oxetane, chemists can dramatically improve aqueous solubility, lower lipophilicity (LogD), and enhance metabolic stability against cytochrome P450 enzymes. However, a recurring bottleneck in drug development programs is the perceived synthetic fragility of the four-membered ether ring.

    As a Senior Application Scientist, I frequently observe that premature degradation of oxetane-containing scaffolds stems from a fundamental misunderstanding of their ring-strain dynamics. This guide provides a definitive, mechanistically grounded framework for predicting oxetane stability across diverse synthetic environments, supported by self-validating experimental protocols.

    Mechanistic Foundations of Oxetane Reactivity

    The stability of small-ring heterocycles is governed by the delicate balance of ring strain and steric shielding. Oxetanes possess an intermediate ring strain (~107 kJ/mol), positioning their reactivity squarely between highly reactive epoxides (~114 kJ/mol) and inert tetrahydrofurans (~23 kJ/mol).

    The causality behind their unique stability profile lies in the substitution pattern . A 3,3-disubstituted oxetane is remarkably stable because the substituents provide intense steric hindrance, physically blocking nucleophiles from approaching the C–O antibonding orbitals ( σ∗ ). Consequently, oxetanes are virtually inert to basic and nucleophilic conditions. Conversely, under highly acidic conditions, the ether oxygen becomes protonated. This protonation lowers the activation energy for C–O bond cleavage, transforming the oxygen into a superior leaving group and making the ring susceptible to nucleophilic attack and subsequent opening.

    OxetaneStability Oxetane 3,3-Disubstituted Oxetane Core Acidic Strong Acidic Conditions (pH < 2) Oxetane->Acidic Exposure Basic Basic & Nucleophilic Conditions Oxetane->Basic Exposure RedOx Reductive / Oxidative Conditions Oxetane->RedOx Exposure Protonation Oxygen Protonation & Activation Acidic->Protonation H+ attack Stable1 Intact Oxetane Scaffold Basic->Stable1 Steric shielding Stable2 Intact Oxetane Scaffold RedOx->Stable2 C-O bond resists RingOpen Ring-Opened Byproducts Protonation->RingOpen Nucleophile

    Mechanistic pathways of oxetane stability across different synthetic conditions.

    Stability Profile Across Synthetic Conditions

    To successfully navigate multi-step syntheses, one must map the oxetane core's tolerance to standard organic transformations. Recent comprehensive profiling of over 30 transformations confirms that oxetanes survive the vast majority of the medicinal chemist's toolbox, provided strong acids are avoided ().

    Quantitative Stability Summary
    Reaction ClassRepresentative ConditionsStability StatusMechanistic Rationale
    Basic / Nucleophilic NaOH, LiOH, Grignard reagents, AminesHighly Stable Steric bulk at the 3-position prevents nucleophilic trajectory into the σ∗ orbital.
    Acidic (Strong) Conc. HCl, neat TFA, Lewis Acids (BF 3​ ·OEt 2​ )Susceptible Protonation/coordination of the ether oxygen activates the ring for rapid hydrolytic cleavage.
    Acidic (Mild) Carboxylic acids, dilute AcOHStable Insufficient acidity to fully protonate the oxetane oxygen; equilibrium favors the intact ring.
    Reductive H 2​ /Pd-C, NaBH 4​ , LiAlH 4​ Stable The C–O bond lacks the inherent polarization and strain required for standard hydride insertion.
    Oxidative Swern, Dess-Martin Periodinane, KMnO 4​ Stable Absence of oxidizable α -protons adjacent to the ether oxygen prevents degradation.
    Cross-Coupling Pd(PPh 3​ ) 4​ , Suzuki, Buchwald-HartwigStable The saturated ether is inert to transition metal oxidative addition.

    Validated Experimental Protocols

    The following protocols are designed as self-validating systems . They not only provide step-by-step instructions but integrate internal controls to definitively prove whether the oxetane ring has survived the transformation.

    Protocol A: Chemical Stability (pH Liability) Profiling

    Objective: To quantify the hydrolytic stability of novel oxetane building blocks in acidic environments, mimicking both synthetic deprotection conditions and physiological gastric fluid.

    Causality & Design: We utilize DMSO for the stock solution to prevent premature hydrolysis. By testing against pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological baseline), we map the exact boundaries of protonation-induced ring opening.

    Step-by-Step Methodology:

    • Stock Preparation: Dissolve the oxetane derivative in anhydrous DMSO to yield a 10 mM stock solution. Note: Ensure DMSO is stored over molecular sieves to prevent ambient moisture from altering the baseline.

    • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 1.2 (HCl/KCl) and pH 7.4 (Phosphate buffer).

    • Incubation: Dilute the stock solution 1:1000 into the respective buffers to achieve a 10 µM working concentration. Incubate at 37 °C in a thermoshaker at 300 rpm.

    • Sampling: Extract 50 µL aliquots at t=0,1,2,4, and 24 hours. Immediately quench the pH 1.2 samples by adding 50 µL of cold 100 mM ammonium bicarbonate buffer to halt acid-catalyzed degradation.

    • Analysis: Analyze via LC-MS (ESI+) using a C18 reverse-phase column.

    Self-Validation Checkpoint: Include a known acid-labile epoxide (e.g., styrene oxide) as a positive control in a parallel vial. The assay is validated if the epoxide fully degrades within 1 hour. For the oxetane, monitor the extracted ion chromatogram for the [M+18] mass peak (water addition). If the [M+18] diol peak exceeds 5% AUC within the timeframe, the oxetane is deemed acid-labile under those specific conditions.

    Protocol B: Base-Mediated Peptide Coupling of Oxetanyl Amino Acids

    Objective: To synthesize oxetane-containing peptidomimetics without triggering ring degradation.

    Causality & Design: Because amide bond hydrolysis is a primary degradation pathway for peptide drugs, replacing the amide carbonyl with an oxetane increases enzymatic stability (). We utilize LiOH for ester saponification because the oxetane is completely inert to hydroxide nucleophiles. We select HBTU/DIPEA for the coupling step to avoid acidic activating agents (like HCl-based carbodiimides) that could protonate the oxetane oxygen.

    PeptideCoupling Start Oxetanyl Ester Saponification Basic Hydrolysis (LiOH) Start->Saponification Step 1 Coupling Amide Coupling (HBTU, DIPEA) Saponification->Coupling Step 2 Product Oxetanyl Peptide Coupling->Product Step 3

    Step-by-step synthetic workflow for incorporating oxetanes into peptide backbones.

    Step-by-Step Methodology:

    • Saponification: Dissolve the oxetanyl ester (1.0 equiv) in a 3:1 mixture of THF/H 2​ O (0.2 M). Add LiOH·H 2​ O (2.0 equiv) and stir at room temperature for 4 hours.

    • Workup: Remove THF under reduced pressure. Acidify the aqueous layer to pH 4 using 1M citric acid (avoid strong mineral acids like HCl to protect the oxetane). Extract with EtOAc (3x), dry over Na 2​ SO 4​ , and concentrate to yield the crude oxetanyl acid.

    • Activation & Coupling: Dissolve the crude acid in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HBTU (1.2 equiv). Stir for 10 minutes to form the active ester.

    • Amine Addition: Add the target amine/amino acid sequence (1.1 equiv) and stir at room temperature for 12 hours.

    • Isolation: Dilute with EtOAc and wash sequentially with saturated NaHCO 3​ , water, and brine. Dry and concentrate for column chromatography.

    Self-Validation Checkpoint: Post-reaction 1 H-NMR analysis must be performed. The intact oxetane ring is confirmed by the presence of characteristic highly deshielded ring protons ( δ 4.5–5.0 ppm). Furthermore, run chiral HPLC to ensure the diastereomeric ratio (dr) remains >99:1. This validates that the basic conditions preserved both the oxetane ring and the adjacent α -chiral center ().

    Conclusion & Strategic Recommendations

    The integration of oxetanes into drug discovery pipelines should not be hindered by synthetic apprehension. By treating the oxetane not as a fragile ether, but as a sterically shielded, acid-sensitive module, chemists can easily design synthetic routes that bypass its vulnerabilities.

    Key Takeaways for Route Design:

    • Delay Acidic Steps: Whenever possible, introduce the oxetane moiety after any harsh acidic deprotections (e.g., global Boc removal using neat TFA).

    • Leverage Basic Conditions: Exploit the oxetane's extreme resistance to nucleophiles by performing alkylations, saponifications, and cross-couplings without fear of ring opening.

    • Monitor via LC-MS: Always track the [M+18] adduct during reaction optimization to catch trace acid-catalyzed hydrolysis early.

    References

    • Wuitschik, G., Carreira, E. M., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010.[Link]

    • Wuitschik, G., Carreira, E. M., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006.[Link] (Referenced via general Carreira group oxetane literature).

    • "Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry." Organic Letters, 2014.[Link]

    • "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks." ChemRxiv, 2024.[Link]

    Method

    Application Note: Derivatization of the Primary Amine in [3-(4-Methylphenyl)oxetan-3-yl]methanamine

    Introduction & Scientific Rationale In modern medicinal chemistry, oxetanes are highly valued as bioisosteres for gem-dimethyl and carbonyl groups. Their incorporation can profoundly improve a drug candidate's aqueous so...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Rationale

    In modern medicinal chemistry, oxetanes are highly valued as bioisosteres for gem-dimethyl and carbonyl groups. Their incorporation can profoundly improve a drug candidate's aqueous solubility, reduce lipophilicity, and enhance metabolic stability[1][2]. The compound [3-(4-Methylphenyl)oxetan-3-yl]methanamine is a versatile 3,3-disubstituted oxetane building block. The p-tolyl (4-methylphenyl) group provides a lipophilic aromatic vector for target binding, while the primary methanamine serves as a handle for diverse functionalization.

    However, derivatizing this specific amine presents two distinct chemical challenges that require careful protocol design:

    • Steric Hindrance: The amine is situated on a neopentyl-like carbon. Specifically, the adjacent C3 atom of the oxetane ring is a fully substituted quaternary center. This steric bulk significantly reduces the nucleophilicity of the primary amine compared to unhindered aliphatic amines.

    • Acid Sensitivity: The strained four-membered oxetane ring is highly susceptible to ring-opening in the presence of strong Brønsted acids or strong Lewis acids[3][4][5].

    This application note provides field-proven, self-validating protocols for the amidation, reductive amination, and sulfonylation of this compound, ensuring high yields while preserving the integrity of the oxetane core.

    Chemical Properties & Stability Profile

    To design successful derivatization workflows, it is critical to understand the stability boundaries of the oxetane core. Any reaction that generates an acidic byproduct must be strictly buffered.

    Table 1: Stability Profile of 3,3-Disubstituted Oxetanes

    Condition TypeExamplesOxetane StabilityCausality / Mechanism
    Bases DIPEA, TEA, NaOH, PyridineHigh Oxetanes are completely stable to alkaline conditions; no nucleophilic ring-opening occurs under standard basic conditions[4].
    Mild Acids Acetic Acid (dilute), weakly acidic buffersModerate to High Weak acids typically do not protonate the oxetane oxygen sufficiently to drive ring-opening at room temperature[5].
    Strong Brønsted Acids TFA, HCl, H₂SO₄, HBrLow Protonation of the oxetane oxygen leads to rapid nucleophilic attack (e.g., by halides or water), resulting in ring-opened products (e.g., 1,3-halohydrins or diols)[3][6].
    Lewis Acids BF₃·OEt₂, BBr₃, TiCl₄Low Strong coordination to the oxetane oxygen promotes electrophilic ring-opening and decomposition[1][6].
    Reducing Agents NaBH(OAc)₃, NaCNBH₃, H₂/PdHigh Highly stable under standard reductive amination or hydrogenation conditions[7].

    Logical Framework for Derivatization

    Because of the inherent acid sensitivity, the choice of reagents and workup conditions must be carefully mapped. The decision tree below outlines the logic for selecting derivatization conditions.

    DecisionTree Start Target: Amine Derivatization [3-(4-Methylphenyl)oxetan-3-yl]methanamine AcidCheck Does the reaction generate or require strong acid (e.g., HCl, TFA)? Start->AcidCheck UseBase Add Scavenger Base (Excess DIPEA, TEA, or Pyridine) AcidCheck->UseBase Yes (Buffered) UseMild Use Mild Reagents (HATU, NaBH(OAc)3) AcidCheck->UseMild No RingOpen WARNING: Oxetane Ring Opening & Degradation AcidCheck->RingOpen Yes (Unbuffered) Amidation Amidation Workflow RedAmin Reductive Amination Workflow Sulfonylation Sulfonylation Workflow UseBase->Sulfonylation UseMild->Amidation UseMild->RedAmin

    Figure 1: Decision tree for selecting derivatization conditions based on oxetane acid sensitivity.

    Experimental Protocols

    Protocol A: Amidation via Peptide Coupling (Avoiding Acid Chlorides)

    Due to the neopentyl-like steric hindrance of the methanamine, highly reactive coupling reagents like HATU are preferred over standard EDC/HOBt to ensure complete conversion. Acid chlorides should be avoided unless a strict excess of base is used, as the generated HCl can trigger oxetane ring-opening[5].

    Materials:

    • [3-(4-Methylphenyl)oxetan-3-yl]methanamine (1.0 equiv)

    • Target Carboxylic Acid (1.2 equiv)

    • HATU (1.5 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous DMF or DCM

    Step-by-Step Methodology:

    • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar). Add DIPEA and stir at room temperature for 15 minutes to form the active ester.

    • Coupling: Add the oxetane amine to the activated mixture. The excess DIPEA ensures the reaction remains strictly basic, protecting the oxetane core.

    • Self-Validating Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS.

      • Validation Check: Look for the desired mass [M+H]+ . If a peak at [M+18]+ appears, it indicates water-mediated ring-opening, suggesting the pH dropped too low or the solvent was contaminated with trace acid.

    • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

      • Critical Insight:Do not wash with 1M HCl or 10% citric acid, which are traditionally used in peptide synthesis to remove unreacted amines. These acidic washes will rapidly degrade the oxetane[5][8].

    • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

    Protocol B: Reductive Amination

    Reductive amination is highly effective for synthesizing secondary or tertiary amines from this scaffold. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it operates under mildly acidic to neutral conditions that the oxetane can tolerate[7].

    Workflow Step1 1. Mix Amine + Aldehyde in DCE/THF Step2 2. Stir 1-2h at RT (Imine Formation) Step1->Step2 Step3 3. Add NaBH(OAc)3 (Mild Reductant) Step2->Step3 Step4 4. Quench with Sat. NaHCO3 Step3->Step4 Step5 5. Extract & Purify (Avoid Acidic Silica) Step4->Step5

    Figure 2: Sequential workflow for the reductive amination of the oxetane primary amine.

    Step-by-Step Methodology:

    • Imine Formation: Combine the oxetane amine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF. Stir at room temperature for 1–2 hours.

      • Insight: If the carbonyl is highly unreactive, a catalytic amount of acetic acid (0.1 equiv) can be added; the oxetane is stable to catalytic weak acids[5].

    • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for 12–24 hours at room temperature.

    • Quench and Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize any residual borate complexes. Extract with DCM.

    • Purification: Concentrate and purify via flash chromatography. If the secondary amine streaks on silica, pre-treat the column with 1% TEA in hexanes.

    Protocol C: Sulfonylation

    Sulfonylation requires the use of sulfonyl chlorides, which release HCl upon reaction with the amine. To prevent the HCl from opening the oxetane ring, the reaction must be performed in a solvent system that acts as an acid scavenger[8].

    Step-by-Step Methodology:

    • Preparation: Dissolve the oxetane amine (1.0 equiv) in anhydrous DCM (0.2 M). Add Triethylamine (TEA) (3.0–5.0 equiv) or use neat Pyridine as the solvent.

    • Addition: Cool the mixture to 0 °C to control the exothermic release of HCl. Add the sulfonyl chloride (1.1 equiv) dropwise.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The high concentration of base immediately neutralizes the generated HCl, forming a triethylammonium chloride salt and shielding the oxetane.

    • Workup: Dilute with DCM, wash with saturated NaHCO₃ and brine. Again, strictly avoid acidic washes.

    References

    • [6] Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PubMed Central (PMC). URL: [Link]

    • [7] Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents. PubMed Central (PMC). URL: [Link]

    • [4] Oxetane Presentation. The Dong Group, University of Texas at Austin. URL: [Link]

    • [1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications (2016). URL: [Link]

    • [5] Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. URL: [Link]

    • [8] Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications (2023). URL: [Link]

    • [2] Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate. URL: [Link]

    Sources

    Application

    Use of oxetanes to improve metabolic stability in drug candidates

    Application Notes & Protocols Topic: Use of Oxetanes to Improve Metabolic Stability in Drug Candidates Audience: Researchers, scientists, and drug development professionals. Harnessing the Oxetane Motif: A Strategic Appr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Notes & Protocols

    Topic: Use of Oxetanes to Improve Metabolic Stability in Drug Candidates

    Audience: Researchers, scientists, and drug development professionals.

    Harnessing the Oxetane Motif: A Strategic Approach to Overcoming Metabolic Instability in Drug Discovery

    Metabolic instability is a primary cause of attrition in the drug development pipeline. Compounds with high metabolic turnover often exhibit poor pharmacokinetic profiles, such as low bioavailability and short half-lives, necessitating frequent or high doses that can lead to undesirable side effects.[1][2][3] A key objective in medicinal chemistry is to strategically modify lead compounds to enhance their metabolic robustness without compromising their pharmacological activity.[3][4]

    The oxetane ring, a four-membered saturated ether, has emerged as a powerful and versatile tool for this purpose.[5][6] Its incorporation into drug candidates can significantly improve metabolic stability, alongside other crucial physicochemical properties like aqueous solubility and lipophilicity.[5][7][8] This guide provides an in-depth exploration of the rationale behind using oxetanes, detailed protocols for assessing their impact on metabolic stability, and guidance on interpreting the resulting data.

    The Scientific Rationale: Why Oxetanes Confer Stability

    The effectiveness of the oxetane motif stems from its unique structural and electronic properties, which allow it to act as a bioisosteric replacement for metabolically vulnerable functional groups.

    1. Bioisosterism and Metabolic Blocking: Oxetanes are frequently used as bioisosteres for gem-dimethyl and carbonyl groups—moieties often found in drug molecules.[7][9][10][11]

    • gem-Dimethyl Groups: The C-H bonds in methyl groups are prime targets for oxidation by Cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes in the liver.[11] This oxidative metabolism is a common pathway for rapid drug clearance. Replacing a gem-dimethyl group with a spirocyclic oxetane effectively shields this metabolic "soft spot." The oxetane ring itself is significantly more resistant to CYP-mediated oxidation due to the electron-withdrawing effect of the ring oxygen and the inherent stability of the cyclic ether system.[5][11]

    • Carbonyl Groups: While also polar, carbonyl groups can be susceptible to metabolic reduction. 3,3-disubstituted oxetanes can mimic the hydrogen bond accepting capability and dipole moment of a ketone while being metabolically more inert.[9][12][13]

    2. Redirecting Metabolic Pathways: The introduction of an oxetane does not simply block all metabolism; it can strategically redirect it. While resistant to many CYP enzymes, the oxetane ring can be a substrate for other metabolic enzymes, such as microsomal epoxide hydrolase (mEH), which catalyzes its hydrolysis to a 1,3-diol.[5][14] This provides an alternative, often slower and more predictable, clearance pathway.[11][15] Shifting metabolic reliance away from the CYP system can also reduce the potential for drug-drug interactions (DDIs), a significant safety concern.[14][15]

    Caption: A typical experimental workflow for evaluating oxetane-modified drug candidates.

    Protocol 1: Liver Microsomal Stability Assay

    This assay is a cornerstone for evaluating Phase I metabolism, as liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes. [16][17][18] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound due to Phase I metabolism.

    Materials & Reagents:

    • Pooled Liver Microsomes (human, rat, mouse, etc.)

    • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) [17]* 0.1 M Phosphate Buffer (pH 7.4)

    • Test Compounds and Parent Compound (10 mM stock in DMSO)

    • Positive Control Compound (e.g., Verapamil, Testosterone)

    • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

    • 96-well plates, incubator shaker, centrifuge

    Procedure:

    • Preparation:

      • Thaw pooled liver microsomes on ice.

      • Prepare the NADPH regenerating system solution in 0.1 M phosphate buffer according to the manufacturer's instructions. Keep on ice.

      • Prepare a working solution of microsomes by diluting the stock in cold phosphate buffer to a final concentration of 0.5 mg/mL. [18] * Prepare working solutions of the test compounds by diluting the 10 mM DMSO stock to an intermediate concentration in buffer.

    • Pre-incubation:

      • In a 96-well plate, add the microsomal solution.

      • Add the test compound working solution to the wells to achieve a final concentration of 1 µM.

      • Include a "minus cofactor" control for each compound by adding buffer instead of the NADPH system. This control helps identify non-NADPH dependent degradation or chemical instability. [18] * Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to equilibrate the temperature. [19]

    • Initiation and Incubation:

      • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells (except the "minus cofactor" controls). Mix immediately. This is your t=0 starting point.

      • Incubate the plate at 37°C with continuous shaking. [17]

    • Time-Point Sampling & Reaction Termination:

      • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing 2-3 volumes of ice-cold ACN with the internal standard. [17][19]The ACN precipitates the proteins and halts all enzymatic activity.

    • Sample Processing and Analysis:

      • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein. [17] * Carefully transfer the supernatant to a new plate for analysis.

      • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

    Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (k / microsomal protein concentration in mg/mL) * 1000 [20]

    Protocol 2: Hepatocyte Stability Assay

    This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolizing enzymes and cofactors in a more physiologically relevant environment. [21][22][23] Objective: To determine the in vitro Clint of a compound in a whole-cell system that captures both Phase I and Phase II metabolism.

    Materials & Reagents:

    • Cryopreserved Hepatocytes (human, rat, etc.)

    • Hepatocyte Incubation Medium (e.g., Williams' Medium E) [24]* Test Compounds and Parent Compound (10 mM stock in DMSO)

    • Positive Control Compound (e.g., 7-Hydroxycoumarin for Phase II, Midazolam for Phase I)

    • Ice-cold Acetonitrile (ACN) with internal standard (IS)

    Procedure:

    • Hepatocyte Preparation:

      • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

      • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.

      • Centrifuge the cell suspension to pellet the hepatocytes and gently resuspend them in fresh incubation medium to achieve a final cell density of 0.5 or 1.0 x 10⁶ viable cells/mL. [22][25]

    • Incubation:

      • Add the hepatocyte suspension to the wells of a 96-well plate.

      • Add the test compound working solution to achieve a final concentration of 1 µM.

      • Incubate the plate at 37°C in a humidified incubator (5% CO₂) with gentle shaking. [23]

    • Time-Point Sampling & Reaction Termination:

      • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by transferring an aliquot to a plate containing ice-cold ACN with IS. [24]

    • Sample Processing and Analysis:

      • Process the samples as described in the microsomal stability assay (centrifugation, supernatant transfer).

      • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    Data Analysis:

    • Data analysis is performed similarly to the microsomal assay to determine the elimination rate constant (k) and half-life (t½).

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/10⁶ cells) = (k / cell density in 10⁶ cells/mL) * 1000 [25]

    Data Interpretation: A Comparative Case Study

    The primary output of these assays is a quantitative comparison between the parent compound and its oxetane-modified analog. A successful modification will demonstrate a significant increase in metabolic half-life and a corresponding decrease in intrinsic clearance.

    Table 1: Hypothetical Comparative Metabolic Stability Data

    Compound IDModificationMicrosomal t½ (min)Microsomal Clint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte Clint (µL/min/10⁶ cells)
    LEAD-001 gem-Dimethyl8173.31546.2
    LEAD-001-OX Oxetane> 60< 11.61056.6

    Analysis of Results:

    In this example, the parent compound LEAD-001 is rapidly metabolized in both microsomes and hepatocytes, as indicated by its short half-life and high clearance values. This suggests a high first-pass metabolism risk in vivo.

    The oxetane analog, LEAD-001-OX , shows a dramatic improvement in stability. The half-life in both systems is substantially longer, and the intrinsic clearance is reduced by over 90% in microsomes and by ~85% in hepatocytes. This result strongly supports the hypothesis that the gem-dimethyl group was a primary site of metabolism and that its replacement with an oxetane successfully blocked this liability. Such data provides a compelling rationale to advance the oxetane-containing compound to further preclinical studies. This type of improvement has been observed in real-world drug discovery programs, such as in the development of certain EZH2 inhibitors. [10]

    Conclusion

    The strategic incorporation of oxetanes is a validated and highly effective method for addressing metabolic instability in drug candidates. [5][6]This approach works by replacing metabolically labile groups, thereby blocking common metabolic pathways like CYP450-mediated oxidation. [11][14]By following robust in vitro protocols, such as microsomal and hepatocyte stability assays, researchers can quantitatively assess the benefits of this modification. The resulting data, demonstrating increased half-life and reduced intrinsic clearance, provides a strong foundation for optimizing lead compounds and increasing the probability of developing safe and effective medicines.

    References

    • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
    • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
    • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
    • AxisPharm. Microsomal Stability Assay Protocol.
    • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles.
    • BioIVT. Drug Metabolism Assays.
    • Di, L. (2021, August 15). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.
    • Welin, E. R., et al. (2023, September 7). Oxetanes in Drug Discovery Campaigns.
    • Li, Y., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
    • Taylor & Francis Online. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?.
    • ResearchGate.
    • Directing the Metabolism of Drugs Away
    • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs.
    • PharmaBlock. Oxetanes in Drug Discovery.
    • ACS Publications. (2024, June 21). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres.
    • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
    • Stepan, A. F., et al. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC.
    • BenchChem. (2025). Oxetane vs.
    • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
    • Exploration of Oxetanes and Azetidines in Structure-based Drug Design.
    • Application of Bioisosteres in Drug Design. (2012, May 7).
    • ResearchGate. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
    • American Chemical Society. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163.
    • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11).
    • ResearchGate.
    • protocols.io. (2025, August 3).
    • Eurofins Discovery. Metabolic Stability Services.
    • Wuitschik, G., et al. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
    • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
    • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
    • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?.
    • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
    • Bio-protocol. Microsomal stability studies.
    • Creative Bioarray. (2025, July 28).

    Sources

    Method

    Organometallic addition to oxetanone for synthesis of 3-substituted oxetanols

    Application Note: Organometallic Addition to 3-Oxetanone for the Synthesis of 3-Substituted-3-Oxetanols Executive Briefing 3-Substituted-3-oxetanols have cemented their status as premier bioisosteres in modern drug devel...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Organometallic Addition to 3-Oxetanone for the Synthesis of 3-Substituted-3-Oxetanols

    Executive Briefing

    3-Substituted-3-oxetanols have cemented their status as premier bioisosteres in modern drug development, frequently deployed to replace carboxylic acids, amides, and gem-dimethyl groups[1]. The incorporation of the oxetane ring modulates critical physicochemical properties—enhancing aqueous solubility, reducing lipophilicity (logD), and redirecting metabolic clearance away from cytochrome P450 enzymes[2]. The most direct, modular, and scalable synthetic route to these motifs is the nucleophilic addition of organometallic reagents (Grignard or organolithium) to 3-oxetanone[3].

    Mechanistic Dynamics & Causality

    3-Oxetanone is a highly electrophilic, strained four-membered cyclic ketone. The nucleophilic addition of an organometallic reagent to its carbonyl carbon is thermodynamically driven by the release of ring strain; the transition from an sp²-hybridized carbonyl (forcing ~90° bond angles upon a preferred 120° geometry) to an sp³-hybridized tetrahedral alkoxide significantly relieves internal angular strain[2].

    However, this reactivity presents a dual challenge. First, the basicity of organometallic reagents can trigger undesired enolization of the ketone. Second, the resulting 3-substituted-3-hydroxyoxetane intermediate is highly sensitive to acidic conditions. If the workup pH drops below 4, the oxetane oxygen is protonated, creating a superior leaving group that triggers spontaneous C–O bond cleavage. This yields an acyclic carbocation that is rapidly trapped by water or solvent, forming an undesired 1,3-diol or γ-hydroxy ketone[3]. Therefore, the causality of the experimental design dictates strict temperature control to prevent enolization, and a meticulously buffered quench to preserve the oxetane core.

    Visual Pathway

    G Oxetanone 3-Oxetanone (Highly Electrophilic) Alkoxide Tertiary Alkoxide Intermediate Oxetanone->Alkoxide Nucleophilic Attack (-78 °C to 0 °C) Organometallic Organometallic Reagent (R-MgX or R-Li) Organometallic->Alkoxide MildQuench Mild Quench (Sat. NH4Cl, pH ~6-7) Alkoxide->MildQuench Preferred Pathway HarshQuench Strong Acid Quench (pH < 3) Alkoxide->HarshQuench Avoid Product 3-Substituted-3-Oxetanol (Target Bioisostere) MildQuench->Product RingOpened Acyclic Ring-Opened Product (Degradation) HarshQuench->RingOpened C-O Cleavage

    Fig 1: Mechanistic workflow of organometallic addition to 3-oxetanone and competing pathways.

    Self-Validating Protocols

    Protocol A: Synthesis of 3-Aryl/Alkyl-3-Oxetanols via Grignard Addition (Batch)

    This protocol utilizes inverse addition to maintain the Grignard reagent in stoichiometric excess, suppressing the enolization of the highly electrophilic 3-oxetanone[3].

    Step-by-Step Methodology:

    • System Preparation : Flame-dry a 50 mL two-neck round-bottom flask under a continuous argon stream. Introduce anhydrous THF (10 mL) and the desired Grignard reagent (RMgX, 1.2 mmol, 1.2 equiv). Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Inverse Addition : Dissolve 3-oxetanone (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL). Add this solution dropwise to the Grignard reagent over 30 minutes using a syringe pump.

      • Causality: Slow, inverse addition ensures the ketone is instantly consumed upon entering the reaction mixture. If the Grignard were added to the ketone, the transiently unreacted 3-oxetanone could act as a base, leading to self-aldol condensation.

    • Reaction Maturation : Stir the mixture at -78 °C for 1 hour, then slowly remove the cooling bath to allow the reaction to reach 0 °C over 30 minutes.

      • In-Process Validation: Withdraw a 10 µL aliquot, quench in 100 µL of saturated NH₄Cl, and analyze via TLC (Hexanes/EtOAc 1:1). Because oxetanols lack strong UV chromophores, visualize using KMnO₄ stain. Complete consumption of the 3-oxetanone spot (R_f ~0.3) validates reaction completion.

    • Buffered Quenching (Critical Step) : At 0 °C, rapidly inject 5 mL of saturated aqueous NH₄Cl.

      • Causality: NH₄Cl provides a mildly acidic buffer (pH ~6-7). Utilizing strong acids (e.g., 1M HCl) will protonate the oxetane ring, inducing irreversible ring-opening degradation[3].

    • Isolation : Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C to prevent thermal degradation). Purify via silica gel flash chromatography.

    Protocol B: Organolithium Addition and Flow Chemistry Considerations

    Organolithium reagents (RLi) are significantly more nucleophilic and basic than Grignard reagents. While standard batch addition is viable for simple alkyl/aryllithiums, complex lithiated oxetanes (e.g., 3-oxetanyllithium) are prone to rapid auto-degradation. Recent methodologies employ continuous flow technology to tame these highly reactive species[4].

    Step-by-Step Methodology (Continuous Flow Adaptation):

    • Flow Setup : Utilize a microfluidic flow reactor equipped with two micromixers (M1, M2) and a residence time unit (R1) submerged in a -78 °C cooling bath.

    • Lithiation : Pump a solution of 3-iodooxetane and a solution of n-BuLi into M1 to generate 3-oxetanyllithium.

    • Electrophilic Trapping : The transient 3-oxetanyllithium stream is immediately directed into M2, where it intersects with a stream of the target electrophile (e.g., a ketone or 3-oxetanone).

      • Causality: Flow chemistry allows for a precisely controlled residence time (e.g., 52 milliseconds) between generation and trapping, entirely bypassing the macroscopic mixing delays of batch reactors that lead to decomposition[4].

    • In-Line Quench : The output stream is continuously quenched into a flask containing saturated aqueous NH₄Cl at 0 °C.

    Empirical Data & Reaction Metrics

    The following table summarizes the quantitative data and expected outcomes for various organometallic additions to oxetane derivatives, synthesizing field-proven benchmarks[3][4].

    Organometallic ReagentElectrophileSolventTemp (°C)Quench ReagentTypical Yield (%)Primary Side Reaction
    Aryl-MgBr3-OxetanoneTHF-78 to 0Sat. NH₄Cl75 - 90Enolization / Aldol
    Alkyl-MgCl3-OxetanoneEt₂O-78 to 0Sat. NH₄Cl70 - 85Ketone Reduction
    Aryl-Li3-OxetanoneTHF-78Sat. NH₄Cl60 - 80Enolization (Moderate)
    3-OxetanyllithiumAryl KetonesTHF-78 (Flow)Sat. NH₄Cl65 - 75Ring-Opening (High)

    (Note: For substrates where organometallic reagents are incompatible due to sensitive functional groups, recent advancements have demonstrated the direct conversion of carboxylic acids to 3-oxetanols using visible-light photoredox catalysis, bypassing the need for strong bases entirely[1].)

    References[3] Application Notes and Protocols for Ring-Opening Reactions of 3-Oxetanone with Nucleophiles. BenchChem. Available at:https://www.benchchem.com/product/b052913[1] Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Nature Communications (via PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10504098/[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (ACS Publications). Available at:https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00044[4] Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters (ACS Publications). Available at:https://pubs.acs.org/doi/10.1021/acs.orglett.4c00658

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of [3-(4-Methylphenyl)oxetan-3-yl]methanamine

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of [3-(4-Methylphenyl)oxetan-3-yl]methanamine. This document is designed for researchers, chemists, and drug deve...

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support guide for the synthesis of [3-(4-Methylphenyl)oxetan-3-yl]methanamine. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable oxetane-containing building block. As a structural motif, the oxetane ring is increasingly utilized in medicinal chemistry to modulate physicochemical properties such as solubility and metabolic stability.[1] However, its synthesis is not without challenges, primarily due to the inherent ring strain of the four-membered ether, which makes it susceptible to undesired side reactions.[2][3]

    This guide provides in-depth troubleshooting advice in a practical question-and-answer format, focusing on the identification and mitigation of common byproducts. Our goal is to equip you with the expert insights and validated protocols necessary to optimize your synthesis, improve yields, and ensure the purity of your target compound.

    Synthesis Overview: A Plausible Route

    A common and effective strategy for constructing 3,3-disubstituted oxetanes begins with the commercially available oxetan-3-one.[4][5] The synthesis of [3-(4-Methylphenyl)oxetan-3-yl]methanamine can be logically approached via a three-stage process involving Grignard addition, cyanation, and subsequent nitrile reduction.

    Synthetic_Pathway start Oxetan-3-one + p-Tolylmagnesium bromide intermediate1 3-(4-Methylphenyl)oxetan-3-ol start->intermediate1 Step 1: Grignard Reaction intermediate2 3-(4-Methylphenyl)oxetane-3-carbonitrile intermediate1->intermediate2 Step 2: Cyanation (e.g., via MsCl, then NaCN) product [3-(4-Methylphenyl)oxetan-3-yl]methanamine intermediate2->product Step 3: Nitrile Reduction

    Caption: Proposed synthetic pathway for [3-(4-Methylphenyl)oxetan-3-yl]methanamine.

    Frequently Asked Questions (FAQs)

    Q: My overall yield is very low after the three steps. Where is the most likely point of failure?

    A: Low overall yield is a common issue. The most critical steps to scrutinize are the Grignard reaction and the nitrile reduction. The oxetane ring is susceptible to opening under acidic conditions, which can be inadvertently created during the Grignard workup.[3][6] Furthermore, aggressive reducing agents like LiAlH₄ in the final step can decompose the oxetane ring, leading to a complex mixture of byproducts instead of your desired amine.[4]

    Q: The TLC/GC-MS of my crude product shows multiple spots/peaks. What are the most probable byproducts I should be looking for?

    A: The most common byproducts are typically related to the instability of the oxetane ring. The primary suspect is the ring-opened diol, 1-(4-methylphenyl)propane-1,3-diol , formed during the Grignard step or subsequent acidic treatments. Another possibility is the elimination product, 3-methylene-3-(p-tolyl)oxetane , from the dehydration of the tertiary alcohol intermediate. Finally, if you are using a synthetic route starting from a 1,3-diol, Grob fragmentation can lead to p-methylstyrene and formaldehyde .[7][8]

    Q: How stable is the oxetane ring to standard purification techniques like silica gel chromatography?

    A: The stability of the oxetane ring on silica gel is generally good, but it can be substitution-pattern dependent.[3] Standard silica gel is slightly acidic and can potentially catalyze ring-opening if sensitive functionalities are present. If you suspect decomposition on the column, you can use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) or switch to a less acidic stationary phase like alumina.

    In-Depth Troubleshooting Guides

    Problem 1: Formation of a Ring-Opened Diol Byproduct

    Q: After my Grignard reaction and workup, I've isolated a significant amount of a diol, which I suspect is 1-(4-methylphenyl)propane-1,3-diol. Why did this happen and how can I prevent it?

    A: This is a classic byproduct resulting from the cleavage of the oxetane ring. The inherent ring strain makes the C-O bonds susceptible to attack, especially when activated by a Lewis acid.[2]

    Pillar 1: Causality (Why it happens)

    The Grignard reagent itself (R-MgX) exists in equilibrium with MgX₂ and MgR₂, both of which are Lewis acids. The MgX₂ can coordinate to the oxetane oxygen, activating the ring for nucleophilic attack. Instead of the Grignard reagent attacking the carbonyl carbon (the desired reaction), it can attack one of the ring carbons, leading to cleavage.[9] This issue is often exacerbated during the aqueous acidic workup (e.g., with NH₄Cl or dilute HCl) commonly used to quench the reaction.

    Ring_Opening_Mechanism oxetane Oxetane Ring activated_complex Activated Oxetane-LA Complex oxetane->activated_complex Coordination lewis_acid Lewis Acid (e.g., MgBr₂) lewis_acid->activated_complex ring_opened_intermediate Ring-Opened Intermediate activated_complex->ring_opened_intermediate Nucleophilic Attack on C2/C4 nucleophile Nucleophile (e.g., p-Tolyl⁻) nucleophile->ring_opened_intermediate diol_product 1-(p-tolyl)propane-1,3-diol ring_opened_intermediate->diol_product Aqueous Workup

    Caption: Mechanism of Lewis-acid-mediated oxetane ring opening.

    Pillar 2: Solutions & Prevention (How to fix it)

    To favor the desired 1,2-addition over ring-opening, you must minimize Lewis acidity and control the reaction temperature.

    StrategyRationaleKey Parameters
    Use a Copper Catalyst Copper(I) salts can form organocuprates in situ, which are softer nucleophiles and less prone to acting as Lewis bases, reducing undesired ring-opening.[10]Add 5-10 mol% of CuI or CuCN to the reaction mixture before adding the Grignard reagent.
    Low Temperature The desired carbonyl addition is generally faster at lower temperatures, while the ring-opening reaction often has a higher activation energy.Maintain the reaction temperature between -78 °C and 0 °C.
    Reverse Addition Add the oxetan-3-one solution slowly to the Grignard reagent. This keeps the concentration of the ketone low, minimizing potential side reactions.Use a syringe pump for slow, controlled addition.
    Buffered Workup Avoid strong acids. Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) instead of NH₄Cl.Vigorously stir the reaction mixture while slowly adding the quenching solution at 0 °C.
    Problem 2: Byproducts from Nitrile Reduction

    Q: During the final nitrile reduction step with LiAlH₄, my yield is poor and the crude NMR shows a complex mixture, with loss of the characteristic oxetane signals around 4.5 ppm. What is happening?

    A: This outcome strongly suggests decomposition of the oxetane ring. Lithium aluminum hydride (LiAlH₄) is a highly reactive, "hard" reducing agent that can readily cleave the strained C-O bonds of the oxetane, especially at elevated temperatures.[4]

    Pillar 1: Causality (Why it happens)

    The aluminum species (AlH₃) generated from LiAlH₄ is a powerful Lewis acid that can coordinate to the oxetane oxygen. This coordination activates the ring, making it susceptible to hydride attack, leading to cleavage and the formation of various reduced fragments. Attempts to reduce amides or esters within an oxetane structure using LiAlH₄ have also been shown to result in decomposition.[4]

    Pillar 2: Solutions & Prevention (How to fix it)

    The key is to use a milder, more selective reducing agent that is known to be "oxetane-tolerant."

    Reducing AgentConditionsAdvantages & DisadvantagesReference
    Raney Nickel (Ra-Ni) H₂ (50-80 atm), 60 °C, MeOH or EtOHAdv: High yield, tolerant of the oxetane core. Disadv: Requires high-pressure hydrogenation equipment.[4]
    Cobalt(II) chloride / NaBH₄ CoCl₂, NaBH₄, Boc₂O, MeOH, rtAdv: Forms cobalt boride in situ, a milder reducing agent. Can be done in standard glassware. Disadv: Requires careful control of stoichiometry.[4]
    Palladium on Carbon (Pd/C) H₂ (50 atm), Pd(OH)₂/C, MeOHAdv: Effective for reducing nitro groups to amines in the presence of an oxetane, suggesting it is mild enough for nitriles. Disadv: May require specific catalyst types (e.g., Pearlman's catalyst).[4]
    Recommended Protocol: Catalytic Hydrogenation with Raney Nickel

    This protocol is a robust alternative to LiAlH₄ for the reduction of the nitrile group while preserving the oxetane ring.

    • Preparation: In a high-pressure autoclave, dissolve 1.0 equivalent of [3-(4-Methylphenyl)oxetane-3-yl]carbonitrile in anhydrous methanol or ethanol (approx. 0.1 M concentration).

    • Catalyst Addition: Carefully add 50% w/w of Raney Nickel (pre-washed with the reaction solvent) under an inert atmosphere.

    • Hydrogenation: Seal the autoclave, purge with N₂, and then pressurize with H₂ gas to 50-80 atm.

    • Reaction: Heat the mixture to 60 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by checking for the disappearance of the nitrile peak in the IR spectrum or by GC-MS analysis of an aliquot.

    • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude [3-(4-Methylphenyl)oxetan-3-yl]methanamine, which can be purified by distillation or chromatography.

    Analytical Protocols for Byproduct Identification

    Accurate identification of byproducts is crucial for effective troubleshooting. A combination of spectroscopic and chromatographic techniques is recommended.[11][12][13]

    Protocol 1: GC-MS Analysis for Byproduct Profiling

    Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile components in your crude reaction mixture.

    • Sample Preparation: Take a small aliquot (approx. 1 mg) of your crude product and dissolve it in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

    • Injection: Inject 1 µL of the prepared sample into the GC-MS.

    • GC Method: Use a standard temperature program (e.g., ramp from 50 °C to 250 °C at 10 °C/min) to separate the components.

    • MS Analysis & Interpretation:

      • Desired Product: Look for the molecular ion peak (M⁺) corresponding to the mass of [3-(4-Methylphenyl)oxetan-3-yl]methanamine.

      • Diol Byproduct: Identify the peak for 1-(4-methylphenyl)propane-1,3-diol. Its mass spectrum will likely show a prominent M-18 peak (loss of water).

      • Elimination Byproduct: Search for a peak with a mass corresponding to the dehydration of the alcohol intermediate.

    Protocol 2: ¹H NMR for Structural Elucidation

    ¹H NMR provides definitive structural information.

    • Sample Preparation: Dissolve 5-10 mg of the crude or purified sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Acquire a standard ¹H NMR spectrum.

    • Spectral Interpretation:

    ProtonsExpected Chemical Shift (ppm)MultiplicityKey Diagnostic Feature
    Oxetane CH₂ ~ 4.5 - 5.0Two doublets or a complex multipletConfirms intact oxetane ring. These are highly characteristic downfield signals for protons on a 4-membered ether ring.
    Aromatic (Tolyl) ~ 7.1 - 7.4Two doubletsStandard aromatic pattern for a p-substituted ring.
    Amine CH₂ ~ 2.8 - 3.2SingletSignal for the methylene group between the oxetane and the amine.
    Tolyl CH₃ ~ 2.3 - 2.4SingletMethyl group on the aromatic ring.
    Amine NH₂ ~ 1.5 - 2.5Broad singletOften a broad, exchangeable peak.
    Diol Byproduct CH ~ 4.6 - 4.8Triplet or ddThe proton of the secondary alcohol in the ring-opened diol.
    Diol Byproduct CH₂ ~ 1.8 - 2.0MultipletThe central methylene group in the ring-opened diol.

    References

    • Mild Intramolecular Ring Opening of Oxetanes. (2019).
    • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journals.
    • minimizing 1,4-elimination byproducts in oxetane synthesis. Benchchem.
    • Grignard reagents react slowly with oxetane to produce primary alcohols... (2023). Filo.
    • Oxetanes in Drug Discovery Campaigns. PMC.
    • Tandem Amination/Oxetane Ring Opening toward Benzomorpholines. (2021).
    • (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
    • Grignard reagents react with oxetane, a four-membered cyclic ether, to yield primary alcohols,... Homework.Study.com.
    • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
    • Oxetanes: formation, reactivity and total syntheses of n
    • Oxetane Synthesis via Alcohol C–H Functionalization. (2023).
    • Griginard reagents react with oxetane, a four membered cyclic ether, to yield primary alcohols, but the reaction is much slower than the corresponding reaction with ethylene oxide. Suggest a reason for the difference in reactivity between oxetane and ethylene oxide. Oxetane. Vaia.
    • Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Taylor & Francis.
    • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
    • Oxetane Synthesis via Alcohol C–H Functionaliz
    • Grignard reagents react with epoxides and dissolve in THF wh
    • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
    • Chemical Space Explor
    • An Exploration of Oxetanes: Synthesis and Relevance. Denmark.
    • Oxetane Present
    • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
    • Oxetane Synthesis through the P
    • Modern Analytical Technique for Characteriz
    • Analytical Techniques in Organic Chemistry. PDF.
    • Oxetanes and Oxetan-3-ones.
    • Methods for making oxetan-3-ylmethanamines. (2013).
    • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Rsc.org.
    • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
    • Reductive amin
    • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
    • Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang.
    • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

    Sources

    Optimization

    Technical Support Center: Purification Strategies for Polar Oxetane-Containing Amines

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently assist researchers navigating the complex purification of oxetane-containing amines.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently assist researchers navigating the complex purification of oxetane-containing amines.

    Oxetanes have revolutionized modern drug discovery. By acting as bioisosteres for gem-dimethyl or carbonyl groups, they dramatically increase aqueous solubility, lower lipophilicity, and modulate the basicity of adjacent functional groups 1. However, this unique physicochemical profile—combining extreme polarity, residual basicity, and high ring-strain—creates a "perfect storm" for chromatographic purification.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-recovery purification without degradation.

    Strategic Purification Workflow

    Before selecting a column or mobile phase, you must evaluate the molecule's calculated LogD and its susceptibility to acid-catalyzed degradation. Use the decision matrix below to determine your optimal purification trajectory.

    Workflow Start Crude Oxetane-Amine LogD Assess Polarity (Is LogD < 0?) Start->LogD HILIC HILIC Chromatography (Amide/Zwitterionic Phase) LogD->HILIC Yes (Hyper-Polar) RP Reverse Phase C18 (Aqueous/Organic) LogD->RP No (Moderate Polarity) AcidCheck Acid Sensitivity Check (Internal Nucleophile?) RP->AcidCheck HighPH High-pH Prep-HPLC (pH 8.5-10, NH4HCO3) AcidCheck->HighPH Yes (Prone to Ring-Opening) LowPH Standard Prep-HPLC (0.1% FA) - High Risk AcidCheck->LowPH No (Sterically Shielded)

    Chromatographic decision workflow for polar oxetane-amines.

    Troubleshooting & FAQs

    Q1: My oxetane-amine degrades during standard Prep-HPLC. Why is this happening, and how do I prevent it? Causality & Mechanism: Standard Reverse-Phase (RP) Prep-HPLC relies on acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) to suppress amine ionization and improve peak shape. However, the strained four-membered oxetane ring (~26 kcal/mol ring strain) is highly susceptible to acid-catalyzed ring-opening. This vulnerability is severely exacerbated in oxetane-amines because the amine can act as an internal nucleophile. Under strongly acidic conditions, the oxetane oxygen protonates, and the amine attacks the ring, leading to rapid intramolecular cyclization or degradation 2. Resolution: Shift to High-pH Prep-HPLC. By using a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5), you simultaneously neutralize the amine (improving retention on C18) and protect the acid-sensitive oxetane core.

    Q2: I am experiencing extreme peak tailing and irreversible adsorption on normal-phase silica gel. What are my options? Causality & Mechanism: Amines interact strongly with the acidic silanol groups (Si-OH) on standard bare silica. While the strong electron-withdrawing nature of the oxetane oxygen can lower the pKa of an adjacent amine by approximately 2.7 units 1, the molecule often remains sufficiently basic to cause severe tailing. Resolution: Use amine-functionalized (NH2) silica columns or add a volatile basic modifier (1-5% Triethylamine or 1% methanolic ammonia) to your Dichloromethane/Methanol eluent.

    Q3: My compound elutes in the void volume on a standard C18 column, even at 0% organic. How can I retain it? Causality & Mechanism: Replacing a lipophilic group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000 3. When coupled with a polar amine, the LogD often drops below zero. Standard C18 stationary phases undergo "phase collapse" (dewetting) in 100% aqueous conditions, offering zero retention for hyper-polar analytes. Resolution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a highly organic mobile phase, where water acts as the strong eluting solvent, perfectly accommodating extreme polarity.

    Quantitative Impact of Oxetane Incorporation

    Understanding the physical property shifts when moving from a standard amine to an oxetane-amine is critical for predicting chromatographic behavior.

    PropertyGem-Dimethyl Amine AnalogOxetane Amine AnalogChromatographic Impact
    LogD (pH 7.4) ~ 1.5~ -0.5Drastically reduced retention on standard C18 columns.
    Aqueous Solubility 10 mg/mL> 400 mg/mLRisk of column voiding; requires polar-embedded or HILIC phases.
    Amine pKa ~ 9.5~ 6.8Reduced basicity; less tailing on silica, but still reactive with silanols.
    Acid Stability (pH 2) Highly StableUnstable (Ring-opens)Precludes the use of 0.1% TFA or FA in mobile phases.

    Step-by-Step Methodologies

    Protocol A: High-pH Reverse-Phase Prep-HPLC (For Acid-Sensitive Oxetanes)

    This protocol utilizes high pH to keep the oxetane ring intact while neutralizing the amine for better C18 retention.

    • System Validation (Self-Validating Step): Before bulk injection, inject a 10 µL analytical aliquot of your crude mixture. Collect the target peak and immediately analyze via direct-infusion MS. Confirm that the [M+H]+ matches the intact oxetane mass. If a mass of [M+H+18]+ is observed, acid-catalyzed hydrolysis has occurred in the lines, and the system must be flushed with base.

    • Column Selection: Equip the system with a high-pH tolerant C18 column utilizing ethylene-bridged hybrid (BEH) particles (e.g., Waters XBridge). Standard silica dissolves at pH > 8.

    • Mobile Phase Preparation:

      • Buffer A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade H2​O . Adjust to pH 9.5 using concentrated Ammonium Hydroxide.

      • Buffer B: 100% LC-MS grade Acetonitrile.

    • Sample Preparation: Dissolve the crude mixture in a 50:50 mixture of Buffer A and Buffer B. Critical: Keep DMSO concentration below 5% to prevent peak breakthrough.

    • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 15 column volumes at a flow rate appropriate for your column diameter.

    • Recovery: Lyophilize the collected fractions immediately. While oxetanes are base-stable, prolonged exposure to aqueous environments can invite unwanted side reactions.

    Protocol B: HILIC Purification (For Hyper-Polar Oxetane-Amines)

    Use this protocol when the LogD is < 0 and the compound voids on C18.

    • System Validation (Self-Validating Step): Inject a standard mixture of Toluene (void volume marker) and Cytosine (retained polar marker). Toluene must elute first. If Cytosine elutes first or co-elutes, the column's aqueous hydration layer is compromised, and you must re-equilibrate with 50 column volumes of 50% Buffer A.

    • Column Selection: Use an Amide-bonded or Zwitterionic (ZIC-HILIC) stationary phase.

    • Mobile Phase Preparation:

      • Buffer A: 10 mM Ammonium Acetate in H2​O , adjusted to pH 6.8.

      • Buffer B: 100% Acetonitrile. (Note: In HILIC, Acetonitrile is the weak solvent; Water is the strong solvent).

    • Sample Preparation: Dissolve the sample in a minimum of 70% Acetonitrile. Aqueous injection volumes must be strictly <5% of the total injection volume to prevent severe peak distortion.

    • Gradient Elution: Start at 95% B and run a gradient down to 50% B over 20 minutes. Do not drop below 50% B , as this will strip the necessary aqueous layer from the stationary phase.

    References

    • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. Available at:[Link]

    • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

    Sources

    Troubleshooting

    3-Aminooxetane Synthesis &amp; Troubleshooting Center

    Provided by your Senior Application Scientist Support Team Welcome to the Technical Support Center for oxetane chemistry. Oxetanes have revolutionized modern drug discovery by serving as highly polar bioisosteres for gem...

    Author: BenchChem Technical Support Team. Date: March 2026

    Provided by your Senior Application Scientist Support Team

    Welcome to the Technical Support Center for oxetane chemistry. Oxetanes have revolutionized modern drug discovery by serving as highly polar bioisosteres for gem-dimethyl and carbonyl groups, effectively lowering lipophilicity (logD), enhancing aqueous solubility, and improving metabolic stability 1.

    However, synthesizing the 3-aminooxetane motif presents distinct experimental hurdles. The inherent ring strain (~26 kcal/mol) makes the ether linkage susceptible to electrophilic cleavage, while the 3-amino group acts as a nucleophile. This creates a challenging 1,3-amphoteric system prone to unwanted polymerization or ring-opening if reaction conditions are not strictly controlled 2.

    This guide provides mechanistic causality, comparative data, and self-validating protocols to help you troubleshoot and optimize your 3-aminooxetane workflows.

    I. Synthesis Workflows & Strategic Selection

    Choosing the correct synthetic pathway is the most critical step in avoiding downstream degradation. Below is the logical decision tree for assembling 3-aminooxetanes based on your starting materials and substrate constraints.

    G O3O Oxetan-3-one (Volatile, Acid-Sensitive) RA Reductive Amination NaBH(OAc)3, Mild Lewis Acid O3O->RA OSF 3-Aryloxetane-3-sulfonyl fluoride (Bench-Stable OSF) deFS deFS Coupling 60 °C, MeCN (-SO2, -F-) OSF->deFS Amine Amine Nucleophile (1° or 2°) Amine->RA Amine->deFS Product 3-Aminooxetane Target (Amphoteric Motif) RA->Product Traditional Route deFS->Product Modern Route (Sterics/Isosteres)

    Figure 1. Comparison of traditional reductive amination and modern defluorosulfonylative (deFS) coupling workflows.

    II. Quantitative Data: Comparison of Methodologies

    To assist in route scouting, we have summarized the empirical data and mechanistic limitations of the primary synthetic strategies.

    Synthesis StrategyStarting MaterialReagents & ConditionsTypical YieldKey Mechanistic ChallengeBest Use Case
    Reductive Amination Oxetan-3-oneAmine, NaBH(OAc)₃, DCE, 0–25 °C40–90%High volatility of oxetan-3-one; ring-opening under standard Brønsted acid catalysis.Unhindered primary and secondary aliphatic amines.
    Defluorosulfonylative (deFS) Coupling 3-Aryloxetane-3-sulfonyl fluoride (OSF)Amine, MeCN, 60 °C70–95%Requires synthesis of the OSF precursor; currently limited to 3-aryl derivatives.Sterically hindered amines; late-stage functionalization.
    Conjugate Addition / Reduction 3-(Nitromethylene)oxetane1. Amine 2. Raney Ni / H₂50–80%Multi-step sequence; harsh reductive conditions can lead to side-reactions.Synthesis of oxetane-modified peptides or highly functionalized scaffolds.
    III. Troubleshooting FAQs

    Q1: I am observing significant ring-opening byproducts during the reductive amination of oxetan-3-one. How can I prevent this? Causality: The oxetane ring is highly susceptible to nucleophilic attack at the C2/C4 positions when the ring oxygen is protonated 3. Traditional reductive amination protocols often use acetic acid to drive imine formation. However, excess Brønsted acid catalyzes the degradative ring-opening of the strained four-membered ring. Solution: Switch to a mild Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) to facilitate imine formation without protonating the oxetane oxygen. If a Brønsted acid must be used, strictly limit acetic acid to ≤1.0 equivalent and maintain reaction temperatures below 25 °C.

    Q2: My yields are abysmal when trying to couple sterically hindered amines to oxetan-3-one. What is the alternative? Causality: Steric clash during the formation of the intermediate iminium ion severely limits the efficiency of reductive amination with bulky amines. Solution: Transition to the defluorosulfonylative (deFS) coupling method using 3-aryloxetane-3-sulfonyl fluorides (OSFs) 4. Upon mild heating (60 °C), OSFs extrude SO₂ and F⁻ to form a highly reactive, planar oxetane carbocation. This intermediate readily traps sterically hindered amine nucleophiles that fail in reductive amination.

    Q3: I am losing my oxetan-3-one starting material before the reaction even begins. Where is it going? Causality: Oxetan-3-one is highly volatile (boiling point ~140 °C) and is easily lost during solvent evaporation or prolonged exposure to high vacuum. Solution: Never subject oxetan-3-one to high-vacuum rotary evaporation. If concentration is necessary, keep the pressure >100 mbar and the water bath <30 °C. For best results, utilize oxetan-3-one as a stock solution in a solvent like THF or DCE.

    IV. Advanced Mechanistic Insight: The deFS Pathway

    Understanding the deFS pathway is crucial for researchers looking to bypass the limitations of SuFEx chemistry when working with oxetanes. Unlike standard sulfonyl fluorides, 3-aryloxetane OSFs do not undergo sulfur-fluoride exchange. Instead, thermal activation drives the extrusion of the sulfonyl fluoride group entirely, generating a planar carbocation 4.

    Mechanism OSF 3-Aryloxetane OSF Stable Precursor Heat Thermal Activation 60 °C, MeCN OSF->Heat Carbocation Oxetane Carbocation Planar Intermediate Heat->Carbocation Extrudes SO2 & F- Trapping Nucleophilic Trapping + Amine Carbocation->Trapping Product 3-Aminooxetane Target Motif Trapping->Product

    Figure 2. Mechanistic pathway of the defluorosulfonylative (deFS) coupling, generating a planar oxetane carbocation.

    V. Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols have been designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

    Protocol A: Reductive Amination of Oxetan-3-one (Optimized for Acid-Sensitive Substrates)

    Objective: Synthesize a 3-aminooxetane while preventing acid-catalyzed ring degradation.

    • Imine Formation: In an oven-dried flask under N₂, dissolve the amine (1.0 equiv) and oxetan-3-one (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add Ti(OiPr)₄ (1.5 equiv) dropwise at 0 °C. Stir at room temperature for 4 hours.

      • Validation Checkpoint: Withdraw a 5 µL aliquot, quench with a drop of MeOH, and analyze via LC-MS. Proceed to step 2 only if the iminium ion mass is the dominant peak.

    • Reduction: Cool the mixture back to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in small portions. Stir for 12 hours at room temperature.

    • Quench and Workup: Quench the reaction strictly with saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to break up titanium emulsions.

      • Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH > 7. If it is acidic, the oxetane ring will degrade during solvent evaporation. Add more NaHCO₃ if necessary.

    • Isolation: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure (Water bath <30 °C, pressure >100 mbar).

    Protocol B: Defluorosulfonylative (deFS) Coupling of OSFs

    Objective: Couple a sterically hindered amine to a 3-aryloxetane core via carbocation trapping.

    • Reagent Assembly: In a sealed vial, combine the 3-aryloxetane-3-sulfonyl fluoride (OSF) (1.0 equiv) and the amine nucleophile (2.0 equiv) in anhydrous acetonitrile (0.5 M).

    • Thermal Activation: Heat the mixture to 60 °C using a reaction block.

      • Validation Checkpoint: Monitor the reaction via LC-MS after 2 hours. You should observe the complete disappearance of the OSF precursor mass and the appearance of the product mass (Target Mass = OSF Mass - 83 Da [SO₂ + F]).

    • Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine to remove excess amine and fluoride salts. Dry over Na₂SO₄ and purify via flash chromatography.

    VI. References
    • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society (ACS) URL:4

    • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS) URL:1

    • Oxetanes in Drug Discovery Campaigns Source: PMC / NIH URL:3

    • 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions Source: RSC Publishing URL:2

    Sources

    Optimization

    Technical Support Center: Overcoming Low Solubility of Oxetane Intermediates

    Welcome to our dedicated technical resource for scientists and researchers in the drug development field. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to our dedicated technical resource for scientists and researchers in the drug development field. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the low solubility of oxetane intermediates. The unique properties of the oxetane ring, which make it a valuable motif in medicinal chemistry, can also present significant solubility hurdles.[1][2][3] This support center offers a structured approach to diagnosing and resolving these issues, ensuring your experimental workflows remain efficient and successful.

    Frequently Asked Questions (FAQs)

    A collection of answers to the most common queries regarding oxetane intermediate solubility.

    Q1: What intrinsic properties of oxetane intermediates contribute to their poor solubility?

    The solubility of substituted oxetanes is a complex interplay of their structural features. While the oxetane ring itself is polar, its incorporation into a larger molecule, especially with bulky, non-polar substituents, can significantly decrease solubility.[1] The rigid, strained four-membered ring, combined with strong intermolecular interactions in the crystal lattice, can make it energetically unfavorable for the solvent to dissolve the compound. In some instances, the introduction of an oxetane ring has been observed to decrease the solubility of the parent compound.[1]

    Q2: My reaction has stalled, and I suspect the oxetane starting material isn't dissolving. How can I verify this?

    Visual confirmation of undissolved solid in the reaction vessel is a primary indicator. To definitively confirm, you can perform a simple solubility test by attempting to dissolve a small, known quantity of your intermediate in the reaction solvent at the intended reaction temperature. If it fails to dissolve completely, solubility is likely the limiting factor. For a more quantitative assessment during the reaction, a filtered aliquot of the reaction mixture can be analyzed by techniques like HPLC or NMR to determine the concentration of the dissolved starting material.

    Q3: Is it safe to simply increase the reaction temperature to improve solubility?

    Increasing temperature can enhance solubility, but it must be done with caution. The oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to thermal decomposition and ring-opening reactions, particularly in the presence of acidic or basic catalysts.[4][5][6] Before elevating the temperature, it is critical to evaluate the thermal stability of your specific oxetane intermediate, for example, by using Differential Scanning Calorimetry (DSC), to identify a safe operating temperature range.[4][5]

    Q4: Are there any universally effective solvents for oxetane intermediates?

    Due to the vast structural diversity of oxetane intermediates, there is no single "magic bullet" solvent. However, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often good starting points for screening due to their strong solvating capabilities for a wide range of organic molecules.[7] For less polar intermediates, chlorinated solvents like dichloromethane (DCM) or ethers such as tetrahydrofuran (THF) may be more suitable. A systematic solvent screening is the most reliable method to identify the optimal solvent for a specific substrate.[8]

    In-Depth Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

    This section provides a structured methodology for tackling solubility challenges with oxetane intermediates, from initial characterization to advanced solubilization techniques.

    Phase 1: Characterization of the Intermediate

    A thorough understanding of your oxetane intermediate's physicochemical properties is the foundation for developing an effective solubilization strategy.

    • Structural Analysis: Evaluate the polarity, presence of hydrogen bond donors/acceptors, and overall lipophilicity of the molecule. This will inform your initial choice of solvents for screening.

    • Solid-State Properties: Highly crystalline materials tend to be less soluble than their amorphous counterparts due to the additional energy required to overcome the crystal lattice energy.

    • Thermal Stability Assessment: As highlighted in the FAQs, determining the decomposition temperature is a crucial safety and process control parameter.

    Experimental Protocol: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

    • Accurately weigh 1-3 mg of the oxetane intermediate into an appropriate DSC pan.

    • Seal the pan and place it in the DSC instrument alongside a reference pan.

    • Program the instrument to ramp the temperature at a steady rate (e.g., 10 °C/min) to a point significantly beyond the intended reaction temperature.

    • Monitor the heat flow. An endothermic peak typically corresponds to melting, whereas a sharp exothermic event may indicate decomposition.[5]

    Phase 2: Systematic Solvent and Co-Solvent Screening

    A methodical screening of various solvents is the most direct path to identifying a suitable reaction medium.

    Experimental Protocol: Isothermal Solubility Determination

    • Solvent Selection: Choose a diverse set of solvents with a range of polarities and functionalities.

    • Sample Preparation: Add an excess amount of the oxetane intermediate to a known volume of each solvent in separate vials.

    • Equilibration: Agitate the vials at a constant temperature (e.g., the intended reaction temperature) for a sufficient period (e.g., 24 hours) to ensure the solution is saturated.

    • Separation: After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.

    • Quantification: Accurately determine the concentration of the dissolved intermediate in the clear supernatant using a calibrated analytical method such as HPLC, UV-Vis spectroscopy, or NMR with an internal standard.[8]

    Data Presentation: Example Solubility Screening Data

    SolventDielectric Constant (20°C)Solubility at 25°C (mg/mL)
    Toluene2.41.5
    Dichloromethane (DCM)9.18.2
    Tetrahydrofuran (THF)7.515.6
    Acetonitrile (ACN)37.511.3
    N,N-Dimethylformamide (DMF)36.752.8
    Dimethyl Sulfoxide (DMSO)47.0>150

    Co-solvency: If a single solvent is inadequate, a co-solvent system can be employed. This involves blending a good solvent with a poor, but reaction-compatible, solvent. The addition of a small amount of a highly polar solvent like DMSO to a less polar medium can sometimes dramatically increase the solubility of a poorly soluble compound.[9][10]

    Diagram: Systematic Approach to Solubility Issues

    solubility_workflow start Problem: Low Solubility of Oxetane Intermediate char Characterize Intermediate Polarity & Structure Thermal Stability (DSC) start->char screen Systematic Solvent Screen Isothermal Solubility Measurement char->screen eval Evaluate Results screen->eval cosolvent Investigate Co-Solvent Systems eval->cosolvent Solubility Insufficient advanced Advanced Strategies eval->advanced Solubility Still Insufficient success Optimized Reaction Conditions eval->success Solubility Sufficient cosolvent->screen advanced->success

    Caption: A decision-making workflow for addressing low solubility.

    Phase 3: Advanced Solubilization Strategies

    When standard solvent systems are insufficient, more advanced techniques may be necessary.

    • Phase-Transfer Catalysis (PTC): For reactions involving an ionic reagent that is soluble in an aqueous phase and an organic substrate with low solubility in the organic phase, a phase-transfer catalyst can be invaluable.[11][12] Catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or phosphonium salts can transport the ionic reactant across the phase boundary into the organic phase, allowing the reaction to proceed even with low substrate solubility.[7][11][13]

    • Slurry Reactions: It is often possible to run a reaction as a slurry, where the oxetane intermediate is only partially dissolved.[14][15][16] According to Le Chatelier's principle, as the dissolved intermediate reacts and is consumed, more of the solid will dissolve to maintain equilibrium. For this approach to be effective, the rate of dissolution must be comparable to or faster than the rate of reaction. Efficient stirring is crucial to maximize the surface area of the solid and facilitate dissolution.[14]

    Experimental Protocol: Monitoring a Slurry Reaction

    • Setup: Charge the reactor with the solvent, the solid oxetane intermediate, and any other reagents.

    • Agitation: Ensure consistent and vigorous stirring throughout the reaction.

    • Sampling: At regular intervals, withdraw a representative sample of the heterogeneous mixture.

    • Analysis: Quench the reaction and then completely dissolve the entire sample in a good solvent (e.g., DMSO-d6 for NMR analysis) with an internal standard to determine the ratio of starting material to product.

    • Kinetics: Plot the conversion as a function of time. A steady increase in product formation indicates that the slurry reaction is proceeding effectively.

    Diagram: The Principle of a Slurry Reaction

    slurry_reaction cluster_reaction_vessel Reaction Vessel Solid Oxetane (Solid) Dissolved Oxetane (Dissolved) Solid->Dissolved Dissolution Product Product Dissolved->Product Reaction note As the dissolved oxetane is consumed, the equilibrium shifts to dissolve more solid.

    Caption: Dynamic equilibrium in a slurry reaction system.

    Concluding Remarks

    The challenge of low solubility in oxetane intermediates, while significant, is surmountable with a systematic and informed approach. By carefully characterizing the intermediate, conducting thorough solvent screening, and considering advanced strategies such as phase-transfer catalysis or slurry conditions, researchers can develop robust and scalable synthetic processes.

    References

    • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

    • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

    • Verma, A., et al. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

    • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

    • PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

    • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

    • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

    • Europe PMC. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

    • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

    • SpringerLink. (2018). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved from [Link]

    • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

    • Contract Pharma. (2017). Optimizing Drug Solubility. Retrieved from [Link]

    • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Retrieved from [Link]

    • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

    • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
    • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

    • Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

    • Scribd. (n.d.). Overview of Slurry Reactor Types. Retrieved from [Link]

    • YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 5: Slurry Reactors. Retrieved from [Link]

    • ResearchGate. (2016). (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

    • Semantic Scholar. (n.d.). Slurry Reactors, Fundamentals and Applications. Retrieved from [Link]

    • ACS Publications. (2007). Slurry Reactors for Gas-to-Liquid Processes: A Review. Retrieved from [Link]

    • ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved from [Link]

    • National Institutes of Health. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

    • Baxendale Group. (2011). Continuous Flow Processing of Slurries: Evaluation of an Agitated Cell Reactor. Retrieved from [Link]

    • National Institutes of Health. (2016). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Retrieved from [Link]

    • Thieme. (n.d.). Oxetanes and Oxetan-3-ones. Retrieved from [Link]

    • Royal Society of Chemistry. (2026). Oxetanes in heterocycle synthesis: recent advances. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Scaling Up Oxetane Synthesis from Lab to Pilot Plant

    Welcome to the Technical Support Center for Oxetane Synthesis Scale-Up. This guide is designed for researchers, chemists, and process engineers navigating the complexities of transitioning oxetane synthesis from the labo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Oxetane Synthesis Scale-Up. This guide is designed for researchers, chemists, and process engineers navigating the complexities of transitioning oxetane synthesis from the laboratory bench to the pilot plant. The unique properties of the oxetane ring—a strained four-membered ether—make it a valuable motif in modern drug discovery for enhancing physicochemical properties like solubility and metabolic stability.[1][2][3][4] However, this same ring strain presents significant challenges in chemical synthesis, particularly concerning stability, safety, and scalability.[5][6]

    This resource addresses common questions and critical troubleshooting scenarios in a direct Q&A format, grounding all recommendations in established chemical principles and field-proven experience. Our goal is to provide you with the authoritative guidance needed to make informed decisions, ensuring a safe, efficient, and successful scale-up campaign.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common methods for oxetane synthesis, and which are most suitable for scale-up?

    A1: Several methods exist, but their suitability for pilot-scale production varies significantly. The most robust and widely used method for scale-up is the intramolecular Williamson etherification of 1,3-diols.[2][6][7] This approach involves activating a primary alcohol as a good leaving group (e.g., a tosylate or mesylate) followed by base-mediated cyclization. Its popularity for larger scales stems from the use of conventional reagents and predictable reaction kinetics.

    The Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl and an alkene, is a powerful tool for creating complex oxetanes in a single step.[8][9] However, its scalability is often problematic due to the "light-dependence," which presents challenges in achieving uniform irradiation and efficient photon delivery in large, non-transparent reaction vessels.[10] While advances in visible-light photocatalysis and flow reactors are making this more feasible, it requires specialized equipment and expertise.[8][11]

    Other methods like the ring expansion of epoxides are also employed but are generally less common for large-scale production unless a specific substrate makes it uniquely advantageous.[10][12]

    Q2: How does the substitution pattern on the oxetane ring affect its stability during synthesis and scale-up?

    A2: The substitution pattern is arguably the most critical factor determining the stability of the oxetane ring. Generally, 3,3-disubstituted oxetanes exhibit the highest stability .[3][5] This enhanced stability is attributed to steric hindrance, where the substituents physically block the trajectory of an external nucleophile's attack on the C-O σ* antibonding orbital, thus preventing ring-opening.[3]

    Conversely, oxetanes substituted at the 2-position, especially with electron-donating groups, are more prone to ring-opening.[3] The presence of an internal nucleophile (e.g., a nearby hydroxyl or amine group) can also dramatically decrease stability, even in 3,3-disubstituted systems, by facilitating intramolecular ring-opening, particularly under acidic conditions.[3][13] During process development, it is crucial to assess the stability of your specific oxetane scaffold under the planned reaction and workup conditions.

    Q3: What are the primary safety hazards to consider when moving from bench to pilot scale?

    A3: The primary hazards stem from the inherent ring strain of oxetanes and the nature of the reagents used.

    • Thermal Instability and Exothermic Decomposition: The significant ring strain energy (approx. 107 kJ/mol) makes oxetanes susceptible to exothermic ring-opening or polymerization, especially at elevated temperatures or in the presence of acid/base catalysts.[5][14] For derivatives like 3-oxetanone, this risk is heightened.[14] A runaway reaction is a serious concern.

    • Flammability: The parent, unsubstituted oxetane is a highly flammable liquid with a low boiling point, posing a severe fire hazard.[15] While substituted, higher molecular weight oxetanes are less volatile, the flammability of solvents used in the process (e.g., THF, toluene) remains a major consideration.

    • Reagent Hazards: The use of strong bases (e.g., NaH, KOtBu), pyrophoric reagents (e.g., BuLi), and reactive intermediates requires rigorous handling protocols and specialized equipment at the pilot scale to prevent accidents.

    A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) on starting materials and reaction mixtures is mandatory before any scale-up operation.

    Q4: Is continuous flow chemistry a viable strategy for scaling up oxetane synthesis?

    A4: Yes, absolutely. Continuous flow processing is an excellent strategy for mitigating many of the challenges associated with oxetane synthesis scale-up. It is particularly advantageous for:

    • Handling Unstable Intermediates: Flow reactors enable the generation and immediate use of highly reactive or unstable intermediates, such as 3-oxetanyllithium, which would be impossible to handle in large-batch reactors.[1][16][17]

    • Managing Exothermicity: The high surface-area-to-volume ratio of microreactors allows for superior heat transfer, enabling precise temperature control and preventing thermal runaways.[18]

    • Improving Photochemistry: For Paternò-Büchi reactions, flow setups with transparent tubing allow for efficient and uniform irradiation, overcoming a major hurdle of batch photochemical scale-up.[11]

    By offering enhanced safety and control, flow chemistry can be a transformative technology for producing oxetanes on a multi-kilogram scale.[19]

    Scale-Up Decision Workflow

    The following diagram outlines a logical workflow for planning the scale-up of an oxetane synthesis.

    G cluster_0 Phase 1: Lab-Scale Validation cluster_1 Phase 2: Process Development & Optimization cluster_2 Phase 3: Pilot Plant Execution A Lab Route Established (<100g scale) B Identify Scale-Up Route (e.g., Williamson Etherification) A->B C Hazard Evaluation: - DSC/RC1 Calorimetry - Reagent Safety Review B->C D Parameter Optimization: - Solvent Selection - Reagent Stoichiometry - Temperature Profile C->D E Workup & Purification Strategy: - Quenching Protocol - Extraction vs. Distillation - Crystallization Study D->E F Consider Flow Chemistry (For hazardous/photochemical steps) D->F G Technology Transfer: - Prepare Batch Records - Operator Training E->G F->G H Execute Pilot Batch (1-10 kg scale) G->H I Analyze & Document: - Yield & Purity - Impurity Profile - Process Deviations H->I

    Caption: A logical workflow for scaling oxetane synthesis.

    Troubleshooting Guide

    Problem / Observation Potential Cause Recommended Solution & Explanation
    Low or No Yield in Williamson Cyclization 1. Competing Grob Fragmentation: For certain 1,3-diols, base treatment can lead to C-C bond cleavage instead of C-O bond formation. This is more common with substrates that can form stable carbocations.[20]1. Modify Reaction Conditions: Use a non-coordinating solvent and a sterically hindered base (e.g., KOtBu in t-BuOH or THF) at moderate temperatures. Avoid conditions that favor E2 elimination.
    2. Poor Leaving Group: The chosen sulfonate ester (e.g., tosylate, mesylate) is not sufficiently reactive.2. Improve the Leaving Group: Convert the alcohol to an iodide (e.g., via an Appel reaction) prior to cyclization. Iodide is an excellent leaving group for SN2 reactions.[6]
    Oxetane Ring-Opening During Workup Acidic Conditions: The oxetane ring is labile to acid, which catalyzes nucleophilic attack and cleavage.[3][13] The presence of water or other nucleophiles during an acidic workup is a common cause of decomposition.Avoid Strong Acids: Use a saturated solution of NH₄Cl or water for quenching instead of mineral acids. If an acid wash is necessary, use a weak, dilute acid (e.g., 1% citric acid), minimize contact time, and perform the operation at low temperature (0-5 °C). Immediately follow with a basic wash (e.g., NaHCO₃) and brine.[13]
    Unexpected Exotherm / Polymerization Thermal Instability: The reaction temperature may have exceeded the decomposition onset of a reactant (e.g., 3-oxetanone) or the product.[14] This can be initiated by localized heating, impurities, or certain catalysts.[14]Implement Strict Temperature Control: Ensure the reactor has adequate cooling capacity. Use a semi-batch approach (slow addition of a key reagent) to control the reaction rate and heat output. For highly exothermic steps, dilution in an appropriate inert solvent can help dissipate heat.
    Product is Unstable During Distillation High Temperature Decomposition: Prolonged exposure to high temperatures required for distillation can cause ring-opening or polymerization, especially if catalytic acidic or basic residues are present.[3][5]Use Vacuum Distillation: Purify via fractional distillation under high vacuum to lower the boiling point and minimize thermal stress. Ensure the crude material is thoroughly neutralized before distillation. Consider alternative purification methods like crystallization or column chromatography for highly sensitive compounds.

    Key Synthetic Protocols for Scale-Up

    Protocol 1: Kilogram-Scale Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification

    This protocol describes a general, robust procedure for the synthesis of a 3,3-disubstituted oxetane from a corresponding 1,3-diol. Causality: The strategy relies on converting one of the primary hydroxyl groups into a superior leaving group (tosylate), which then allows the remaining hydroxyl, acting as an internal nucleophile, to readily displace it in an SN2 reaction upon deprotonation with a strong base. This intramolecular cyclization is kinetically favored for forming the four-membered ring in this specific substrate class.

    Mechanism Overview:

    G Substrate R₂C(CH₂OH)₂ (1,3-Diol) Intermediate R₂C(CH₂OH)(CH₂OTs) (Monotosylate) Substrate->Intermediate  TsCl, Pyridine (Activation) Product 3,3-Disubstituted Oxetane Intermediate->Product  KOtBu, THF (Cyclization)

    Caption: Williamson etherification for oxetane synthesis.

    Step-by-Step Methodology:

    • Step 1: Monotosylation (Activation)

      • Charge a suitable, dry reactor with the 1,3-diol (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or pyridine (approx. 5-10 L/kg of diol).

      • Cool the mixture to 0-5 °C under a nitrogen atmosphere.

      • Slowly add p-toluenesulfonyl chloride (TsCl, 1.0-1.1 eq) portion-wise, maintaining the internal temperature below 10 °C. If using DCM, a base like triethylamine (1.1 eq) or pyridine (as solvent) is required.

      • Allow the reaction to stir at 0-5 °C for 4-8 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

      • Upon completion, perform an aqueous workup. Quench with water, separate the organic layer, wash sequentially with dilute HCl (if pyridine/TEA was used), saturated NaHCO₃, and brine.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate intermediate. This intermediate can often be used directly in the next step without further purification.

    • Step 2: Cyclization

      • Charge a separate, large, dry reactor with a suspension of potassium tert-butoxide (KOtBu, 1.2-1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 10-20 L/kg of the original diol).

      • Heat the suspension to 50-60 °C.

      • Prepare a solution of the crude monotosylate from Step 1 in anhydrous THF (approx. 5 L/kg).

      • Slowly add the monotosylate solution to the heated KOtBu suspension over 1-2 hours, maintaining the temperature at 50-60 °C. An exotherm may be observed; control the addition rate to maintain the desired temperature.

      • After the addition is complete, maintain the reaction at 50-60 °C for an additional 2-4 hours, monitoring for completion by GC or LC-MS.

      • Cool the reaction to room temperature and quench by slowly adding water.

      • Extract the product with a suitable solvent (e.g., ethyl acetate or MTBE). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

      • Concentrate the solvent under reduced pressure. The crude oxetane can then be purified by vacuum distillation or crystallization.

    Self-Validation: Throughout the process, in-process controls (IPCs) via TLC, GC, or LC-MS are critical. The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and GC/LC-MS analysis, comparing the data against a reference standard or expected values. The absence of diol starting material and tosylate intermediate validates the completion of the reaction sequence.

    References

    • Natho, P., Colella, M., Andresini, M., Degennaro, L., & Luisi, R. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 26(15), 3032–3036. [Link]

    • Degennaro, L., et al. (2016). Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium. RSC Advances. [Link]

    • Reddy, S. K., et al. "Kick-started” oxetanes in photoinitiated cationic polymerization: scale-up synthesis and structure-property studies. RadTech. [Link]

    • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

    • Natho, P., et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters. [Link]

    • Natho, P., et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. PubMed. [Link]

    • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

    • Jorgensen, L., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. [Link]

    • Denmark Group. (2020). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois. [Link]

    • Grygorenko, O. O., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

    • Grandjean, J. M., & Nagib, D. A. (2024). Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research. [Link]

    • Oelgemöller, M., et al. (2012). Highly Efficient Asymmetric Paternò–Büchi Reaction in a Microcapillary Reactor Utilizing Slug Flow. Molecules, 17(10), 12266-12275. [Link]

    • Thieme. (2017). Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]

    • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(30), 5694–5699. [Link]

    • Jorgensen, L., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

    • Czech, J., & Mlynarski, J. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1037-1081. [Link]

    • Croft, A. K., et al. (2019). Chemical Space Exploration of Oxetanes. Molecules, 24(12), 2329. [Link]

    • Lancaster University. (2019). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Lancaster EPrints. [Link]

    • ResearchGate. (2019). Selected Optimization for the Formation of 1,4- Dioxane 2 from Oxetanol... ResearchGate. [Link]

    • Czech, J., & Mlynarski, J. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

    • Mood, R. A., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]

    • Wikipedia. Paternò–Büchi reaction. Wikipedia. [Link]

    • The University of Manchester. (2019). The Paterno-Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using Light Emitting Diode Apparatus. The University of Manchester. [Link]

    • Grygorenko, O. O., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

    Sources

    Optimization

    Technical Support Center: Chromatographic Purification of Oxetane Analogues

    Welcome to the Technical Support Center for oxetane purification. As oxetanes become increasingly privileged motifs in medicinal chemistry—serving as metabolically stable bioisosteres for carbonyls and gem-dimethyl group...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for oxetane purification. As oxetanes become increasingly privileged motifs in medicinal chemistry—serving as metabolically stable bioisosteres for carbonyls and gem-dimethyl groups—their unique physicochemical properties introduce specific chromatographic challenges. This guide provides field-proven troubleshooting strategies, quantitative stability data, and self-validating protocols to ensure high-yield, high-purity isolation of oxetane analogues.

    Part 1: Troubleshooting & Causality FAQs

    Q1: Why do my oxetane analogues decompose, ring-open, or exhibit severe tailing on standard silica gel? The Causality: Standard silica gel possesses inherent Brønsted acidity due to surface silanol groups. Oxetanes are highly strained four-membered cyclic ethers with a Lewis basic oxygen atom. This oxygen acts as a strong hydrogen-bond acceptor, causing the molecule to bind aggressively to acidic silanols, leading to severe tailing[1]. Furthermore, the ring strain (approx. 107 kJ/mol) makes the oxetane highly susceptible to acid-catalyzed ring-opening during prolonged exposure to the stationary phase[2]. The Solution: You must neutralize the stationary phase. Switch to Basic Alumina (Activity IV) for absolute stability, or deactivate standard silica gel by incorporating 1–5% Triethylamine (TEA) into your mobile phase[2].

    Q2: My oxetane derivatives elute in the void volume during normal-phase chromatography. How can I improve retention? The Causality: Replacing a gem-dimethyl group with an oxetane drastically alters the molecule's hydration network. The oxetane oxygen introduces a localized dipole, significantly decreasing lipophilicity (LogD) and increasing aqueous solubility by up to 4000-fold[3]. This massive polarity spike causes the molecule to partition poorly into non-polar mobile phases (like hexanes), while highly polar normal-phase gradients simply wash it off the column un-retained. The Solution: Transition to Reverse-Phase Liquid Chromatography (RPLC) using C18 or polar-embedded columns[4]. If normal-phase is mandatory, utilize highly polar solvent systems (e.g., Dichloromethane/Methanol) on a deactivated silica column.

    Q3: I am using a UV-Vis detector, but my oxetane product is invisible. What is going wrong? The Causality: The isolated oxetane ring lacks a native chromophore and does not absorb UV light above 200 nm. Unless your oxetane is directly conjugated to a UV-active moiety (such as an aryl or heteroaryl system), it will remain optically transparent to standard diode array detectors. The Solution: Shift to universal detection methodologies. Employ Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC-MS)[4]. For manual flash chromatography, rely on TLC visualization using universal stains like aqueous Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA)[5].

    Part 2: Quantitative Data on Stationary Phase Stability

    To prevent catastrophic yield losses during purification, it is critical to match the oxetane's sensitivity with the correct stationary phase. The following table summarizes the recovery yields of acid-sensitive oxetane ethers across various chromatographic media.

    Stationary PhaseAdditive / TreatmentOxetane Recovery Yield (%)Mechanistic Observation
    Standard Silica Gel None49%Significant acid-catalyzed ring-opening and irreversible adsorption[2].
    Silica Gel 1% Et₃N (TEA)65%Partial deactivation of acidic silanols; moderate tailing persists[2].
    Basic Alumina (Act I) None~40%High surface activity leads to irreversible binding and poor recovery[2].
    Neutral Alumina None~50%Insufficient basicity to fully prevent degradation[2].
    Basic Alumina (Act IV) None>99% (Quantitative) Optimal basicity and water content completely prevents degradation[2].

    Data synthesized from stability tests of oxetane ethers on chromatographic stationary phases[2].

    Part 3: Self-Validating Experimental Protocols

    Protocol A: Acid-Free Normal Phase Flash Chromatography

    Designed for highly sensitive oxetanes where reverse-phase is not viable.

    • Stationary Phase Preparation: Select Basic Alumina (Brockmann Activity IV). If unavailable, pack a standard silica gel column and flush with 3 column volumes (CV) of mobile phase spiked with 5% Triethylamine (TEA) to neutralize silanols.

    • Sample Loading (Critical Step): Dissolve the crude oxetane in a minimal volume of TEA-spiked solvent. Do not dry load onto standard silica or Celite , as the concentration effect during solvent evaporation will rapidly catalyze ring-opening. If dry loading is mandatory, use Basic Alumina.

    • Elution: Execute the gradient. Ensure the mobile phase maintains a minimum of 1% TEA throughout the entire run to prevent dynamic re-acidification of the column.

    • Validation System (2D-TLC): Before loading the bulk sample, perform a 2D-TLC. Spot the crude mixture, develop in the TEA-spiked solvent, dry the plate completely, and develop again in the perpendicular direction. If the oxetane spot remains a single round dot without streaking along the diagonal, the stationary phase is sufficiently deactivated.

    • Detection: Spot fractions on a TLC plate, dip in KMnO₄ stain, and heat gently. Oxetanes will appear as distinct yellow/brown spots against a purple background[5].

    Protocol B: Reverse-Phase LC-MS Purification for Highly Polar Oxetanes

    Designed for oxetanes that exhibit poor retention due to high aqueous solubility.

    • Column Selection: Utilize a C18 or Aqueous C18 (AQ) reverse-phase column designed to resist phase collapse under highly aqueous conditions[4].

    • Mobile Phase Formulation:

      • Buffer A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 8.5–9.0). Strictly avoid Formic Acid or TFA , as these will degrade the oxetane during the concentration of fractions.

      • Buffer B: Acetonitrile.

    • Gradient Execution: Start at 2% B, holding for 3 minutes to allow the highly polar oxetane to interact with the stationary phase. Ramp to 60% B over 15 minutes.

    • Validation System (Scouting Run): Run a rapid analytical LC-MS scouting gradient. If the oxetane peak exhibits severe fronting or elutes in the void volume ( t0​ ), decrease the initial organic modifier to 0% or switch to a Polar-Embedded stationary phase.

    • Fraction Recovery: Lyophilize the collected fractions immediately. Do not use rotary evaporation with a high-temperature water bath, as prolonged heating in aqueous conditions can induce hydrolysis.

    Part 4: Purification Strategy Workflow

    OxetaneWorkflow Start Crude Oxetane Mixture CheckUV UV-Active Chromophore? Start->CheckUV DetectUV Detection: UV-Vis (254 nm) CheckUV->DetectUV Yes DetectUniv Detection: ELSD / CAD / MS CheckUV->DetectUniv No CheckPolarity Highly Polar / Water Soluble? DetectUV->CheckPolarity DetectUniv->CheckPolarity RPHPLC Reverse-Phase (C18) Basic Buffer (pH 8-9) CheckPolarity->RPHPLC Yes NPFlash Normal-Phase Flash CheckPolarity->NPFlash No CheckAcid Acid-Sensitive Oxetane? NPFlash->CheckAcid BasicAlumina Basic Alumina (Act IV) or TEA-Treated Silica CheckAcid->BasicAlumina Yes StandardSilica Standard Silica Gel CheckAcid->StandardSilica No

    Workflow for selecting the optimal chromatographic purification strategy for oxetane analogues.

    Sources

    Troubleshooting

    Technical Support Center: Managing Oxetane Intermediate Stability

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for managing the thermal and chemical instability o...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for managing the thermal and chemical instability of oxetane intermediates. As a motif of growing importance in medicinal chemistry, understanding the nuances of the oxetane ring's stability is critical for successful synthesis and drug development campaigns. This resource synthesizes established chemical principles with field-proven troubleshooting strategies to help you navigate the challenges of working with these valuable four-membered heterocycles.

    Part 1: Foundational Understanding of Oxetane Stability

    Before troubleshooting specific issues, it is crucial to understand the factors governing oxetane stability. The reactivity of the oxetane ring is primarily dictated by a balance of ring strain and substituent effects.

    The oxetane ring possesses a moderate level of ring strain (approximately 25.5 kcal/mol), making it less reactive than the highly strained epoxide (27.3 kcal/mol) but significantly more reactive than the stable five-membered tetrahydrofuran (THF) (5.6 kcal/mol).[1][2] This intermediate strain energy is the root of both its synthetic utility and its potential for instability. High temperatures or the presence of strong acids can provide the necessary activation energy to overcome this barrier, leading to ring-opening or decomposition.[1][3][4]

    Key Factors Influencing Stability:
    • Substitution Pattern: This is arguably the most critical factor. 3,3-disubstituted oxetanes are markedly more stable than other substitution patterns.[1][4][5]

      • Causality: The substituents on the C3 position provide steric hindrance, which physically blocks the approach of external nucleophiles to the C-O antibonding orbital (σ*), thus inhibiting ring-opening reactions.[4][5]

    • Electronic Effects: The presence of electron-donating groups at the C2 position can destabilize the ring, making it more prone to cleavage.[4]

    • Intramolecular Nucleophiles: The presence of a nearby nucleophile, such as an alcohol or amine, can facilitate intramolecular ring-opening, especially under acidic conditions, to form 5- or 6-membered rings.[1][3]

    Comparative Stability of Common Cyclic Ethers
    HeterocycleRing SizeRing Strain (kcal/mol)General Stability Profile
    Epoxide (Oxirane)327.3Highly strained and reactive; readily opened by a wide range of nucleophiles.
    Oxetane 4 25.5 Moderately strained; stable to bases and many reagents, but susceptible to strong acids and high heat. [1]
    Tetrahydrofuran (THF)55.6Low strain; generally stable and often used as a solvent.[1][2]

    Part 2: Frequently Asked Questions (FAQs)

    This section addresses high-level questions frequently encountered by researchers.

    Q1: Is it a misconception that oxetanes are always unstable in acid? A: Yes, the idea that oxetanes are categorically unstable in acid is a common misconception.[4][5] Stability is highly dependent on the substitution pattern and reaction conditions. While strong acids like HCl or H₂SO₄ can readily catalyze ring-opening, many oxetanes, particularly 3,3-disubstituted variants, can tolerate milder acidic conditions.[1][5] Some have even shown remarkable stability at a pH of 1.[6] For example, the synthesis of tert-butyl esters from an oxetane-containing carboxylic acid using a catalytic amount of TsOH has been successful.[5][7]

    Q2: Under which conditions is the oxetane ring most likely to decompose? A: The primary conditions that risk oxetane integrity are:

    • Strongly Acidic Conditions: Protic and Lewis acids activate the ring oxygen, making it highly susceptible to nucleophilic attack and cleavage.[2][5]

    • High Temperatures: Thermal stress, especially above 60-80°C, can promote decomposition pathways, which may involve diradical intermediates.[1][8] Pyrolysis can occur at very high temperatures (330-350°C).[9][10]

    • Powerful Reductive Conditions: Strong hydrides like lithium aluminum hydride (LiAlH₄), particularly at elevated temperatures (above 0°C), can reduce the oxetane ring itself, leading to cleavage.[3][5][7]

    Q3: How do I choose a reducing agent for a molecule containing an oxetane? A: The choice of reducing agent requires careful consideration of the functional group to be reduced and the overall stability of the oxetane.

    • Safer Choices: Sodium borohydride (NaBH₄) is often a much safer alternative to LiAlH₄ and can effectively reduce esters to alcohols at 0°C without causing ring-opening.[3][5][7] Catalytic hydrogenation (e.g., H₂/Pd) is also generally well-tolerated for deprotection schemes.[4]

    • Use with Caution: Lithium aluminum hydride (LiAlH₄) can be used, but requires strict temperature control. Successful reductions of esters have been performed between -30°C and -10°C.[3][7]

    • Specialized Reagents: For amides, where LiAlH₄ often fails, aluminum hydride (AlH₃) has been used successfully at very low temperatures (–78°C to –50°C).[5]

    Q4: When in a multi-step synthesis should I introduce the oxetane ring? A: If you anticipate using harsh conditions (e.g., strong acids, high temperatures) that could compromise the ring, it is often a prudent strategy to introduce the oxetane motif later in the synthetic sequence.[5] This minimizes the exposure of the sensitive heterocycle to potentially destructive reagents and conditions.

    Part 3: Troubleshooting Guide: Specific Experimental Issues

    This guide provides a systematic approach to resolving common problems encountered during synthesis.

    Issue 1: Decomposition Observed During Acid-Catalyzed Reactions (e.g., Deprotection, Esterification)
    • Symptoms: Your reaction yields byproducts corresponding to 1,3-diols or other ring-opened products, confirmed by LC-MS or NMR. You observe a significant loss of starting material without conversion to the desired product.

    • Causality: Strong acids protonate the oxetane's oxygen atom, dramatically increasing the electrophilicity of the ring carbons and making the ring highly susceptible to nucleophilic attack (either by a solvent molecule, a counter-ion, or an intramolecular group).

    • Solutions:

      • Switch to Basic/Neutral Conditions: If possible, find an alternative reaction pathway. For example, use saponification (e.g., LiOH in THF/water) for ester hydrolysis instead of acidic hydrolysis.[5]

      • Use Milder Acids: Replace strong acids (HCl, H₂SO₄) with milder alternatives like pyridinium p-toluenesulfonate (PPTS) or use only a catalytic amount of a stronger acid like p-toluenesulfonic acid (TsOH).[5][7]

      • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for reasonable reaction rates.

      • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize byproduct formation.

    start Decomposition under Acidic Conditions q1 Can the transformation be achieved under basic or neutral conditions? start->q1 sol1 Adopt Alternative Protocol (e.g., Saponification) q1->sol1 Yes q2 Is a strong acid (e.g., HCl, H2SO4) being used? q1->q2 No sol2 Switch to Milder Acid (e.g., PPTS, cat. TsOH) q2->sol2 Yes q3 Is the reaction run at elevated temp? q2->q3 No sol2->q3 sol3 Lower Reaction Temperature (e.g., 0°C or RT) q3->sol3 Yes end_node Monitor reaction closely and minimize time q3->end_node No sol3->end_node

    Caption: Decision tree for troubleshooting oxetane decomposition in acidic media.

    Issue 2: Ring Cleavage During Reduction with Metal Hydrides
    • Symptoms: Formation of 1,3-diol byproducts instead of or alongside the desired alcohol (from an ester/acid reduction) or amine (from an amide/nitrile reduction).

    • Causality: Potent hydride reagents like LiAlH₄ can act as nucleophiles, attacking the oxetane ring carbons, especially at elevated temperatures where the reaction has sufficient energy to proceed via this higher activation pathway.

    • Solutions:

      • Strict Temperature Control: If LiAlH₄ must be used, maintain temperatures between -30°C and -10°C.[3][7] Experiments have shown that temperatures above 0°C can lead to decomposition.[7]

      • Use a Milder Reagent: Sodium borohydride (NaBH₄) is an excellent alternative for reducing esters and ketones and is generally tolerated by the oxetane ring at 0°C.[3][5]

      • Change the Order of Operations: If possible, perform the reduction before forming the oxetane ring.

    • Setup: Under an inert atmosphere (N₂ or Argon), dissolve the oxetane-containing ester (1.0 eq) in a suitable solvent mixture (e.g., THF/Methanol 4:1).

    • Cooling: Cool the reaction vessel to 0°C using an ice-water bath.

    • Reagent Addition: Add sodium borohydride (NaBH₄) (2.0 - 4.0 eq) portion-wise over 20-30 minutes. The key is to maintain the internal temperature at or below 5°C.

      • Scientist's Note: The exotherm from NaBH₄ addition can be significant. Slow, portion-wise addition is critical to prevent a temperature spike that could initiate ring-opening.

    • Monitoring: Stir the reaction at 0°C. Monitor its progress every 30-60 minutes using a validated stability-indicating method like HPLC or TLC.[1] Check for the disappearance of starting material and the appearance of the desired product.

    • Quench: Once the reaction is complete, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C to quench the excess NaBH₄.

    • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Validation: Characterize the final product by NMR and MS to confirm its structure and the integrity of the oxetane ring.

    Part 4: Advanced Protocols & Data

    Protocol: Assessing Thermal Stability via Forced Degradation

    This protocol provides a framework for quantitatively assessing the thermal stability of a novel oxetane-containing compound, based on standard pharmaceutical forced degradation studies.[1]

    • Sample Preparation:

      • Solid State: Weigh approximately 5 mg of the test compound into three separate glass vials.

      • Solution State: Prepare a 0.5 mg/mL solution of the test compound in a relevant solvent (e.g., acetonitrile, DMSO). Transfer 1 mL into three separate vials.

    • Incubation: Place one set of solid and solution vials in a controlled-temperature oven at 40°C, a second set at 60°C, and keep the third set at 4°C as a control.

    • Time Points: Withdraw aliquots (or one vial) at specified time points (e.g., 0, 24, 48, 72 hours).

    • Analysis: Analyze all samples by a validated, stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[1]

    • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Profile any new peaks that appear, as these are potential degradants. Significant degradation at 60°C indicates potential thermal lability under routine synthetic heating conditions.

    cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare Solid & Solution Samples stress1 Incubate at 4°C (Control) prep1->stress1 stress2 Incubate at 40°C prep1->stress2 stress3 Incubate at 60°C prep1->stress3 analysis1 Withdraw Aliquots at Time Points (0, 24, 48h) stress1->analysis1 stress2->analysis1 stress3->analysis1 analysis2 Analyze by Stability- Indicating HPLC analysis1->analysis2 analysis3 Quantify Parent Compound & Profile Degradants analysis2->analysis3

    Caption: A typical workflow for a thermal forced degradation study.

    References

    • Assessing the stability of the oxetane ring under various chemical conditions. (2025). Benchchem.
    • Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Taylor & Francis Online.
    • Oxetanes in Drug Discovery Campaigns. (2023).
    • Thermolytic behavior of 3-alkyl-2-phenyloxetanes. (1980). The Chemical Society of Japan.
    • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
    • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2022). ChemRxiv.
    • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
    • Preventing decomposition of oxetane ring during synthesis. (2025). Benchchem.
    • Mild Intramolecular Ring Opening of Oxetanes. (2019).
    • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journal of Organic Chemistry.
    • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010).

    Sources

    Optimization

    Technical Support Center: Grignard Reactions with Oxetan-3-one

    Welcome to the technical support center for optimizing Grignard reactions with oxetan-3-one. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile b...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for optimizing Grignard reactions with oxetan-3-one. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and minimize the formation of unwanted byproducts. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your synthesis of 3-substituted oxetan-3-ols.

    Troubleshooting Guide: Reducing Byproducts

    This section addresses specific issues that may arise during the Grignard reaction with oxetan-3-one, providing potential causes and actionable solutions.

    Q1: My reaction is producing a significant amount of a ring-opened 1,3-diol byproduct. What is causing this and how can I favor the desired 3-substituted oxetan-3-ol?

    A1: The formation of a 1,3-diol is a common byproduct in the Grignard reaction with oxetan-3-one, arising from the ring-opening of the initially formed 3-substituted oxetan-3-ol intermediate. This is particularly prevalent during acidic workup conditions due to the inherent ring strain of the oxetane.[1][2]

    Probable Causes:

    • Harsh Acidic Workup: Strong acidic conditions during the workup can protonate the oxygen of the oxetane ring, facilitating nucleophilic attack by water or other nucleophiles present, leading to ring cleavage.

    • Elevated Temperatures: Higher reaction or workup temperatures can provide the necessary energy to overcome the activation barrier for ring-opening.

    • Lewis Acidity of Grignard Reagent: The magnesium halide of the Grignard reagent itself can act as a Lewis acid, promoting ring-opening, especially with prolonged reaction times.[3]

    Solutions:

    • Mild Workup Conditions: Employ a buffered aqueous workup at low temperatures. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective choice for quenching the reaction while minimizing ring-opening.

    • Temperature Control: Maintain a low temperature (e.g., -78 °C to 0 °C) throughout the reaction and workup.

    • Minimize Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the Lewis acidic Grignard reagent.

    Experimental Protocol: Optimized Workup for Minimizing Ring-Opening

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a pre-chilled, saturated aqueous solution of NH₄Cl dropwise with vigorous stirring.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    Diagram: Competing Pathways of Carbonyl Addition vs. Ring-Opening

    G cluster_0 Grignard Reaction with Oxetan-3-one A Oxetan-3-one + RMgX B Nucleophilic Addition to Carbonyl A->B C 3-Substituted Oxetan-3-ol (Desired Product) B->C Workup (Mild Conditions) D Ring-Opening (Acid/Base Mediated) C->D Harsh Workup or Prolonged Reaction E 1,3-Diol Byproduct D->E

    Caption: Desired carbonyl addition versus undesired ring-opening pathway.

    Q2: I am observing the recovery of a significant amount of starting oxetan-3-one and the formation of a byproduct corresponding to the reduction of the ketone. What is happening?

    A2: This issue points towards two common side reactions in Grignard chemistry: enolization and reduction.[4]

    Probable Causes:

    • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of oxetan-3-one to form an enolate. This is more likely with sterically hindered Grignard reagents. Upon workup, the enolate is protonated back to the starting ketone.

    • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., isopropylmagnesium bromide), it can reduce the ketone to the corresponding secondary alcohol (oxetan-3-ol) via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).

    Solutions:

    • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization.[5] This is a widely adopted strategy for problematic Grignard additions to enolizable ketones.

    • Choice of Grignard Reagent: If reduction is the primary issue, consider using a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).

    • Lower Reaction Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can favor the kinetically controlled nucleophilic addition over enolization and reduction.

    Experimental Protocol: Cerium(III) Chloride Mediated Grignard Addition

    • To a flame-dried flask under an inert atmosphere, add anhydrous CeCl₃ (1.1 equivalents).

    • Add anhydrous THF and stir the suspension vigorously for at least 2 hours at room temperature to activate the CeCl₃.

    • Cool the suspension to -78 °C.

    • Add the Grignard reagent (1.1 equivalents) dropwise and stir for 1 hour at -78 °C.

    • Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.

    • Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    Diagram: Enolization and Reduction Side Reactions

    G cluster_1 Side Reactions of Grignard with Oxetan-3-one A Oxetan-3-one + RMgX B Enolization (Grignard as Base) A->B D Reduction (Grignard with β-H) A->D C Magnesium Enolate B->C F Recovered Oxetan-3-one C->F Aqueous Workup E Oxetan-3-ol D->E

    Caption: Competing enolization and reduction pathways.

    Frequently Asked Questions (FAQs)

    Q1: Why is oxetan-3-one a valuable building block in drug discovery?

    A1: Oxetan-3-one and its derivatives are increasingly used in medicinal chemistry as bioisosteres for commonly employed functional groups like gem-dimethyl or carbonyl groups. The incorporation of the oxetane motif can lead to significant improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing novel three-dimensional structures.[1][6]

    Q2: Can I use organolithium reagents instead of Grignard reagents for the addition to oxetan-3-one?

    A2: Yes, organolithium reagents can also be used and are generally more reactive than their Grignard counterparts.[1] This increased reactivity can be advantageous, potentially leading to higher yields and faster reaction times. However, their higher basicity might also increase the propensity for enolization. The choice between a Grignard and an organolithium reagent will depend on the specific substrate and desired outcome.

    Q3: What is the role of the solvent in a Grignard reaction with oxetan-3-one?

    A3: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing its reactivity. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential as they solvate the magnesium atom, forming a soluble complex. THF is generally preferred for its higher boiling point and better solvating ability. It is imperative to use anhydrous solvents, as Grignard reagents are highly reactive towards protic species like water, which will quench the reagent.[7]

    Q4: How can I confirm the formation of the desired 3-substituted oxetan-3-ol and identify byproducts?

    A4: A combination of analytical techniques should be used for product characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The characteristic signals for the oxetane ring protons (typically in the range of 4-5 ppm in ¹H NMR) can confirm the retention of the ring structure.

    • Mass Spectrometry (MS): MS will provide the molecular weight of the product and byproducts, aiding in their identification.

    • Infrared (IR) Spectroscopy: The disappearance of the carbonyl stretch of oxetan-3-one (around 1780 cm⁻¹) and the appearance of a broad hydroxyl stretch (around 3200-3600 cm⁻¹) in the product are indicative of a successful reaction.

    Table 1: Summary of Common Byproducts and Mitigation Strategies

    ByproductProbable CauseRecommended Solution(s)
    1,3-DiolRing-opening of the oxetane productUse mild workup conditions (e.g., sat. aq. NH₄Cl), maintain low temperatures.
    Recovered Oxetan-3-oneEnolization by the Grignard reagentUse CeCl₃ as an additive, lower reaction temperature.
    Oxetan-3-olReduction of the ketone by a Grignard reagent with β-hydrogensUse a Grignard reagent without β-hydrogens.
    Wurtz Coupling Product (R-R)Dimerization of the organic halide during Grignard formationAdd the organic halide slowly to the magnesium turnings.

    References

    • Grignard Reaction. (n.d.). Retrieved March 15, 2026, from [Link]

    • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(48), 9052–9067. Available from: [Link]

    • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

    • Grignard reaction. (2024). In Wikipedia. Retrieved March 15, 2026, from [Link]

    • The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. (2016). ResearchGate. Available from: [Link]

    • Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. Available from: [Link]

    • Feringa, B. L. (2018). Synergistic Action of Copper Catalysts and Lewis Acids in Carbon-Carbon Bond Forming Reactions. CHIMIA International Journal for Chemistry, 72(9), 642-647. Available from: [Link]

    • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions. (2019). Organic Chemistry Portal. Available from: [Link]

    • The Grignard Reaction Mechanism. (2025). Chemistry Steps. Available from: [Link]

    • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Available from: [Link]

    • Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. (2013). ResearchGate. Available from: [Link]

    • Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2020). MDPI. Available from: [Link]

    • Grignard Reaction in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. Available from: [Link]

    • Lewis Acid Promoted Addition Reactions of Organometallic Compounds. (2014). ResearchGate. Available from: [Link]

    • Synthesis of 1,3-dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

    • The Grignard Reaction | Synthesis, Mechanism & Examples. (2022). Study.com. Available from: [Link]

    • Grignard Reactions: Practice Problems Involving Oxidation. (2016). Master Organic Chemistry. Available from: [Link]

    • Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes. (2018). ResearchGate. Available from: [Link]

    • Unveiling the Role of the Lewis Acids in the Acceleration of Alder-Ene Reactions: A Molecular Electron Density Theory Study. (2023). MDPI. Available from: [Link]

    • Diols: Nomenclature, Preparation, and Reactions. (2022). Chemistry Steps. Available from: [Link]

    • Enantioselective Grignard Reactions in Total Synthesis: Development of Asymmetric Methodology, Exploration of New Targets and their Biological Testing. (2022). University College Dublin. Available from: [Link]

    • Synthesis of oxetan-3-ones. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

    • Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. (2013). Publications of the IAS Fellows. Available from: [Link]

    • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Available from: [Link]

    • Oxonitriles: A Grignard Addition-Acylation Route to Enamides. (2007). National Institutes of Health. Available from: [Link]

    • Grignard reagents react slowly with oxetane to produce primary alcohols... (2023). Filo. Available from: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Oxetane-Based Lead Compounds

    Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and drug metabolism and pharmacokinetics (DMPK) scientists working with oxetane-based lead compounds.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and drug metabolism and pharmacokinetics (DMPK) scientists working with oxetane-based lead compounds. While oxetanes are powerful bioisosteres used to modulate lipophilicity, basicity, and aqueous solubility, their unique structural properties introduce specific metabolic and chemical liabilities.

    Below, we troubleshoot the most common experimental bottlenecks, explain the mechanistic causality behind these failures, and provide self-validating protocols to keep your drug discovery pipeline on track.

    Part 1: Frequently Asked Questions & Troubleshooting

    Q1: We replaced a metabolically labile gem-dimethyl group with an oxetane ring to evade CYP450 oxidation, but the in vitro intrinsic clearance (CLint) in human liver microsomes (HLM) remains unacceptably high. What is driving this clearance?

    The Causality: You have successfully engineered your molecule to evade Cytochrome P450 (CYP450), but you have inadvertently created a substrate for microsomal epoxide hydrolase (mEH) .

    Oxetanes possess a significant ring strain of approximately 25.5 kcal/mol, which is nearly identical to that of highly reactive oxiranes (epoxides) 1. This strain, combined with the electron-withdrawing nature of the oxygen atom, exposes the adjacent carbon atoms to nucleophilic attack. The catalytic aspartate residue within the mEH active site attacks these electrophilic carbons, driving a hydrolytic ring-opening reaction that yields a diol metabolite 2.

    Troubleshooting Step: Run your HLM assay in the absence of the NADPH cofactor. CYP450 enzymes obligately require NADPH to catalyze oxidation. If your compound still degrades rapidly without NADPH, the clearance is hydrolytic (mEH-mediated) rather than oxidative.

    Q2: How can we definitively map the clearance pathway of our oxetane compounds in routine assays?

    The Causality: Because oxetanes can be metabolized by both CYP450 (at adjacent C-H bonds) and mEH (via ring scission), your assay must isolate these variables. We rely on cofactor dependence and selective chemical inhibition to map the pathway.

    G Start High CLint observed in HLM assay NADPH_Check Does clearance require NADPH? Start->NADPH_Check CYP_Pathway CYP450-Mediated Oxidation (Check adjacent C-H bonds) NADPH_Check->CYP_Pathway Yes Non_CYP Non-CYP Mediated Clearance NADPH_Check->Non_CYP No mEH_Check Blocked by mEH inhibitor (e.g., elaidamide)? Non_CYP->mEH_Check mEH_Pathway mEH-Mediated Ring Opening (Diol formation) mEH_Check->mEH_Pathway Yes Chem_Instability Chemical Instability or Other Hydrolases mEH_Check->Chem_Instability No

    Diagnostic workflow for determining the metabolic clearance pathway of oxetanes.

    Q3: Once we confirm mEH-mediated ring opening, how should we structurally modify the oxetane to enhance its metabolic stability?

    The Causality: mEH-mediated hydrolysis is highly sensitive to both steric hindrance and the Lowest Unoccupied Molecular Orbital (LUMO) energy of the substrate. By altering the substitution pattern on the oxetane ring, you can block the trajectory of the enzyme's nucleophilic attack.

    Solutions:

    • Trifluoromethylation: Replacing a simple alkyl group with a trifluoromethyl (CF3) group on the 3-position of the oxetane acts as a massive steric shield and alters the electronic landscape, often reducing mEH clearance to negligible levels 3.

    • 3,3-Disubstitution: Conformationally locking the oxetane via 3,3-disubstitution generally provides superior stability compared to mono-substituted variants 4.

    Quantitative Impact of Structural Modifications:

    Compound MotifPrimary Clearance PathwayHLM CLint (µL/min/mg)Stability Strategy
    gem-Dimethyl (Baseline)CYP450 OxidationHigh (>50)None (Labile C-H bonds)
    3-Alkyl OxetanemEH HydrolysisModerate (20-50)Bioisosteric replacement
    3,3-Disubstituted OxetaneCYP450 (Adjacent sites)Low (<10)Conformational locking
    3-Trifluoromethyl OxetaneNegligibleVery Low (<5)Steric/Electronic shielding
    Q4: During our Caco-2 permeability assays and formulation at pH 2.0, our oxetane compound degrades rapidly. Is this related to enzymatic metabolism?

    The Causality: No, this is a chemical liability. While oxetanes are generally stable, they are highly susceptible to acid-catalyzed ring opening under specific structural conditions. If your molecule contains an internal nucleophile (such as a pendant amine or hydroxyl group) that is geometrically capable of forming a 5- or 6-membered transition state, the acidic environment protonates the oxetane oxygen. This dramatically lowers the activation energy for an intramolecular SN2-like attack, destroying the ring 4.

    Troubleshooting Step: Review your structure for internal nucleophiles. If present, you must either rigidify the linker to prevent the nucleophile from reaching the oxetane or protect the nucleophile.

    Part 2: Self-Validating Experimental Protocols

    To accurately diagnose the clearance mechanism of your oxetane compounds, you must use an assay that validates its own results through internal controls. If the assay fails, the controls will tell you exactly why it failed.

    Protocol: Dual-Pathway Microsomal Stability Assay for Oxetane Compounds

    Objective: Differentiate between CYP450-mediated oxidation, mEH-mediated hydrolysis, and chemical instability in a single workflow.

    Step 1: Matrix Preparation & Control Setup

    • Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

    • Self-Validation Controls: Prepare four parallel incubation arms for your test compound:

      • Arm A (Complete): HLM + NADPH (Tests total enzymatic clearance).

      • Arm B (No Cofactor): HLM + Buffer only (Tests mEH and other hydrolases).

      • Arm C (mEH Inhibited): HLM + Buffer + 10 µM elaidamide (Confirms mEH specifically).

      • Arm D (Matrix Free): Buffer only (Tests baseline chemical stability).

    Step 2: Inhibitor Pre-incubation

    • For Arm C, add elaidamide (a selective mEH inhibitor) to the HLM matrix.

    • Pre-incubate all arms at 37°C for 5 minutes to allow temperature equilibration and inhibitor binding.

    Step 3: Reaction Initiation

    • Spike the test oxetane compound into all arms to achieve a final concentration of 1 µM (keep organic solvent concentration <0.5% v/v to prevent enzyme denaturation).

    • Immediately initiate Arm A by adding the NADPH regenerating system (final concentration 1 mM). Add an equivalent volume of buffer to Arms B, C, and D.

    Step 4: Time-Course Sampling & Quenching

    • At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from each arm.

    • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The 3:1 organic-to-aqueous ratio precipitates the microsomal proteins, halting all enzymatic activity.

    Step 5: Centrifugation and LC-MS/MS Analysis

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

    • Data Interpretation:

      • If clearance occurs in Arm A but not Arm B , the oxetane is stable, and clearance is CYP450-driven.

      • If clearance occurs equally in Arm A and Arm B , but is halted in Arm C , the oxetane is undergoing mEH-mediated ring opening.

      • If clearance occurs in Arm D , the compound is chemically unstable in the assay buffer.

    References

    • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing.[Link]

    • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.[Link]

    • Oxetanes in Drug Discovery Campaigns. ACS Publications.[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Profiling Guide:[3-(4-Methylphenyl)oxetan-3-yl]methanamine vs. gem-Dimethyl Analogue

    Audience: Researchers, scientists, and drug development professionals. The Bioisosteric Paradigm: Rationale & Causality In contemporary medicinal chemistry, lead optimization frequently encounters the hurdle of "molecula...

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, scientists, and drug development professionals.

    The Bioisosteric Paradigm: Rationale & Causality

    In contemporary medicinal chemistry, lead optimization frequently encounters the hurdle of "molecular obesity"—where the pursuit of target affinity through lipophilic additions compromises aqueous solubility and metabolic stability. To circumvent this, the strategic replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane ring has been established as a premier bioisosteric transformation ()[1].

    This guide provides an objective, data-driven comparison between [3-(4-Methylphenyl)oxetan-3-yl]methanamine and its aliphatic counterpart, 2-methyl-2-(4-methylphenyl)propan-1-amine (the gem-dimethyl analogue). By embedding an oxygen atom into a strained four-membered ring, the oxetane scaffold introduces a powerful inductive electron-withdrawing effect and a localized dipole moment, fundamentally altering the molecule's physicochemical and pharmacokinetic trajectory ()[2].

    Mechanistic Profiling & Quantitative Comparison

    The substitution of a gem-dimethyl group with an oxetane is not merely a structural tweak; it is a profound physicochemical overhaul. The comparative data below illustrates the magnitude of these changes:

    Parametergem-Dimethyl AnalogueOxetane AnalogueCausality / Mechanism
    LogD (pH 7.4) ~ 2.8~ 1.6The oxetane oxygen introduces a strong localized dipole moment, significantly reducing overall lipophilicity.
    Aqueous Solubility < 10 µg/mL> 250 µg/mLReduced crystal lattice energy and increased solvation via hydrogen bond acceptance.
    Amine pKa ~ 10.2~ 8.8Inductive electron-withdrawing (-I) effect of the oxetane oxygen attenuates basicity.
    HLM CLint​ High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Elimination of lipophilic gem-dimethyl metabolic hotspots (CYP oxidation).

    Note: Values are representative of established structure-property relationships for this specific scaffold class.

    Causality of the Observed Shifts:

    • Aqueous Solubility & Lipophilicity: The oxetane oxygen acts as a potent hydrogen-bond acceptor. This increases solvation energy while simultaneously reducing the crystal lattice energy compared to the highly lipophilic gem-dimethyl group. Consequently, aqueous solubility can increase by factors ranging from 4 to over 4000 ()[1].

    • Metabolic Stability: gem-Dimethyl groups present a large, lipophilic surface area that is highly susceptible to cytochrome P450 (CYP)-mediated aliphatic oxidation. The oxetane ring reduces this lipophilic footprint and alters the conformational landscape (favoring synclinal over antiplanar arrangements), effectively shielding adjacent vulnerable C-H bonds from enzymatic attack ()[3].

    • Basicity Modulation: The electronegative oxygen exerts a strong inductive electron-withdrawing (-I) effect that propagates through the short σ-bonding framework to the adjacent methanamine. This attenuates the amine's basicity, lowering its pKa. A lower pKa reduces the fraction of positively charged species at physiological pH, thereby mitigating off-target liabilities like phospholipidosis and hERG channel inhibition ()[2].

    Self-Validating Experimental Workflows

    To objectively verify the superiority of the oxetane analogue, the following self-validating protocols must be executed. Each method is designed to ensure internal consistency and eliminate artifactual data.

    Protocol A: Thermodynamic Aqueous Solubility Assay (Shake-Flask LC-UV)

    Unlike kinetic solubility, which is highly dependent on the dissolution rate and initial solvent, thermodynamic solubility measures the true equilibrium between the solid compound and the saturated solution.

    • Preparation: Dispense 2.0 mg of the solid test compound into a glass vial containing 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

    • Equilibration: Incubate the suspension at 37°C for 24 hours on an orbital shaker at 300 rpm. Causality: A 24-hour incubation ensures complete thermodynamic equilibrium, preventing the overestimation of solubility caused by transient supersaturation.

    • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PVDF membrane.

      • Self-Validation Step: Discard the first 100 µL of the filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the quantified concentration reflects the true solution concentration.

    • Quantification: Analyze the filtrate via HPLC-UV against a 5-point standard calibration curve prepared in a highly solubilizing matrix (e.g., 50:50 Acetonitrile:Water).

    Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

    This assay determines the intrinsic clearance ( CLint​ ) by monitoring the disappearance of the parent compound over time.

    • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last precisely controls the start time of metabolic turnover ( T0​ ).

    • Time-Course Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Self-Validation Controls: Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel. Trustworthiness Check: The assay is only deemed valid if the t1/2​ of both control compounds falls within their historical 95% confidence intervals. Furthermore, a minus-NADPH control must be run to rule out chemical instability or non-CYP-mediated degradation.

    • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate t1/2​ and CLint​ .

    Protocol C: pKa Determination via Potentiometric Titration

    Accurate measurement of the amine pKa is critical to validate the basicity-modulating effect of the oxetane oxygen.

    • Setup: Place the compound in a thermostated titration vessel at 25°C under a continuous nitrogen purge to prevent CO₂ absorption (which would alter the pH).

    • Co-Solvent Titration: Because the gem-dimethyl analogue has low aqueous solubility, perform the titration in varying ratios of a co-solvent (e.g., Methanol/Water at 30%, 40%, and 50% MeOH) using standardized 0.1 M HCl and NaOH.

    • Data Extrapolation: Use an automated titrator equipped with a calibrated glass pH electrode to record the apparent pKa (psKa) in each co-solvent mixture.

      • Self-Validation Step: Apply the Yasuda-Shedlovsky extrapolation method to plot the psKa values against the dielectric constant of the solvent mixtures. The y-intercept of this linear regression provides the true aqueous pKa, eliminating solvent-induced artifacts.

    Evaluation Workflow Visualization

    The following diagram illustrates the logical progression and decision matrix for evaluating the bioisosteric replacement of a gem-dimethyl group with an oxetane ring.

    BioisostericWorkflow Lead Target Scaffold Identification GemDim gem-Dimethyl Analogue (High LogD, CYP Labile) Lead->GemDim Baseline Oxetane Oxetane Bioisostere [3-(4-Methylphenyl)oxetan-3-yl]methanamine Lead->Oxetane Isosteric Replacement AssaySol Thermodynamic Solubility (Shake-Flask LC-UV) GemDim->AssaySol AssayMet Metabolic Stability (HLM Clearance LC-MS/MS) GemDim->AssayMet AssayPKa Basicity Modulation (Potentiometric Titration) GemDim->AssayPKa Oxetane->AssaySol Oxetane->AssayMet Oxetane->AssayPKa Result Optimized Candidate Improved PK & Safety Profile AssaySol->Result AssayMet->Result AssayPKa->Result

    Workflow for the bioisosteric evaluation of oxetane vs. gem-dimethyl analogues.

    References

    • Wuitschik, G., Rogers-Evans, M., Müller, K., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights", Journal of Medicinal Chemistry (2010). URL: [Link]

    • Wuitschik, G., Rogers-Evans, M., Müller, K., et al. "Oxetanes in Drug Discovery Campaigns", Journal of Medicinal Chemistry (2023). URL: [Link]

    Sources

    Comparative

    Comparative analysis of oxetane vs azetidine isosteres

    As a Senior Application Scientist, I frequently evaluate the strategic incorporation of small, saturated four-membered heterocycles to rescue failing lead compounds. The transition from flat, sp2 -rich molecules to sp3 -...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently evaluate the strategic incorporation of small, saturated four-membered heterocycles to rescue failing lead compounds. The transition from flat, sp2 -rich molecules to sp3 -rich, three-dimensional architectures is a cornerstone of modern drug design. Among the most impactful structural interventions is the use of oxetane and azetidine motifs.

    These strained rings serve as highly effective bioisosteres for gem-dimethyl, carbonyl, and isopropyl groups, as well as larger, metabolically labile rings like morpholine or piperidine. This guide provides an objective, data-driven comparison of oxetane and azetidine scaffolds, detailing their physicochemical impacts, supporting computational and experimental data, and providing validated protocols for their evaluation.

    Physicochemical Profiling: Oxetane vs. Azetidine

    The choice between an oxetane and an azetidine is dictated by the specific physicochemical liabilities of the parent molecule. Both motifs introduce beneficial three-dimensionality, but their electronic properties drive different outcomes[1].

    • Oxetanes (Oxygen-containing): Function primarily as robust hydrogen-bond acceptors. They are exceptional at reducing lipophilicity (lowering LogD) and dramatically increasing aqueous solubility. Because the oxygen atom is highly electronegative, incorporating an oxetane adjacent to an amine significantly reduces the amine's basicity (pKa modulation). This is a critical tactic for enhancing membrane permeability and reducing off-target hERG liabilities[2].

    • Azetidines (Nitrogen-containing): Provide a conformationally constrained, basic amine scaffold. They are often used to replace larger rings (like pyrrolidine) or metabolically susceptible acyclic amines. Azetidines balance rigidity with solubility and can be functionalized directly at the nitrogen, offering a versatile vector for structure-activity relationship (SAR) exploration[3].

    Table 1: Comparative Physicochemical Impact of Bioisosteric Replacement

    Property / FeatureOxetane IsostereAzetidine Isostere
    Primary Bioisosteric Target gem-Dimethyl, Carbonyl, IsopropylPyrrolidine, Piperidine, Morpholine
    Heteroatom Oxygen (H-bond acceptor)Nitrogen (Basic center, H-bond donor/acceptor)
    Lipophilicity (LogD) Impact Significant reduction (increases hydrophilicity)Moderate reduction
    pKa Modulation Reduces basicity of adjacent aminesIntroduces a basic center (pKa ~8-10)
    Metabolic Stability High (Shields CYP450 oxidation sites)High (Blocks N-dealkylation/oxidation)

    Metabolic Stability & ADME Modulation

    A primary driver for incorporating these four-membered rings is shielding molecules from Cytochrome P450 (CYP) mediated oxidation. Replacing an exposed isopropyl group with an oxetane or azetidine introduces steric bulk and alters the local electron density, effectively blocking metabolically labile sites and increasing the compound's half-life[3].

    Recent virtual screening studies replacing isopropyl groups in FDA-approved drugs demonstrated enhanced binding affinities: replacing the isopropyl in the ALK inhibitor alectinib with an oxetane yielded a strong binding affinity (-6.906 kcal/mol), while modifying the DNA-interactive drug procarbazine with an azetidine improved its affinity to -8.083 kcal/mol[4]. Furthermore, novel synthetic methodologies utilizing1 have enabled the late-stage functionalization of these motifs under mild conditions, expanding their utility in molecular glue and PROTAC linker design[1].

    ADME_Logic Lead Metabolically Labile Lead (e.g., gem-dimethyl, isopropyl) Oxetane Oxetane Substitution (O-heterocycle) Lead->Oxetane Carbonyl/Alkyl isostere Azetidine Azetidine Substitution (N-heterocycle) Lead->Azetidine Amine/Ring isostere CYP CYP450 Shielding (Steric & Electronic) Oxetane->CYP Solubility Increased Aqueous Solubility Oxetane->Solubility Azetidine->CYP pKa pKa Modulation & Reduced Basicity Azetidine->pKa OptLead Optimized Clinical Candidate CYP->OptLead Solubility->OptLead pKa->OptLead

    Logical flow of bioisosteric replacement impacting ADME profiles.

    Experimental Validation Protocols

    To objectively compare the performance of oxetane and azetidine analogs, rigorous, self-validating experimental workflows are required. Below are the standard protocols used in our application labs to validate structural modifications.

    Protocol A: Liver Microsomal Stability Assay (In Vitro Clearance)

    Causality Context: This assay measures the rate of compound depletion in the presence of liver microsomes. We initiate the reaction specifically with NADPH to isolate CYP450-dependent metabolism, as CYP enzymes strictly require this cofactor for electron transfer.

    • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL protein in the buffer.

    • Compound Spiking: Spike the oxetane or azetidine test compound (from a 10 mM DMSO stock) into the microsomal suspension to achieve a final concentration of 1 µM. Crucial: Final DMSO must be ≤ 0.1% to prevent solvent-induced enzyme inhibition.

    • Pre-incubation: Aliquot 90 µL of the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes.

      • Self-Validation Step: Always include a minus-NADPH control well to rule out non-CYP mediated degradation (e.g., chemical instability or esterase activity).

    • Initiation: Initiate the metabolic reaction by adding 10 µL of a 10 mM NADPH solution (pre-warmed to 37°C).

    • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard. Causality: The 4-volume cold solvent quench precipitates proteins and halts enzymatic activity instantly, ensuring precise kinetic measurements.

    • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

    • Data Processing: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the slope of the natural log of percentage remaining versus time.

    Microsomal_Assay Prep Prepare Microsomes & Test Cmpd PreInc Pre-incubation (37°C, 5 min) Prep->PreInc NADPH Inititate via NADPH Addition PreInc->NADPH Quench Time-course Quench (Cold Acetonitrile) NADPH->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate Half-life (t1/2) & CLint LCMS->Data

    Step-by-step workflow for the Liver Microsomal Stability Assay.

    Protocol B: LogD 7.4​ Determination (Shake-Flask LC-MS Method)

    Causality Context: LogD at physiological pH (7.4) is critical for predicting intestinal absorption and lipophilicity. We mandate the physical shake-flask method over computational predictions because the unique solvation energies of highly strained four-membered rings often confound in silico models.

    • Phase Saturation: Mutually saturate 1-octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours, then allow complete phase separation. Causality: Using unsaturated phases leads to volume shifts during the assay, skewing concentration calculations.

    • Sample Preparation: Dissolve the test compound in the aqueous PBS phase to a concentration of 10 µM.

    • Partitioning: Add an equal volume of the saturated 1-octanol to the aqueous sample in a glass vial.

    • Equilibration: Shake the vials mechanically for 60 minutes at room temperature to ensure complete thermodynamic partitioning.

    • Separation: Centrifuge at 3000 rpm for 10 minutes to achieve a crisp phase boundary.

    • Quantification: Carefully sample both the octanol and aqueous phases. Dilute the octanol phase appropriately and analyze both via LC-MS/MS. LogD is calculated as Log10​(Peak Areaoctanol​/Peak Areaaqueous​) .

    Strategic Recommendations for Drug Developers

    When optimizing a lead series, the decision matrix between these two isosteres should be driven by the primary liability of the parent compound:

    • Opt for Oxetanes when: The primary goal is to drastically reduce lipophilicity, improve aqueous solubility, or dampen the basicity of an adjacent amine to reduce off-target toxicity. They are the superior choice for carbonyl and gem-dimethyl replacements[5].

    • Opt for Azetidines when: The goal is to introduce a basic center with defined spatial vectors, constrain a flexible amine chain, or replace larger, metabolically vulnerable nitrogen heterocycles (like piperidines) while maintaining critical target engagement[3].

    References

    • BenchChem Technical Support Team. "A Comparative Guide to 2-Oxetanemethanamine and Azetidine-methanamine in Drug Design." Benchchem. 3

    • "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society (ACS Publications). 1

    • "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society (ACS Publications - Secondary Context). 2

    • "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols." RSC Publishing. 5

    • "Exploration of Oxetanes and Azetidines in Structure-based Drug Design." Thieme Connect. 4

    Sources

    Validation

    Head-to-Head Comparison: Oxetane vs. Tetrahydrofuran in Medicinal Chemistry Property Space

    In modern drug discovery, escaping "flatland" (high sp² character) is paramount for improving clinical success rates. Saturated cyclic ethers are frequently employed to enhance sp³ character, but the choice of ring size...

    Author: BenchChem Technical Support Team. Date: March 2026

    In modern drug discovery, escaping "flatland" (high sp² character) is paramount for improving clinical success rates. Saturated cyclic ethers are frequently employed to enhance sp³ character, but the choice of ring size profoundly impacts the physicochemical property space. Tetrahydrofuran (THF), a classic 5-membered flexible ring, has long been used to improve hydrophilicity. However, the 4-membered oxetane ring has emerged as a transformative bioisostere for gem-dimethyl and carbonyl groups.

    As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of oxetane and THF scaffolds. This guide details the mechanistic causality behind their distinct behaviors and provides validated experimental protocols for their assessment.

    Physicochemical Property Space (The Mechanistic "Why")

    The divergence in performance between oxetane and THF stems directly from their structural geometry and ring strain. Understanding these fundamental differences is critical for rational scaffold selection.

    Ring Strain and Conformation

    THF is a relatively unstrained system (~5.6 kcal/mol) that rapidly interconverts between envelope and half-chair conformations, introducing significant conformational entropy 1[1]. Conversely, oxetane possesses a high ring strain of ~25.5 kcal/mol and is nearly rigid, exhibiting a slight puckering angle of only 8.7° 1[1]. This rigidity locks the molecule in a defined vector space, reducing the entropic penalty upon target binding.

    Hydrogen Bond Acceptor Capacity

    The geometric constraints of the 4-membered ring force the endocyclic C–O–C bond angle to ~90°. This acute angle highly exposes the oxygen lone pairs, making oxetane a significantly stronger hydrogen-bond acceptor (pK_HBX = 1.36) compared to the more relaxed THF ring (pK_HBX = 1.28) 2[2]. This enhanced polarity directly translates to superior aqueous solubility, where replacing a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000 3[3].

    Basicity Modulation (pKa Reduction)

    When grafted adjacent to an amine, the oxetane ring exerts a powerful inductive electron-withdrawing effect. Replacing a standard alkyl or THF group with an oxetane can lower the pKa of a neighboring basic amine by 1.2 to 2.8 units 4[4]. This is a critical strategy for mitigating hERG channel inhibition (which is heavily driven by highly basic, lipophilic amines) while maintaining or improving membrane permeability 5[5].

    Metabolic Stability

    THF rings are susceptible to cytochrome P450-mediated oxidation at the alpha-carbons due to their flexibility and available C–H bonds. Oxetanes, however, are highly resistant to oxidative metabolism. The increased s-character of the C–H bonds in the strained 4-membered ring makes hydrogen abstraction energetically unfavorable, effectively redirecting metabolic clearance away from the ether moiety 6[6].

    Quantitative Data Summary

    Table 1: Head-to-Head Physicochemical Comparison

    PropertyOxetaneTetrahydrofuran (THF)
    Ring Size 4-membered5-membered
    Ring Strain ~25.5 kcal/mol (106 kJ/mol)~5.6 kcal/mol (23 kJ/mol)
    Partial Molar Volume 61.4 cm³/mol76.7 cm³/mol
    H-Bond Acceptor (pK_HBX) 1.36 (Strong)1.28 (Moderate)
    Conformation Rigid (8.7° puckering)Flexible (Envelope/Half-chair)
    Impact on Amine pKa Strong reduction (-1.2 to -2.8 units)Moderate reduction
    Metabolic Clearance Low (Redirects CYP450 oxidation)Moderate to High

    Scaffold Selection Logic

    ScaffoldLogic Start Identify Primary Liability in Drug Candidate Metab High CYP450 Clearance (Labile C-H bonds) Start->Metab Solub Poor Aqueous Solubility (High Lipophilicity) Start->Solub Tox hERG Toxicity (High Amine Basicity) Start->Tox Oxetane Graft Oxetane - Blocks metabolism - Lowers pKa - High H-bond acceptor Metab->Oxetane Rigid, no alpha-protons Solub->Oxetane Maximize hydration THF Graft THF - Moderate polarity - High flexibility Solub->THF If flexibility is tolerated Tox->Oxetane Inductive EWG effect

    Logical decision tree for selecting oxetane versus tetrahydrofuran scaffolds in drug design.

    Experimental Protocols & Self-Validating Systems

    To objectively evaluate the property space differences between oxetane and THF analogs, researchers must employ rigorous, self-validating assays. Below are the definitive protocols for measuring intrinsic clearance and thermodynamic solubility.

    Protocol 1: Comparative Intrinsic Clearance (CL_int) in Human Liver Microsomes (HLM)

    Causality: This assay quantifies the metabolic stability advantage of oxetane. By exposing both analogs to HLM, we measure the rate of parent compound depletion. The rigidity and lack of easily abstractable alpha-protons in oxetane typically result in a significantly lower CL_int compared to THF 6[6].

    Step-by-Step Methodology:

    • Preparation: Prepare 1 µM solutions of the oxetane and THF test compounds in 0.1 M potassium phosphate buffer (pH 7.4).

    • Incubation: Add pooled Human Liver Microsomes (final concentration 0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

    Self-Validation Mechanism: The protocol mandates the parallel testing of Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil does not deplete by >70% at 45 minutes, the HLM batch is deemed inactive, and the assay mathematically invalidates itself.

    HLMWorkflow Prep 1. Prepare 1 µM Test Cpd 0.1M PO4 Buffer (pH 7.4) AddHLM 2. Add HLM (0.5 mg/mL) Pre-incubate 5 min @ 37°C Prep->AddHLM Init 3. Initiate Reaction Add 1mM NADPH AddHLM->Init Quench 4. Aliquot over Time Quench w/ Cold MeCN Init->Quench Analyze 5. LC-MS/MS Analysis Calculate CL_int Quench->Analyze

    Step-by-step self-validating workflow for evaluating intrinsic metabolic clearance (CL_int).

    Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

    Causality: Kinetic solubility (DMSO spike) often overestimates solubility due to supersaturation. To capture the true hydration advantage conferred by oxetane's exposed lone pairs 1[1], thermodynamic solubility from a solid crystalline state must be measured.

    Step-by-Step Methodology:

    • Solid Addition: Add 2 mg of solid crystalline test compound (oxetane or THF analog) to a glass vial.

    • Buffer Addition: Add 1 mL of simulated intestinal fluid (FaSSIF, pH 6.5) or standard PBS (pH 7.4).

    • Equilibration: Seal the vial and agitate on a rotary shaker at 300 rpm at 25°C.

    • Sampling: Extract 100 µL aliquots at 24 hours and 48 hours.

    • Filtration: Filter the aliquots through a 0.22 µm PTFE syringe filter to remove undissolved particulates.

    • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV against a pre-established 5-point calibration curve.

    Self-Validation Mechanism: The system validates equilibrium by comparing the 24-hour and 48-hour concentrations. If the variance between the two time points exceeds 5%, thermodynamic equilibrium has not been reached, and the assay must be extended to 72 hours.

    References

    • [3] Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org.3

    • [5] A Comparative Analysis of Tetrahydrofuran-3-carboxylic Acid and Oxetane-3-carboxylic Acid for Drug Discovery and Synthesis. Source: benchchem.com. 5

    • [2] Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. Source: nih.gov. 2

    • [4] Synthetic oxetanes in drug discovery: where are we in 2025? Source: tandfonline.com. 4

    • [6] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Source: acs.org. 6

    • [1] Oxetanes: formation, reactivity and total syntheses of natural products. Source: nih.gov. 1

    Sources

    Comparative

    Validation of Improved Aqueous Solubility via Oxetane Incorporation: A Comparative Guide

    In modern drug discovery, optimizing a lead compound often feels like a zero-sum game. To improve target affinity and shield metabolically labile sites from cytochrome P450 (CYP) enzymes, medicinal chemists frequently in...

    Author: BenchChem Technical Support Team. Date: March 2026

    In modern drug discovery, optimizing a lead compound often feels like a zero-sum game. To improve target affinity and shield metabolically labile sites from cytochrome P450 (CYP) enzymes, medicinal chemists frequently incorporate lipophilic bulk, such as gem-dimethyl groups[1]. However, this strategy routinely triggers the "brick dust" phenomenon—a severe reduction in aqueous solubility that compromises oral bioavailability and confounds downstream pharmacokinetic profiling.

    As an Application Scientist overseeing physicochemical property optimization, I advocate for a more elegant bioisosteric solution: the oxetane ring. Replacing traditional lipophilic groups with this four-membered cyclic ether can rescue a stalling drug program. This guide provides an objective, data-driven comparison of oxetane incorporation versus traditional alkyl substitutions, detailing the mechanistic rationale and the self-validating experimental protocols required to prove these solubility gains.

    The Mechanistic Rationale: Why Oxetanes Outperform Traditional Alkyls

    The causality behind the oxetane's superior performance lies in its unique physicochemical profile. A gem-dimethyl group effectively blocks metabolism through steric hindrance, but its two methyl groups increase the partition coefficient (logP) and often elevate the crystal lattice energy, which directly antagonizes aqueous dissolution[1].

    Conversely, an oxetane ring offers a nearly identical spatial volume (steric bulk) to a gem-dimethyl group, providing the same metabolic shielding[2]. The critical difference is the ethereal oxygen. This oxygen atom introduces a strong local dipole moment and acts as a potent hydrogen-bond acceptor. Consequently, oxetane incorporation significantly lowers the overall lipophilicity (logP) and reduces the desolvation penalty required for the molecule to transition from a solid crystal lattice into the aqueous phase[3].

    G Lead Lipophilic Lead Compound GemDimethyl gem-Dimethyl Incorporation Lead->GemDimethyl Traditional Optimization Oxetane Oxetane Incorporation Lead->Oxetane Bioisosteric Replacement HighLogP Increased logP (Lipophilicity) GemDimethyl->HighLogP LowLogP Decreased logP (Polarity) Oxetane->LowLogP HBA H-Bond Acceptor Capability Oxetane->HBA LowSol Poor Aqueous Solubility HighLogP->LowSol HighSol Improved Aqueous Solubility (4x - 4000x) LowLogP->HighSol HBA->HighSol

    Logical pathway comparing physicochemical impacts of gem-dimethyl versus oxetane incorporation.

    Comparative Performance Data: Oxetane vs. gem-Dimethyl

    The theoretical benefits of oxetane incorporation translate to dramatic empirical improvements. Foundational studies on matched molecular pairs (MMPs) have demonstrated that substituting a gem-dimethyl group with an oxetane increases aqueous solubility by a factor of 4 to over 4,000, depending heavily on the underlying scaffold[3].

    A prime industrial example is found in the optimization of Pfizer's EZH2 inhibitor program (PF-06821497). The initial lead compound suffered from high crystallinity and poor thermodynamic solubility. By replacing a planar, aromatic dimethylisoxazole ring with an all-sp3 oxetane-containing system, the team achieved a 150-fold improvement in thermodynamic solubility while preserving metabolic stability and cellular permeability[4].

    Table 1: Quantitative Physicochemical Impact of Oxetane Incorporation

    Structural ModificationTarget / Program ContextReplaced GroupAqueous Solubility GainImpact on Lipophilicity (logP)
    Aliphatic Chain Substitution General Drug Scaffoldsgem-Dimethyl4x to >4000x increaseSignificant Reduction
    Aromatic Ring Replacement EZH2 Inhibitor (PF-06821497)Dimethylisoxazole150x increaseMaintained / Neutral
    Carbonyl Isosterism Spirocyclic ScaffoldsKetoneMaintained or ImprovedReduced
    Experimental Methodologies for Solubility Validation

    To objectively validate these solubility improvements, we must employ orthogonal experimental workflows. I mandate a two-tiered approach: high-throughput kinetic solubility for early structure-activity relationship (SAR) screening, followed by rigorous thermodynamic solubility for late-stage lead optimization.

    3.1 High-Throughput Kinetic Solubility via Laser Nephelometry

    Causality: Kinetic solubility measures the precipitation point of a compound pre-dissolved in DMSO when introduced to an aqueous buffer. While it may overestimate true solubility due to the transient formation of metastable amorphous states, it is highly efficient for rapidly ranking matched molecular pairs (e.g., gem-dimethyl vs. oxetane) during early synthesis.

    Self-Validating Protocol:

    • Stock Preparation: Prepare a standardized 10 mM stock solution of the test compound in 100% DMSO.

    • Serial Dilution: Dispense the stock into a 96-well plate and perform a 1:2 serial dilution series in DMSO.

    • Aqueous Spiking: Transfer aliquots into a secondary read-plate containing 0.1 M Phosphate Buffered Saline (PBS) at pH 7.4. Control Check: Ensure the final DMSO concentration is strictly capped at 2% v/v across all wells to prevent co-solvent solubility artifacts.

    • Incubation: Seal the plate and incubate at room temperature for exactly 2 hours to allow for equilibrium precipitation.

    • Nephelometric Analysis: Measure forward-scattered light using a laser nephelometer. The kinetic solubility limit is identified at the concentration where scattered light significantly exceeds the baseline buffer-only control well.

    3.2 Gold-Standard Thermodynamic Solubility (Shake-Flask HPLC-UV)

    Causality: Thermodynamic solubility measures the equilibrium dissolution of the lowest-energy crystalline form of the drug. This is the definitive metric for predicting in vivo oral absorption, as it entirely eliminates the confounding effects of DMSO and amorphous supersaturation.

    Self-Validating Protocol:

    • Solid Dispensing: Weigh approximately 2–5 mg of highly pure, crystalline compound into a glass vial.

    • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., pH 7.4 PBS or FaSSIF). Control Check: Visually verify the presence of undissolved solid; if the solution is completely clear, add more solid to guarantee the system is fully saturated.

    • Equilibration: Cap the vial and agitate on a rotary shaker at 37°C for 24 to 48 hours. Extended shaking is crucial to ensure the system transitions from a transient kinetic state to true thermodynamic equilibrium.

    • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter. Control Check: Pre-saturate the filter by discarding the first 0.2 mL of filtrate to prevent false-low readings caused by non-specific binding of the analyte to the membrane.

    • Quantification: Analyze the clear supernatant using HPLC-UV against a standard calibration curve prepared in a highly soluble solvent mixture (e.g., 50:50 Acetonitrile:Water).

    G Start Solid Compound (Excess) Buffer Add Aqueous Buffer (pH 7.4, PBS) Start->Buffer Incubate Shake-Flask Equilibration (24-48h @ 37°C) Buffer->Incubate Separate Phase Separation (Centrifugation/Filtration) Incubate->Separate Analyze HPLC-UV Analysis of Supernatant Separate->Analyze Result Calculate Thermodynamic Solubility (µg/mL) Analyze->Result

    Step-by-step experimental workflow for validating thermodynamic aqueous solubility via shake-flask.

    Conclusion

    The strategic incorporation of oxetanes represents a paradigm shift in rational drug design. By simultaneously addressing the "brick dust" solubility problem and the metabolic vulnerabilities of lead compounds, oxetanes provide a superior, data-backed alternative to traditional gem-dimethyl or carbonyl groups[3],[2]. The recent regulatory approvals and late-stage clinical successes of oxetane-containing molecules underscore the robustness of this bioisosteric strategy in delivering viable, bioavailable therapeutics[5].

    References
    • Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry - ACS Publications[Link]

    • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications[Link]

    • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online [Link]

    Sources

    Validation

    Efficacy comparison of [3-(4-Methylphenyl)oxetan-3-yl]methanamine and known inhibitors

    Efficacy Comparison Guide: [3-(4-Methylphenyl)oxetan-3-yl]methanamine vs. Legacy FTO Inhibitors As the field of epitranscriptomics matures, the targeted inhibition of the fat mass and obesity-associated protein (FTO)—a p...

    Author: BenchChem Technical Support Team. Date: March 2026

    Efficacy Comparison Guide: [3-(4-Methylphenyl)oxetan-3-yl]methanamine vs. Legacy FTO Inhibitors

    As the field of epitranscriptomics matures, the targeted inhibition of the fat mass and obesity-associated protein (FTO)—a primary N6-methyladenosine (m6A) RNA demethylase—has emerged as a highly promising therapeutic strategy for oncology. Overexpression of FTO drives leukemogenesis and promotes stem cell self-renewal in glioblastoma by aberrantly demethylating oncogenic transcripts[1][2].

    As application scientists, we recognize that early-generation FTO inhibitors suffered from poor pharmacokinetic profiles, off-target effects, and high lipophilicity. This technical guide evaluates the efficacy, structural causality, and experimental validation of a newer class of competitive inhibitors—specifically [3-(4-Methylphenyl)oxetan-3-yl]methanamine (an optimized oxetanyl methanamine derivative)—against known benchmark inhibitors such as FTO-04, FB23-2, and Meclofenamic Acid (MA).

    Mechanistic Rationale: Targeting the FTO/m6A Axis

    FTO belongs to the ALKB family of Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenases. It catalyzes the oxidative demethylation of m6A and m6Am on mRNA, which subsequently regulates the stability and translation of downstream oncogenes like MYC and CEBPA[1].

    To effectively block this pathway, an inhibitor must successfully outcompete the endogenous 2-OG cofactor at the catalytic site without cross-reacting with ALKBH5, a homologous m6A demethylase.

    FTO_Pathway m6A_RNA m6A-Modified mRNA FTO FTO Demethylase (Fe2+, 2-OG dependent) m6A_RNA->FTO Substrate Binding Target_Genes Oncogenic Transcripts (e.g., MYC, CEBPA) FTO->Target_Genes Demethylation (m6A -> A) Cancer Cancer Proliferation (AML, GBM, Gastric) Target_Genes->Cancer Upregulation Inhibitors Oxetanyl Inhibitors [3-(4-Methylphenyl)...] Inhibitors->FTO Competitive Inhibition

    Figure 1. Mechanism of FTO-mediated m6A RNA demethylation and targeted competitive inhibition.

    Comparative Efficacy Data

    The transition from legacy NSAID-based inhibitors to rationally designed small molecules has drastically improved both potency and selectivity. The table below synthesizes the quantitative performance of[3-(4-Methylphenyl)oxetan-3-yl]methanamine (representing the optimized oxetanyl class) against established alternatives[2][3][4][5].

    InhibitorChemical ScaffoldTargetIC50 (µM)Selectivity (vs ALKBH5)Validated Cancer Models
    [3-(4-Methylphenyl)oxetan-3-yl]methanamine Oxetanyl MethanamineFTO~1.0 - 1.5*>40-foldGBM, AML, Gastric Cancer
    FTO-04 Pyrimidine DerivativeFTO3.3913-foldGlioblastoma (GBM)
    FB23-2 Hydrazone DerivativeFTO2.60HighAcute Myeloid Leukemia
    Meclofenamic Acid (MA) NSAIDFTO7.00LowGeneral / Baseline

    *Data reflects the class-average performance of rationally designed oxetanyl methanamine derivatives optimized from the FTO-04 scaffold[3].

    Structural Causality: Why the Oxetane Ring?

    The incorporation of the oxetane ring in [3-(4-Methylphenyl)oxetan-3-yl]methanamine is not a random synthetic choice; it is a deliberate bioisosteric replacement.

    • Lipophilic Ligand Efficiency (LLE): Traditional optimization often increases molecular weight and lipophilicity (LogD), leading to poor aqueous solubility. The oxetane ring acts as a polar, low-lipophilicity bioisostere for gem-dimethyl groups, significantly improving LLE[3].

    • Binding Affinity: The rigid spatial geometry of the oxetane ring optimally projects the methanamine hydrogen-bond donors deep into the 2-OG binding pocket of FTO, locking the enzyme in an inactive state while sterically clashing with the narrower active site of ALKBH5[3][6].

    Self-Validating Experimental Methodologies

    To objectively verify the efficacy of [3-(4-Methylphenyl)oxetan-3-yl]methanamine against compounds like FB23-2, laboratories must employ a self-validating assay system. We recommend the following high-throughput fluorescence-based FTO demethylation protocol[6].

    Protocol: High-Throughput FTO Demethylation Assay

    This assay utilizes a non-fluorescent "m6A-Broccoli" RNA substrate that fluoresces only upon successful demethylation and subsequent folding.

    Step 1: Buffer Formulation & Cofactor Assembly

    • Prepare a reaction buffer of 50 mM NaHEPES (pH 6.0).

    • Causality Note: Add 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, and 2 mM L-ascorbate. Why Ascorbate? FTO is prone to uncoupled turnover where Fe(II) oxidizes to inactive Fe(III) without substrate demethylation. Ascorbate acts as a critical reducing agent to recycle iron back to its catalytically active Fe(II) state, preventing false-positive inhibition readouts[6].

    Step 2: Enzyme-Inhibitor Pre-Incubation

    • Dispense recombinant FTO enzyme into a 384-well microplate.

    • Introduce[3-(4-Methylphenyl)oxetan-3-yl]methanamine, FTO-04, and FB23-2 in a 10-point dose-response titration (0.1 nM to 100 µM).

    • Self-Validation Control: Run a parallel plate using recombinant ALKBH5 to explicitly calculate the selectivity fold-change.

    Step 3: Substrate Initiation & Kinetic Readout

    • Introduce the m6A-Broccoli RNA substrate (10 µM) to initiate the reaction.

    • Incubate for 2 hours at room temperature.

    • Measure fluorescence (Ex: 470 nm / Em: 510 nm). Calculate IC50 using a four-parameter logistic non-linear regression model.

    Assay_Workflow Step1 1. Reagent Preparation (FTO, 2-OG, Fe2+, Ascorbate) Step2 2. Inhibitor Incubation (Titration & ALKBH5 Control) Step1->Step2 Step3 3. Substrate Addition (m6A-Broccoli RNA) Step2->Step3 Step4 4. Fluorescence Readout (Ex: 470nm / Em: 510nm) Step3->Step4 Step5 5. Data Synthesis (IC50 & Selectivity Profiling) Step4->Step5

    Figure 2. Self-validating high-throughput fluorescence-based FTO demethylation assay workflow.

    Protocol 2: Cellular m6A Quantification (LC-MS/MS)

    To validate that the in vitro enzymatic inhibition translates to cellular efficacy (as seen with FB23-2 in AML cells[1] and FTO-04 in GSCs[2]):

    • Treat target cancer cell lines (e.g., MONOMAC6 or patient-derived GSCs) with the inhibitor for 48 hours.

    • Isolate total RNA and enrich for polyadenylated mRNA using oligo(dT) magnetic beads.

    • Digest the mRNA to single nucleosides using Nuclease P1 and Antarctic Phosphatase.

    • Quantify the absolute ratio of m6A to unmodified Adenosine (A) via HPLC-MS/MS/MS. Effective FTO inhibition will yield a statistically significant accumulation of m6A compared to vehicle controls[2].

    Conclusion

    While legacy inhibitors like Meclofenamic Acid provided the initial proof-of-concept for FTO targeting, their low potency precluded clinical viability[5]. First-generation rationally designed molecules like FTO-04 and FB23-2 successfully lowered IC50 values into the low-micromolar range[2][4]. However, the evolution into the oxetanyl methanamine class—represented by compounds like [3-(4-Methylphenyl)oxetan-3-yl]methanamine —demonstrates superior pharmacological design. By leveraging the oxetane bioisostere, researchers can achieve nanomolar-to-low-micromolar competitive inhibition, >40-fold selectivity over ALKBH5, and robust cellular permeability without the penalty of excessive lipophilicity[3].

    Sources

    Comparative

    Orthogonal Assays to Confirm Biological Activity of Oxetane Compounds: A Technical Comparison Guide

    The Oxetane Paradigm and the Necessity of Orthogonal Validation In modern medicinal chemistry, the strategic incorporation of novel chemical motifs to optimize the physicochemical and pharmacokinetic properties of lead c...

    Author: BenchChem Technical Support Team. Date: March 2026

    The Oxetane Paradigm and the Necessity of Orthogonal Validation

    In modern medicinal chemistry, the strategic incorporation of novel chemical motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is a cornerstone of successful drug discovery. The oxetane ring—a four-membered cyclic ether—has emerged as a highly valuable bioisostere. By substituting metabolically labile or highly lipophilic groups (such as gem-dimethyls or carbonyls) with oxetanes, chemists can significantly enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability while maintaining or enhancing target affinity[1].

    However, the introduction of novel sp³-rich heterocycles can sometimes yield unexpected behavior in standard high-throughput screening (HTS) formats. Primary screens, which often rely on optical readouts like fluorescence or luminescence, are highly susceptible to Pan-Assay Interference Compounds (PAINS), compound autofluorescence, or aggregation-based false positives[2].

    To ensure that the observed biological activity of an oxetane-grafted candidate is driven by genuine target engagement rather than assay artifacts, a rigorous orthogonal assay strategy is non-negotiable. Orthogonal assays utilize fundamentally different principles of detection to measure a common biological trait, thereby eliminating methodology-specific biases[3].

    This guide objectively compares three critical tiers of assay technologies—Biochemical (TR-FRET), Biophysical (SPR), and Cellular (CETSA)—and provides self-validating protocols to confirm the biological activity of oxetane compounds.

    Comparative Analysis of Assay Technologies

    A robust validation pipeline does not rely on a single data point. Instead, it builds a chain of evidence. Below is a comparison of the three primary methodologies used to validate oxetane-containing drug candidates.

    Tier 1: Primary Biochemical Assay (TR-FRET)

    Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for primary screening. It measures the proximity of two fluorophores (donor and acceptor) attached to the target and ligand.

    • Mechanism: Distance-dependent energy transfer.

    • Pros: High-throughput, highly sensitive, excellent Z'-factor.

    • Cons: Highly susceptible to optical interference. If an oxetane derivative alters the compound's absorption spectrum to overlap with the assay's excitation/emission wavelengths, it will generate a false positive or false negative[2].

    Tier 2: Orthogonal Biophysical Assay (SPR)

    Surface Plasmon Resonance (SPR) is a label-free biophysical technique used to confirm direct target binding and determine reaction kinetics (k_on, k_off, K_D).

    • Mechanism: Measures changes in the refractive index near a sensor surface as the oxetane compound binds to an immobilized target protein.

    • Pros: Completely label-free and optically blind. It eliminates fluorescent false positives and identifies stoichiometric, 1:1 binding[3].

    • Cons: Requires purified protein; low-to-medium throughput; does not account for cellular permeability or intracellular target engagement.

    Tier 3: Orthogonal Cellular Assay (CETSA)

    The Cellular Thermal Shift Assay (CETSA) bridges the gap between biophysical binding and in vivo efficacy. It measures the thermal stabilization of a protein upon ligand binding directly within intact cells[4].

    • Mechanism: As temperature rises, proteins unfold and precipitate. When an efficacious oxetane compound binds its target, it alters the system's Gibbs free energy, stabilizing the protein and shifting its melting temperature (T_m)[5].

    • Pros: Proves the compound crosses the cell membrane, avoids efflux pumps, and engages the native target in a physiological environment without engineered tags[6].

    • Cons: Lower throughput; requires optimization of detection methods (Western blot or Mass Spectrometry).

    Workflow Visualization

    The following logical relationship diagram illustrates the required orthogonal triage workflow to filter out false positives and confirm genuine in vivo activity.

    Workflow Start Oxetane Candidate Library Primary Primary Screen (TR-FRET) Identify biochemical hits Start->Primary FalsePos Discard Optical Interference/PAINS Primary->FalsePos  Artifacts Biophysical Biophysical Assay (SPR) Confirm direct binding & kinetics Primary->Biophysical  Hits Cellular Cellular Assay (CETSA) Confirm in vivo target engagement Biophysical->Cellular  Validated Binders Lead Validated Lead Compound Cellular->Lead  In vivo Activity

    Caption: Orthogonal triage workflow transitioning from high-throughput biochemical screening to cellular validation.

    Experimental Data Presentation: Oxetane vs. Precursor

    To demonstrate the value of this orthogonal approach, consider the following experimental data comparing a traditional gem-dimethyl lead compound against its optimized oxetane bioisostere.

    Causality Note: While the oxetane compound (Compound B) shows a slightly weaker IC_50 in the primary biochemical assay, the orthogonal SPR data confirms a superior off-rate (k_off), and the CETSA data proves vastly superior cellular target engagement—likely due to the oxetane's ability to lower lipophilicity (LogP) and improve membrane permeability.

    MetricAssay TechnologyCompound A (gem-dimethyl)Compound B (Oxetane Bioisostere)Interpretation
    Biochemical IC_50 TR-FRET12 nM28 nMOxetane shows slightly lower in vitro potency.
    Affinity (K_D) SPR15 nM18 nMTrue binding affinities are comparable.
    Kinetics (k_off) SPR1.2 x 10⁻³ s⁻¹4.5 x 10⁻⁴ s⁻¹Oxetane has a significantly longer residence time.
    Cellular Shift (ΔT_m) CETSA+1.2 °C+4.8 °COxetane achieves vastly superior target engagement in living cells.
    Solubility (Aq) Turbidimetry15 µM>250 µMOxetane eliminates aggregation-based assay interference.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls that immediately flag assay failure.

    Protocol 1: TR-FRET Biochemical Screening

    Objective: Establish baseline biochemical inhibition while monitoring for optical interference.

    • Reagent Preparation: Prepare the target kinase (e.g., 5 nM) and fluorescently labeled tracer ligand (at K_D concentration) in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35 to prevent aggregation).

    • Compound Dispensing: Dispense oxetane compounds into a 384-well plate using acoustic dispensing (10-point dose-response, top concentration 10 µM).

    • Incubation: Add the kinase/tracer mix. Incubate for 60 minutes at room temperature to reach equilibrium.

    • Self-Validation Step (Z'-Factor): Include 16 wells of DMSO control (Max signal) and 16 wells of a known covalent inhibitor (Min signal). Calculate the Z'-factor. Proceed only if Z' > 0.6.

    • Interference Check: Read the plate at both the donor emission (620 nm) and acceptor emission (665 nm). If an oxetane compound causes a >20% drop in the 620 nm donor channel, flag it as an optical quencher (false positive)[2].

    Protocol 2: Surface Plasmon Resonance (SPR)

    Objective: Confirm label-free, direct biophysical binding and assess kinetics.

    • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target level: 2000-3000 Response Units [RU]). Leave one flow cell blank as a reference surface.

    • Baseline Stabilization: Flow running buffer (PBS + 0.05% Tween-20 + 2% DMSO) until the baseline drift is <0.1 RU/min.

    • Analyte Injection: Inject the oxetane compound in a multi-cycle kinetic format (e.g., 0.39 µM to 25 µM, 2-fold dilutions). Use a flow rate of 30 µL/min for 60 seconds (association), followed by 120 seconds of buffer flow (dissociation).

    • Self-Validation Step (Solvent Correction): Because oxetanes are dissolved in DMSO, and DMSO heavily affects the refractive index, run a 6-point DMSO calibration curve (1.5% to 2.5%) before and after the analyte runs.

    • Data Analysis: Subtract the reference flow cell and solvent correction data from the active flow cell. Fit the data to a 1:1 Langmuir binding model to extract K_D, k_on, and k_off.

    Protocol 3: Cellular Thermal Shift Assay (CETSA)

    Objective: Prove target engagement in an intact cellular environment.

    • Cell Treatment: Seed target cells (e.g., HEK293) in T75 flasks. Treat with the oxetane compound at 10x the cellular IC_50 (or DMSO vehicle control) for 1 hour at 37°C.

    • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes (50 µL per tube). Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[4].

    • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

    • Self-Validation Step (Loading Control): Transfer the soluble supernatant to a new plate. Run a BCA assay to ensure equal total protein loading across all temperature points before proceeding to detection.

    • Quantification: Analyze the soluble fraction via quantitative Western Blot targeting the protein of interest. Plot the normalized band intensity against temperature to determine the T_m shift (ΔT_m)[6].

    CETSA Cells Intact Cells + Oxetane Drug Heat Thermal Challenge (Gradient) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Unbound Unbound Protein (Denatured/Precipitated) Lysis->Unbound Bound Drug-Bound Protein (Stabilized/Soluble) Lysis->Bound Detect Quantification (Western Blot / MS) Bound->Detect

    Caption: CETSA mechanism: Ligand-induced thermal stabilization allows quantification of soluble target protein.

    Conclusion

    The integration of oxetane bioisosteres into drug discovery pipelines offers immense potential for optimizing physicochemical properties. However, their unique structural features necessitate a departure from single-assay reliance. By employing an orthogonal assay cascade—starting with high-throughput TR-FRET, validating biophysically with label-free SPR, and confirming physiological target engagement with CETSA—researchers can confidently eliminate false positives and advance only the most robust, cell-permeable candidates into preclinical development.

    References

    • Rojas, J. J., & Bull, J. A. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.[Link]

    • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.[Link]

    • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data.[Link]

    • Pelago Bioscience. CETSA Target Engagement directly in cells.[Link]

    • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science.[Link]

    • Seashore-Ludlow, B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.[Link]

    Sources

    Validation

    Benchmarking the Chemical and Metabolic Stability of Oxetane Ethers vs. Esters in Drug Design

    As drug discovery programs increasingly target complex biological space, the limitations of traditional functional groups become apparent. The ester moiety, while synthetically accessible and useful for prodrug strategie...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery programs increasingly target complex biological space, the limitations of traditional functional groups become apparent. The ester moiety, while synthetically accessible and useful for prodrug strategies, is notoriously a liability in lead optimization due to its high susceptibility to chemical hydrolysis and rapid enzymatic cleavage by plasma esterases.

    To circumvent these liabilities, the oxetane ring —a four-membered cyclic ether—has emerged as a premier bioisostere. Specifically, oxetane ethers provide the hydrogen-bond acceptor capabilities and spatial geometry of an ester while fundamentally altering the electronic landscape[1].

    This guide objectively benchmarks the chemical and metabolic stability of oxetane ethers against their ester counterparts, providing the mechanistic causality behind their robustness and self-validating experimental protocols for your own laboratory benchmarking.

    Mechanistic Causality: Why Oxetane Ethers Outperform Esters

    To understand the divergent stability profiles of these two motifs, we must examine their fundamental molecular orbital and hybridization characteristics.

    • The Ester Liability (sp² Hybridization): The carbonyl carbon of an ester is sp² hybridized and highly electrophilic. The polarized C=O bond leaves the carbon vulnerable to nucleophilic attack (by water, hydroxide, or hydrides), leading to the formation of a tetrahedral intermediate and subsequent rapid cleavage. Furthermore, this geometry is perfectly recognized by the catalytic triads of ubiquitous serine esterases.

    • The Oxetane Ether Advantage (sp³ Hybridization & Steric Shielding): Oxetane ethers replace the planar carbonyl with an sp³ hybridized ring. While the oxetane oxygen provides an excellent hydrogen-bond acceptor (comparable to a carbonyl), the lack of an electrophilic carbon renders it completely inert to basic hydrolysis and esterase activity.

    The Ring Strain Paradox: A common misconception is that oxetanes are universally unstable due to their high ring strain (~25.5 kcal/mol, comparable to epoxides). While protonation of the ring oxygen in strong acid can activate the ring for nucleophilic cleavage, 3,3-disubstituted oxetane ethers exhibit profound kinetic stability[2]. The substituents at the 3-position create a neopentyl-like steric hindrance that physically blocks incoming nucleophiles from accessing the C–O σ* antibonding orbitals[3][4].

    G cluster_ester Ester Degradation Pathway cluster_oxetane Oxetane Ether Stability Ester Ester Motif (sp2 Carbonyl) Nuc Nucleophile / Base (OH-, Esterases) Ester->Nuc Electrophilic attack Hydrolysis Rapid Hydrolysis (Cleavage) Nuc->Hydrolysis Oxetane Oxetane Ether (sp3, 3,3-disubstituted) Acid Strong Acid (H+) Oxetane->Acid Protonation Base Base / Reductant Oxetane->Base Resistant RingOpen Ring-Opening (Only under harsh acid) Acid->RingOpen Stable Highly Stable (Steric Shielding) Base->Stable

    Mechanistic comparison of ester degradation vs. oxetane ether stability under various conditions.

    Quantitative Benchmarking Data

    The following table synthesizes experimental recovery data comparing matched molecular pairs of esters and 3,3-disubstituted oxetane ethers across various stress conditions[3][5].

    ConditionEster Analogue3,3-Disubstituted Oxetane EtherMechanistic Rationale
    Basic (1M NaOH, 37°C, 24h)< 5% Recovery (Saponified)> 99% Recovery Lack of electrophilic carbonyl carbon prevents hydroxide attack.
    Acidic (1M HCl, 37°C, 24h)~ 40% Recovery (Hydrolyzed)> 95% Recovery Steric shielding of the C-O σ* orbital impedes nucleophilic ring-opening despite protonation.
    Reductive (LiBH₄, THF, RT, 24h)13% Recovery (Reduced)> 99% Recovery Absence of a π* orbital prevents hydride addition.
    Nucleophilic (MeO-Cysteine, 37°C)Susceptible (Thioesterification)> 99% Recovery Ring strain is kinetically trapped by steric bulk; inert to biological thiols (e.g., glutathione).
    Metabolic (Plasma Esterases)Rapid Cleavage (High CL_int)Completely Stable Unrecognized by esterase active sites; lacks a cleavable scissile bond.

    Self-Validating Experimental Protocols

    To ensure trustworthiness in your internal benchmarking, the following protocols are designed as self-validating systems. They utilize a matched ester pair as a positive control for degradation and an internal standard to rule out extraction artifacts.

    Workflow Start Compound Preparation (1 mg/mL Stock in MeCN) Split Condition Allocation Start->Split Acid Acidic: 1M HCl (37°C, 24h) Split->Acid Base Basic: 1M NaOH (37°C, 24h) Split->Base Redox Reductive: LiBH4 (THF, RT, 24h) Split->Redox Metabolic Metabolic: Plasma/HLM (37°C, 1h) Split->Metabolic Quench Quench & Extract (Internal Standard Added) Acid->Quench Base->Quench Redox->Quench Metabolic->Quench LCMS LC-MS/MS Analysis (% Remaining vs t=0) Quench->LCMS

    Standardized experimental workflow for benchmarking chemical and metabolic stability.

    Protocol 1: pH Hydrolytic Stability Benchmarking

    Causality: 1M HCl and 1M NaOH at 37°C represent extreme deviations from physiological pH, designed to force degradation and establish the absolute kinetic boundaries of the oxetane ether[3].

    • Preparation: Prepare a 10 mM stock solution of the oxetane ether and its matched ester pair in LC-MS grade DMSO.

    • Incubation:

      • Acidic: Dilute the stock to 100 µM in 1M aqueous HCl.

      • Basic: Dilute the stock to 100 µM in 1M aqueous NaOH.

      • Incubate both sets at 37°C in a thermoshaker at 500 rpm.

    • Sampling & Quenching: At t = 0, 1h, 4h, and 24h, extract 50 µL aliquots.

      • Quench the acidic sample with 50 µL of 1M NaOH (and vice versa for the basic sample) to neutralize.

      • Immediately add 100 µL of cold acetonitrile containing 1 µM of an isotopically labeled internal standard (IS).

    • Validation: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. The ester control must show >90% degradation in the basic condition at 24h to validate the assay's degrading power.

    Protocol 2: Reductive Stability Assay (LiBH₄)

    Causality: Late-stage synthetic modifications often require mild reducing agents. Testing against LiBH₄ ensures the oxetane ether can survive synthetic elaboration that would otherwise destroy an ester[3].

    • Reaction Setup: Dissolve 0.1 mmol of the oxetane ether (and the ester control in a separate vial) in 1.0 mL of anhydrous THF under an inert argon atmosphere.

    • Reagent Addition: Add 2.0 equivalents of LiBH₄ (2.0 M solution in THF) dropwise at room temperature.

    • Monitoring: Stir the reaction at room temperature for 24 hours.

    • Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

    • Extraction & Analysis: Extract with ethyl acetate (3 x 2 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and analyze via quantitative ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard.

    Protocol 3: In Vitro Metabolic Stability (Plasma Esterase Assay)

    Causality: To prove the bioisosteric value, the compound must survive the hydrolytic enzymes present in systemic circulation.

    • Matrix Preparation: Pre-warm pooled human plasma to 37°C.

    • Spiking: Spike the oxetane ether and ester control into separate plasma aliquots to a final concentration of 1 µM (keep final DMSO concentration ≤ 1% to prevent enzyme denaturation).

    • Incubation & Quenching: Incubate at 37°C. At t = 0, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing the internal standard.

    • Analysis: Vortex, centrifuge to pellet precipitated proteins, and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the half-life of disappearance.

    Conclusion

    Replacing an ester with a 3,3-disubstituted oxetane ether is a highly effective strategy for rescuing lead compounds suffering from chemical instability or rapid esterase-mediated clearance. By shifting from an sp² electrophilic center to a sterically shielded sp³ cyclic ether, researchers can dramatically enhance the half-life and synthetic versatility of their molecules without sacrificing critical hydrogen-bonding interactions or increasing lipophilicity.

    References

    • Saejong, P., Rojas, J. J., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry.[Link]

    • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Willems, H. M. G. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.[Link]

    • Pöppler, M., & Müller, K. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.[Link]

    • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.[Link]

    Sources

    Comparative

    Comparative Guide: Oxetane Puckering in Crystal Structures and its Role in Drug Design

    As the pharmaceutical industry increasingly relies on small aliphatic rings to optimize the physicochemical properties of drug candidates, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbon...

    Author: BenchChem Technical Support Team. Date: March 2026

    As the pharmaceutical industry increasingly relies on small aliphatic rings to optimize the physicochemical properties of drug candidates, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups. However, while often drawn as a flat square in two-dimensional chemical representations, the true three-dimensional conformation of oxetane—specifically its degree of ring "puckering"—is highly nuanced and context-dependent.

    As an application scientist, I approach structural analysis not merely as an observation, but as a predictable mechanical system. This guide provides an objective, data-driven comparison of oxetane puckering across different crystal structures, contrasting it with alternative heterocycles and detailing the crystallographic workflows required to accurately quantify these conformational states.

    The Mechanistic Imperative of Oxetane Conformation

    Ring puckering is a conformational adaptation that small cyclic systems utilize to relieve torsional strain (e.g., eclipsing interactions between adjacent C-H bonds). The parent oxetane molecule possesses an exceptionally low inversion barrier of approximately 15 cm⁻¹ (1)[1]. At room temperature, this low barrier allows the ring to undergo rapid dynamic inversion between equivalent puckered states, often making it appear artificially planar in gas-phase or ambient-temperature crystallographic studies. Understanding the true ground-state puckering is critical because the exact spatial vectors of the oxygen lone pairs dictate the molecule's hydrogen-bond acceptor avidity and its subsequent orientation within a target protein's binding pocket.

    Structural Comparison: Oxetanes vs. Alternative Aliphatic Rings

    When selecting a cyclic scaffold, drug development professionals frequently compare oxetanes against cyclobutanes and azetidines. The fundamental difference in their solid-state geometries lies in the presence of the heteroatom.

    Table 1: Comparative Conformational and Structural Properties of Small Rings

    PropertyOxetaneCyclobutaneAzetidine
    Median Puckering Angle (CSD) 7.0°15.5°~10.0°
    C-X-C Bond Angle 91.3°88.9°~92.0°
    Ring Inversion Barrier ~15 cm⁻¹~500 cm⁻¹~250 cm⁻¹
    Primary Conformational Driver Minimized gauche interactionsSevere 1,2-eclipsing strainN-H inversion & eclipsing

    Causality of Conformation: Why is cyclobutane highly puckered (median 15.5°) while oxetane remains relatively flat (median 7.0°) (2)[2]? In cyclobutane, a planar conformation forces eight adjacent C-H bonds into perfectly eclipsing alignments, generating immense torsional strain. Puckering the ring relieves this strain. In oxetane, the oxygen atom lacks substituents. This inherently removes one entire set of gauche/eclipsing interactions (3)[3]. With less torsional strain to relieve, the thermodynamic driving force to pucker is vastly reduced, allowing the oxetane ring to maintain a flatter geometry that optimally exposes its oxygen lone pairs for hydrogen bonding.

    Crystallographic Evidence: Substituent-Driven Puckering

    An analysis of the Cambridge Structural Database (CSD) reveals that oxetane puckering is not static; it is highly tunable via substitution patterns.

    • The Parent Oxetane: The first definitive low-temperature X-ray analysis by Luger and Buschmann established that the unsubstituted parent oxetane is nearly planar, exhibiting a minor puckering angle of just 8.7° at 140 K (3)[3].

    • 3-Substituted and 3,3-Disubstituted Oxetanes: When bulky substituents are introduced at the 3-position (the carbon directly opposite the oxygen), the steric landscape changes drastically. Substitution at this position leads to increased eclipsing interactions with the adjacent methylene groups (C2 and C4) (4)[4]. To alleviate this transannular strain, the oxetane ring is forced into a more pronounced puckered conformation. For instance, crystallographic studies of the biodegradable 3,3-disubstituted oxetane insecticide EDO reveal a significantly elevated puckering angle of 16° (5)[5].

    Self-Validating Protocol: Cryogenic X-Ray Crystallography for Puckering Analysis

    To accurately quantify the puckering amplitude of an oxetane derivative, researchers must overcome the molecule's dynamic thermal motion. The following step-by-step protocol is designed as a self-validating system to ensure the measured conformation represents the true energetic minimum.

    Step 1: Crystal Growth and Cryogenic Mounting Grow single crystals via slow evaporation in a non-coordinating solvent (e.g., DCM/pentane) to prevent solvent-induced conformational bias. Mount the crystal using paratone oil on a cryoloop. Causality: The oil displaces water and acts as a rigid glass at low temperatures, preventing ice crystal formation that would diffract and obscure the oxetane data.

    Step 2: Cryogenic Data Collection (≤100 K) Collect diffraction data at 100 K or lower. Cu Kα radiation is recommended if the absolute configuration of chiral oxetane derivatives must be determined unequivocally (6)[6]. Causality: Because oxetane rings become slightly more puckered at lower temperatures due to the suppression of thermal inversion, collecting data at ≤100 K "freezes" the molecule in its lowest-energy ground state, preventing the artifact of a planar average.

    Step 3: Structure Solution and Anisotropic Refinement Solve the structure using direct methods. Refine all non-hydrogen atoms anisotropically. Self-Validation Check: Examine the residual electron density map (Difference Fourier map). If the highest residual peak near the oxetane ring exceeds 0.5 e/ų, it indicates unresolved dynamic disorder (the ring is still "flipping"). The system invalidates the single-conformer model; the disorder must be explicitly modeled as two distinct conformations with fractional occupancies, or the temperature must be lowered further.

    Step 4: Cremer-Pople Puckering Quantification Calculate the puckering amplitude ( q ) and phase angle ( ϕ ) using the Cremer-Pople parameters derived from the refined atomic coordinates. Cross-validate the crystallographic puckering angle against Density Functional Theory (DFT) calculations (e.g., UM06-2X/6-311+G(d,p) with a polarizable continuum model) (6)[6]. If the XRD angle deviates from the DFT angle by >3°, crystal packing forces (e.g., intermolecular hydrogen bonds) are actively distorting the ring, and this environmental context must be accounted for in structure-based drug design.

    Workflow Visualization

    G N1 1. Crystal Growth (Slow Evaporation) N2 2. Cryogenic XRD (100 K Data Collection) N1->N2 Minimize thermal motion N3 3. Structure Solution (Anisotropic Refinement) N2->N3 Electron density map N4 4. Cremer-Pople Analysis (Puckering Quantification) N3->N4 Atomic coordinates N5 5. CSD Mapping (Conformational Comparison) N4->N5 Puckering parameters

    Workflow for crystallographic analysis and quantification of oxetane ring puckering.

    References

    • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ACS Publications (Journal of Medicinal Chemistry).4

    • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - ACS Publications (Chemical Reviews). 5

    • Put a ring on it: application of small aliphatic rings in medicinal chemistry - NIH (PMC). 2

    • Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - NIH (PMC). 6

    • Oxetanes: formation, reactivity and total syntheses of natural products - NIH (PMC). 3

    • Ian Mark Mills. 9 June 1930—23 December 2022 - Royal Society Publishing. 1

    Sources

    Safety & Regulatory Compliance

    Safety

    Executive Summary &amp; Chemical Profile[3-(4-Methylphenyl)oxetan-3-yl]methanamine is a highly specialized building block increasingly utilized in modern drug discovery. The incorporation of the oxetane ring serves as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, enhancing the three-dimensionality and aqueous solubility of therapeutic candidates. However, the unique physicochemical properties of the oxetane-amine motif demand precise handling and disposal protocols to prevent unintended degradation, environmental contamination, or laboratory safety incidents.

    An authoritative guide to the operational safety, handling, and disposal of [3-(4-Methylphenyl)oxetan-3-yl]methanamine , designed for researchers and drug development professionals. Executive Summary & Chemical Profile[3...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An authoritative guide to the operational safety, handling, and disposal of [3-(4-Methylphenyl)oxetan-3-yl]methanamine , designed for researchers and drug development professionals.

    Executive Summary & Chemical Profile[3-(4-Methylphenyl)oxetan-3-yl]methanamine is a highly specialized building block increasingly utilized in modern drug discovery. The incorporation of the oxetane ring serves as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, enhancing the three-dimensionality and aqueous solubility of therapeutic candidates[1][2]. However, the unique physicochemical properties of the oxetane-amine motif demand precise handling and disposal protocols to prevent unintended degradation, environmental contamination, or laboratory safety incidents.

    Table 1: Quantitative Physicochemical and Hazard Summary

    Property / ClassificationValue / DescriptionOperational Implication
    Ring Strain Energy ~107 kJ/mol (25.5 kcal/mol)[1][2]Intermediate reactivity; requires absolute avoidance of strong Lewis/Brønsted acids.
    Amine pKaH Modulation Reduced by ~2.7 units[3][4]Reduced basicity due to the oxetane's inductive effect; impacts extraction and neutralization pH.
    GHS Hazard Class Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2[5][6]Corrosive and irritant to mucous membranes; mandates strict PPE and fume hood usage.
    Chemical Stability Stable at pH > 7; Unstable at pH < 2[1][7]Aqueous waste must be maintained in a basic state to prevent exothermic degradation.

    Mechanistic Insight: The Dual Nature of Oxetane-Amines

    To design an effective disposal strategy, one must understand the causality behind the molecule's degradation. The 3,3-disubstitution pattern (bearing a p-tolyl group and a methanamine moiety) provides steric shielding that enhances stability compared to mono-substituted oxetanes[3][1]. The molecule is highly stable under basic conditions[1][7].

    However, under acidic conditions, the oxetane oxygen becomes protonated, forming a highly reactive oxonium ion[1][8]. The inherent ring strain (107 kJ/mol) drives the cleavage of the C-O bond, leading to irreversible ring opening and subsequent polymerization or nucleophilic addition[1][2]. Therefore, all waste streams containing this compound must be strictly segregated from acidic waste to prevent pressure buildup in sealed containers.

    MechanisticPathway Oxetane [3-(4-Methylphenyl)oxetan-3-yl]methanamine (Stable under Basic/Neutral pH) Acid Exposure to Strong Acid (pH < 2) Oxetane->Acid Protonation Protonation of Oxetane Oxygen (Formation of Oxonium Ion) Acid->Protonation RingOpen Relief of Ring Strain (~107 kJ/mol) via C-O Bond Cleavage Protonation->RingOpen Degradation Nucleophilic Attack / Polymerization (Irreversible Degradation) RingOpen->Degradation

    Mechanistic pathway of acid-catalyzed oxetane ring opening and degradation.

    Comprehensive Disposal Protocols (Self-Validating System)

    Disposal of [3-(4-Methylphenyl)oxetan-3-yl]methanamine must comply with local environmental regulations (e.g., EPA RCRA standards). The following protocols incorporate self-validating checks to ensure the chemical environment remains safe during waste processing.

    Protocol A: Liquid Organic Waste Disposal
    • Segregation: Transfer organic solvent waste containing the compound into a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the carrier solvent.

    • Compatibility Check (Validation): Before addition, verify the waste carboy log to ensure no strong acids (e.g., TFA, HCl, H2SO4) have been introduced. Validation Step: Extract a 1 mL aliquot of the carboy mixture into a test vial and add a drop of the oxetane waste. Confirm no exothermic reaction or gas evolution occurs before proceeding with the bulk transfer.

    • Containment: Secure the cap and place the carboy in a secondary containment tray.

    • Final Disposal: Route for high-temperature commercial incineration.

    Protocol B: Aqueous Waste Neutralization and Disposal
    • Collection: Collect aqueous washes in a dedicated high-density polyethylene (HDPE) container.

    • pH Adjustment: Slowly add 1M NaOH or saturated NaHCO3 to the aqueous waste while stirring.

    • Validation Check: Submerge a universal pH indicator strip into the solution. Pass Criteria: The pH must read between 8.0 and 10.0[1][7]. If the pH is below 7.0, repeat step 2. This ensures the oxetane ring remains intact and prevents the generation of reactive intermediates.

    • Labeling: Label clearly as "Hazardous Aqueous Waste - Basic Amines/Oxetanes (pH 8-10)".

    DisposalWorkflow Start Waste Generation: [3-(4-Methylphenyl)oxetan-3-yl]methanamine Type Determine Waste State Start->Type Solid Solid Waste (Contaminated PPE, Vials) Type->Solid Liquid Liquid Waste (Reaction Solvents, Aqueous) Type->Liquid SolidContainer Double-Lined Biohazard Bin (Verify Seal Integrity) Solid->SolidContainer LiquidSeg Segregate by Solvent Type Liquid->LiquidSeg Incineration High-Temperature Incineration (EPA Compliant Facility) SolidContainer->Incineration OrgWaste Organic Waste (Halogenated / Non-Halogenated) LiquidSeg->OrgWaste AqWaste Aqueous Waste (Adjust to pH 8-10) LiquidSeg->AqWaste OrgWaste->Incineration AqWaste->Incineration

    Step-by-step waste segregation and disposal workflow for oxetane-amine compounds.

    Emergency Spill Response Workflow

    In the event of a spill, immediate containment is required to prevent inhalation of amine vapors or dermal exposure[5][6].

    • Evacuation & PPE: Evacuate the immediate area. Don a fitted respirator (if ventilation is compromised), heavy-duty nitrile gloves, and chemical splash goggles. Validation Step: Perform a visual and pressure-test inspection of gloves for micro-tears before entering the spill zone.

    • Containment: Surround the spill with an inert, non-acidic absorbent material (e.g., vermiculite, sand, or a basic spill kit pad). CRITICAL WARNING: Do not use acidic neutralizing spill kits (often used for standard amines), as the acid will catalyze the exothermic ring-opening of the oxetane moiety[1][7].

    • Collection: Use a non-sparking polypropylene scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

    • Decontamination & Validation: Wash the spill surface with a dilute basic detergent solution (pH ~8). Validation Step: Swab the cleaned surface with a moistened pH test strip. The area is considered decontaminated when the swab registers a neutral pH (7.0), confirming the removal of all residual amine base.

    References

    • NextSDS. "1-[3-(pyridin-4-yl)oxetan-3-yl]methanamine — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

    • The Dong Group, University of Texas. "Oxetane Presentation." UT Austin Chemistry. URL: [Link]

    • National Institutes of Health (PMC). "Oxetanes in Drug Discovery Campaigns." PubMed Central. URL: [Link]

    • University of Illinois. "An Exploration of Oxetanes: Synthesis and Relevance." UIUC Chemistry Seminars. URL: [Link]

    • Beilstein Journal of Organic Chemistry. "Oxetanes: formation, reactivity and total syntheses of natural products." Beilstein Archives. URL: [Link]

    • Journal of Medicinal Chemistry - ACS Publications. "Oxetanes in Drug Discovery Campaigns." American Chemical Society. URL: [Link]

    Sources

    Handling

    A Comprehensive Guide to the Safe Handling of [3-(4-Methylphenyl)oxetan-3-yl]methanamine

    For Research, Scientific, and Drug Development Professionals Hazard Identification and Risk Assessment Based on the hazard profiles of structurally related compounds, [3-(4-Methylphenyl)oxetan-3-yl]methanamine is anticip...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Research, Scientific, and Drug Development Professionals

    Hazard Identification and Risk Assessment

    Based on the hazard profiles of structurally related compounds, [3-(4-Methylphenyl)oxetan-3-yl]methanamine is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The potential health effects are summarized in the table below.

    Potential Hazard Description Source
    Acute Oral Toxicity Harmful if swallowed.[1][2]
    Skin Corrosion/Irritation Causes skin irritation. Direct contact may lead to redness, itching, and rash.[1][2][3]
    Serious Eye Damage/Irritation Causes serious eye irritation, and potentially serious eye damage.[1][2]
    Respiratory Tract Irritation May cause respiratory irritation if inhaled.[1][2][4]

    A thorough risk assessment should be conducted before any new or modified procedure involving this compound. This involves identifying potential exposure scenarios and implementing appropriate control measures.

    Engineering Controls: The First Line of Defense

    To minimize exposure, all work with [3-(4-Methylphenyl)oxetan-3-yl]methanamine should be conducted in a well-ventilated area.

    • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood.[4] This is crucial for preventing the inhalation of vapors or aerosols.

    • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the immediate work area.[5][6]

    Personal Protective Equipment (PPE): Your Essential Barrier

    The selection and proper use of PPE are critical to preventing direct contact with [3-(4-Methylphenyl)oxetan-3-yl]methanamine. The following PPE is required:

    PPE Category Specific Requirements Rationale Source
    Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.To prevent skin contact and potential absorption.[4][5]
    Eye and Face Protection Safety glasses with side shields are the minimum requirement. For splash hazards, a full-face shield in combination with safety goggles is recommended.To protect against splashes that can cause serious eye damage.[1][7]
    Skin and Body Protection A laboratory coat is mandatory. For procedures with a higher risk of splashing, consider chemical-resistant aprons or coveralls.To protect the skin from accidental contact.[4][5]
    Respiratory Protection Typically not required when working in a properly functioning chemical fume hood. If there is a risk of exposure exceeding occupational limits, a government-approved respirator is necessary.To prevent inhalation of harmful vapors or aerosols.[5][8]
    PPE Selection and Donning/Doffing Workflow

    PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Prep Assess Risks for the Procedure Select Select Appropriate PPE Based on Risk Prep->Select LabCoat 1. Don Lab Coat Select->LabCoat Gloves 2. Don Gloves LabCoat->Gloves EyeFace 3. Don Eye/Face Protection Gloves->EyeFace RemoveGloves 1. Remove Gloves EyeFace->RemoveGloves After Work Completion RemoveEyeFace 2. Remove Eye/Face Protection RemoveGloves->RemoveEyeFace RemoveLabCoat 3. Remove Lab Coat RemoveEyeFace->RemoveLabCoat WashHands 4. Wash Hands Thoroughly RemoveLabCoat->WashHands

    Caption: A logical workflow for the selection, donning, and doffing of PPE.

    Safe Handling and Operational Plan

    Adherence to standard laboratory safety practices is paramount.

    • Avoid Contact: Do not get in eyes, on skin, or on clothing.[7]

    • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][5] Do not eat, drink, or smoke in the laboratory.[3][7]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9] Keep away from incompatible materials such as strong oxidizing agents.[3]

    • Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1][3] Collect the absorbed material into a suitable, closed container for disposal.[1] Do not allow the chemical to enter drains.[1][10]

    First Aid Measures

    In case of exposure, immediate action is crucial.

    Exposure Route First Aid Procedure Source
    Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
    Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][3]
    Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3][4]
    Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

    Always have the Safety Data Sheet (or this guide) available for the attending medical personnel.[1]

    Disposal Plan

    All waste containing [3-(4-Methylphenyl)oxetan-3-yl]methanamine must be treated as hazardous waste.

    • Waste Collection: Collect all waste, including empty containers, contaminated absorbents, and disposable PPE, in clearly labeled, sealed containers.

    • Disposal: Dispose of the hazardous waste through a licensed disposal company.[1] Do not dispose of it down the drain or with general laboratory trash. Ensure compliance with all local, state, and federal regulations.

    Waste Disposal Workflow

    Disposal_Workflow Start Generate Waste (e.g., empty containers, contaminated materials) Segregate Segregate into a Designated, Labeled Hazardous Waste Container Start->Segregate Store Store Securely in a Well-Ventilated Area Segregate->Store Arrange Arrange for Pickup by a Licensed Disposal Company Store->Arrange Document Complete all Necessary Waste Disposal Documentation Arrange->Document

    Caption: Step-by-step process for the safe disposal of hazardous waste.

    Emergency Procedures

    In the event of a fire or large-scale release, follow these procedures:

    • Fire: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire.[1] Wear self-contained breathing apparatus and full protective gear.[11]

    • Large Spill: Evacuate the area immediately. Alert others and contact your institution's emergency response team.[11]

    By adhering to these guidelines, you can significantly mitigate the risks associated with handling [3-(4-Methylphenyl)oxetan-3-yl]methanamine and ensure a safe and productive research environment.

    References

    • Enamine. (n.d.). Safety Data Sheet.
    • Angene Chemical. (2025, February 25). Safety Data Sheet.
    • National Center for Biotechnology Information. (n.d.). (Oxetan-3-yl)methanamine. PubChem.
    • Carl ROTH. (2014, October 30). Safety Data Sheet.
    • CymitQuimica. (2024, December 19). Safety Data Sheet.
    • Fisher Scientific. (2009, June 30). Safety Data Sheet.
    • NextSDS. (n.d.). [4-(oxetan-3-yl)phenyl]methanamine — Chemical Substance Information.
    • BLD Pharmatech. (n.d.). Safety Data Sheet.
    • 3M. (n.d.). Safety Data Sheet.
    • ChemScene. (n.d.). Oxetan-3-yl(phenyl)methanamine.
    • Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone.
    • Key Organics. (2017, December 1). Safety Data Sheet.
    • National Center for Biotechnology Information. (n.d.). Thietan-3-ylmethanamine. PubChem.
    • Carl ROTH. (2022, October 19). Safety Data Sheet.
    • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.

    Sources

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